Azanide
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
17655-31-1 |
|---|---|
Molekularformel |
NH2(−) H2N- |
Molekulargewicht |
16.023 g/mol |
IUPAC-Name |
azanide |
InChI |
InChI=1S/H2N/h1H2/q-1 |
InChI-Schlüssel |
HYGWNUKOUCZBND-UHFFFAOYSA-N |
SMILES |
[NH2-] |
Kanonische SMILES |
[NH2-] |
Synonyme |
azanide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Structure of the Azanide Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azanide anion (NH₂⁻), the conjugate base of ammonia, is a fundamental species in chemistry with significant implications in various chemical transformations. Its utility as a potent nucleophile and strong base is intimately linked to its electronic structure. This technical guide provides a comprehensive examination of the electronic configuration of the this compound anion, integrating theoretical frameworks such as molecular orbital theory with experimental data. We present a detailed analysis of its molecular geometry, hybridization, and spectroscopic signatures. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic properties of this reactive species.
Introduction
The this compound anion, systematically named dihydrogen(1-)nitride(1-), is the simplest amide anion. Despite its simple composition, its high reactivity makes it a crucial reagent and intermediate in organic and inorganic synthesis. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and interactions with other molecules. This guide synthesizes theoretical models and experimental findings to provide a detailed portrait of the this compound anion's electronic landscape.
Molecular Geometry and Bonding
The geometry and bonding in the this compound anion can be effectively described by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.
VSEPR Theory and Molecular Shape
The central nitrogen atom in the this compound anion has five valence electrons, and with the addition of one electron for the negative charge and one from each of the two hydrogen atoms, there is a total of eight valence electrons. These eight electrons form two bonding pairs (with the hydrogen atoms) and two lone pairs. The VSEPR notation for the this compound anion is therefore AX₂E₂, where 'A' is the central atom, 'X' is a bonded atom, and 'E' is a lone pair.
The four electron pairs arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion. However, the molecular shape is determined by the arrangement of the atoms only. Consequently, the this compound anion exhibits a bent or V-shaped molecular geometry, analogous to the water molecule.[1][2] The presence of two lone pairs results in greater repulsion than that between bonding pairs, compressing the H-N-H bond angle.[3][4]
Hybridization
To accommodate the four electron pairs in a tetrahedral arrangement, the nitrogen atom undergoes sp³ hybridization . One 2s and three 2p orbitals of the nitrogen atom combine to form four equivalent sp³ hybrid orbitals. Two of these sp³ orbitals overlap with the 1s orbitals of the hydrogen atoms to form two N-H σ bonds, while the other two sp³ orbitals are occupied by the two lone pairs of electrons.
Quantitative Structural and Spectroscopic Data
The structural parameters and spectroscopic properties of the this compound anion have been determined through a combination of experimental techniques and high-level computational studies.
| Property | Experimental Value | Computational Value | Method/Basis Set |
| H-N-H Bond Angle | 104.5°[5] | 102.4° | CCSD(T)/aug-cc-pVTZ |
| N-H Bond Length | Not available | 1.036 Å | CCSD(T)/aug-cc-pVTZ |
| Vibrational Frequencies | |||
| ν₁ (Symmetric Stretch) | ~3120 cm⁻¹ (in liquid NH₃) | 3245 cm⁻¹ | MP2/6-311++G(d,p) |
| ν₂ (Bending) | ~1540 cm⁻¹ (in liquid NH₃) | 1502 cm⁻¹ | MP2/6-311++G(d,p) |
| ν₃ (Asymmetric Stretch) | ~3220 cm⁻¹ (in liquid NH₃) | 3330 cm⁻¹ | MP2/6-311++G(d,p) |
| **Electron Affinity (NH₂) ** | 0.771 ± 0.005 eV | Not Applicable | Photoelectron Spectroscopy |
Molecular Orbital Theory
While hybridization provides a localized bonding picture, molecular orbital (MO) theory describes the delocalized nature of electrons across the entire molecule. The this compound anion is isoelectronic with the water molecule, and its MO diagram can be constructed in a similar manner, considering the C₂ᵥ point group.
The atomic orbitals of the central nitrogen atom (2s and 2p) and the symmetry-adapted linear combinations (SALCs) of the hydrogen 1s orbitals combine to form molecular orbitals. The eight valence electrons of NH₂⁻ fill these molecular orbitals.
The resulting molecular orbital configuration is (1a₁)²(1b₂)²(2a₁)²(1b₁)² .
-
1a₁ (bonding): Formed from the in-phase combination of the N 2s orbital and the H 1s SALC.
-
1b₂ (bonding): Formed from the in-phase combination of the N 2p orbital and the H 1s SALC.
-
2a₁ (largely non-bonding): Primarily composed of the N 2p orbital with some contribution from the H 1s SALCs. It has significant lone pair character.
-
1b₁ (non-bonding): This is the highest occupied molecular orbital (HOMO) and is a pure N 2p orbital, perpendicular to the molecular plane. This orbital holds the second lone pair and is crucial to the nucleophilicity of the anion.
Caption: Qualitative MO diagram for the this compound anion (NH₂⁻).
Experimental Protocols
The characterization of the this compound anion's electronic and molecular structure relies on a variety of sophisticated experimental and computational techniques.
Synthesis of Sodium Amide (NaNH₂) - A Representative this compound Salt
A common method for the laboratory synthesis of sodium amide involves the reaction of sodium metal with liquid ammonia, using a catalyst.
Protocol:
-
A reaction flask (e.g., a three-necked flask equipped with a cold finger condenser, a gas inlet, and a stirrer) is cooled to approximately -78 °C using a dry ice/acetone bath.
-
Ammonia gas is condensed into the flask to the desired volume.
-
A catalytic amount of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the liquid ammonia.
-
Small, clean pieces of sodium metal are cautiously added to the stirred solution. The reaction is monitored by the disappearance of the characteristic blue color of solvated electrons.
-
The reaction is complete when the solution turns a grayish-white, indicating the formation of sodium amide.
-
The liquid ammonia can then be evaporated to yield solid sodium amide, which must be handled under an inert atmosphere due to its reactivity with air and moisture.
Caption: Workflow for the laboratory synthesis of sodium amide.
Gas-Phase Structural Determination
The precise bond angle and bond length of gas-phase molecules like the this compound anion are determined using techniques such as gas electron diffraction or rotational spectroscopy.
General Methodology (Gas Electron Diffraction):
-
A beam of high-energy electrons is directed at a gaseous sample of the substance.
-
The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
The diffraction pattern is a function of the internuclear distances within the molecule.
-
By analyzing the intensity and angular distribution of the scattered electrons, a radial distribution function can be generated, from which bond lengths and bond angles can be derived.
General Methodology (Rotational Spectroscopy):
-
A gaseous sample is exposed to microwave radiation.
-
Polar molecules absorb this radiation at specific frequencies, causing transitions between quantized rotational energy levels.
-
The frequencies of these absorptions are related to the molecule's moments of inertia.
-
From the moments of inertia, highly precise bond lengths and bond angles can be calculated.
Computational Chemistry
High-level ab initio and density functional theory (DFT) calculations are invaluable for predicting and confirming the electronic and structural properties of reactive species like the this compound anion.
Typical Computational Workflow:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.
-
Electronic Property Calculation: Various electronic properties, such as the molecular orbital energies and electron density distribution, are calculated.
Caption: A typical workflow for computational analysis of NH₂⁻.
Conclusion
The electronic structure of the this compound anion is well-described by established chemical principles. Its sp³-hybridized nitrogen atom, bent molecular geometry, and the presence of two lone pairs, particularly the one occupying the high-energy 1b₁ non-bonding molecular orbital, are the key determinants of its pronounced basicity and nucleophilicity. The quantitative data from experimental and computational studies provide a precise and detailed picture of this fundamental anion, offering a solid foundation for understanding and predicting its role in chemical synthesis and biological processes. This guide provides the core information necessary for researchers and professionals to effectively utilize and understand the properties of the this compound anion in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Rotational action spectroscopy of trapped molecular ions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03975J [pubs.rsc.org]
Spectroscopic Characterization of Amide Anions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amide anions, reactive intermediates of significant interest in organic synthesis and biochemistry, present unique challenges and opportunities for characterization. Their transient nature and high reactivity necessitate sophisticated spectroscopic techniques for elucidation of their structure and electronic properties. This technical guide provides a comprehensive overview of the core spectroscopic methods employed in the characterization of amide anions, with a focus on data interpretation, experimental design, and logical workflows.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for the direct observation and characterization of amide anions in the gas phase. Electrospray ionization (ESI) is a particularly well-suited method for generating these ions from solution.
Key Observations
Under negative ion ESI-MS, amide anions are readily formed and detected. The formation and stability of these anions are influenced by several factors, including the pH of the solution and the nature of substituents on the amide. Electron-withdrawing groups tend to enhance the stability and observation of the amide anion, while electron-donating groups can suppress its formation[1][2].
A common fragmentation pathway for aromatic amide anions involves the formation of a resonance-stabilized benzoyl cation, which can further fragment through the loss of carbon monoxide to produce a phenyl cation[3]. For amides containing a γ-hydrogen, McLafferty rearrangement is a frequently observed fragmentation pattern[3]. The cleavage of the N-CO bond is a typical fragmentation pathway for many amides under both ESI and electron ionization (EI) conditions, leading to the formation of aryl acylium cations[4].
Experimental Protocol: ESI-MS of Amide Anions
A representative protocol for the observation of amide anions using ESI-MS is as follows:
-
Sample Preparation : Dissolve the amide of interest in a suitable solvent, typically a mixture of methanol and water. The concentration will depend on the instrument sensitivity but is often in the low micromolar range.
-
Ionization Source : Utilize an electrospray ionization source operating in negative ion mode.
-
Instrument Parameters :
-
Capillary Voltage : Set to a negative potential, typically in the range of -2 to -4 kV.
-
Nebulizing Gas : Use nitrogen at a flow rate appropriate for stable spray formation.
-
Drying Gas : Use heated nitrogen to desolvate the ions. The temperature will need to be optimized for the specific compound and solvent system, often in the range of 200-350°C[5].
-
Mass Range : Scan a mass range appropriate for the expected molecular ion and potential fragments (e.g., m/z 50-500).
-
-
Data Acquisition : Acquire mass spectra, looking for the [M-H]⁻ peak corresponding to the deprotonated amide.
-
Tandem MS (MS/MS) : To confirm the identity of the amide anion and study its fragmentation, perform MS/MS experiments. Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Logical Workflow for Mass Spectrometric Analysis
Infrared Spectroscopy
Infrared (IR) spectroscopy is a highly sensitive technique for probing the structural changes that occur upon deprotonation of an amide. The formation of an amide anion leads to significant and characteristic shifts in the vibrational frequencies of the functional group.
Key Observations
The most dramatic change observed in the IR spectrum of an amide upon conversion to its anion is a substantial downward shift of the carbonyl (C=O) stretching frequency (ν(C=O)). This shift can be as large as 76-180 cm⁻¹[6]. This is due to the increased electron density on the nitrogen atom, which enhances resonance delocalization and decreases the double bond character of the C=O bond. The intensity of the amide C=O band also typically increases by a factor of 2.5 to 3[6].
The position of the ν(C=O) band in the amide anion is sensitive to the electronic effects of substituents. A good correlation has been observed between the carbonyl stretching frequencies of N-anions and the Hammett σ constants of the substituents[6].
| Species | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| Neutral Primary Amide | C=O Stretch (Amide I) | ~1650 (solid), ~1690 (dilute solution) | [7] |
| Neutral Secondary Amide | C=O Stretch (Amide I) | ~1640 (solid), 1680-1700 (dilute solution) | [7] |
| Amide Anion | C=O Stretch | 1534-1559 | [6] |
| Neutral Primary Amide | N-H Stretch | 3100-3500 (two bands) | [8] |
| Neutral Secondary Amide | N-H Stretch | ~3440 (one band) | [9] |
Experimental Protocol: IR Spectroscopy of Amide Anions
The generation and spectroscopic measurement of amide anions often require anhydrous conditions to prevent protonation.
-
Reagent and Solvent Preparation :
-
Use dry solvents, such as dimethyl sulfoxide (DMSO), which are capable of dissolving both the amide and the deprotonating agent.
-
Employ a strong, non-nucleophilic base for deprotonation. Sodium methoxide or dimsyl sodium in DMSO are effective choices[6].
-
-
Sample Preparation (in an inert atmosphere, e.g., a glovebox) :
-
Dissolve the amide in the dry DMSO (e.g., 20 mg/mL)[6].
-
Add a solution of the base (e.g., sodium methoxide in DMSO) to the amide solution. The reaction is often rapid and can be monitored by the disappearance of the starting material's IR bands.
-
-
IR Measurement :
-
Use an appropriate IR cell for liquid samples (e.g., CaF₂ plates).
-
Acquire the IR spectrum of the resulting solution.
-
For comparison, acquire the spectrum of the neutral amide in the same solvent.
-
-
Data Analysis :
-
Identify the new, lower-frequency band corresponding to the C=O stretch of the amide anion.
-
Note the disappearance or significant reduction in the intensity of the N-H stretching bands of the parent amide.
-
Logical Workflow for IR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR characterization of simple amide anions is less common in the literature compared to MS and IR, NMR spectroscopy provides valuable insights into the electronic environment and dynamics of amides and their interactions with other anions.
Key Observations
The delocalization of the negative charge in an amide anion would be expected to significantly alter the chemical shifts of nearby nuclei. Specifically, an increase in electron density at the carbonyl carbon and the nitrogen atom would be anticipated.
In a related context, NMR has been used to study the modulation of ¹H/²H exchange rates of backbone amide protons in proteins by various anions[10][11]. These studies show that anions can interact with the amide group, influencing the local electronic environment and solvent accessibility, which in turn affects the exchange rate. This demonstrates the sensitivity of the amide proton's NMR signal to its anionic surroundings.
For neutral amides, restricted rotation around the C-N bond due to its partial double-bond character can lead to distinct NMR signals for substituents on the nitrogen at room temperature[12]. The formation of an amide anion would likely increase the barrier to this rotation.
| Technique | Nucleus | Typical Chemical Shift (Neutral Amide) | Expected Change for Amide Anion | Reference |
| ¹³C NMR | C=O | 160-180 ppm | Upfield shift | [8] |
| ¹H NMR | N-H | 5-8 ppm (broad) | Signal disappears | [8] |
| ¹⁵N NMR | N | Varies | Significant upfield shift | [13] |
Experimental Protocol: NMR Spectroscopy of Amide Anions
Similar to IR spectroscopy, the generation of amide anions for NMR analysis requires strictly anhydrous and anaerobic conditions.
-
Sample Preparation (in a glovebox) :
-
Use a deuterated, aprotic solvent such as DMSO-d₆.
-
Dissolve the amide in the deuterated solvent in an NMR tube.
-
Add a strong, non-protonated base (e.g., sodium hydride or a potassium salt of a non-nucleophilic base) to generate the anion.
-
-
NMR Acquisition :
-
Acquire ¹H, ¹³C, and if possible, ¹⁵N NMR spectra of the anion.
-
For comparison, acquire spectra of the neutral amide under identical conditions (without the base).
-
Variable temperature (VT) NMR could be employed to study the dynamics of the C-N bond rotation.
-
-
Data Analysis :
-
Compare the chemical shifts of the anion to the neutral amide.
-
Look for the disappearance of the N-H proton signal in the ¹H spectrum.
-
Analyze the changes in the ¹³C spectrum, particularly the upfield shift of the carbonyl carbon.
-
If ¹⁵N NMR is performed, a significant upfield shift of the nitrogen signal is expected due to increased shielding.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of an amide anion alters the electronic structure, which can be observed as a change in the UV-Vis absorption spectrum.
Key Observations
Neutral amides typically exhibit a weak n → π* transition at around 215 nm[8]. The formation of an amide anion, with its delocalized negative charge, creates a new chromophore. This can lead to a red shift (bathochromic shift) in the absorption maximum, moving it to a longer wavelength. This phenomenon has been observed in anion titration studies where the interaction of an amide-containing receptor with an anion like phosphate causes a red shift in the UV-Vis spectrum[14][15].
Experimental Protocol: UV-Vis Spectroscopy of Amide Anions
-
Sample Preparation :
-
Dissolve the amide in a UV-transparent aprotic solvent (e.g., acetonitrile, THF).
-
Use a quartz cuvette for the measurement.
-
-
Measurement :
-
Record the UV-Vis spectrum of the neutral amide.
-
Add a solution of a strong, non-absorbing base (e.g., a fluoride salt like tetrabutylammonium fluoride, or a strong non-nucleophilic base) to the cuvette and record the spectrum of the resulting anion. Titration experiments, where small aliquots of the base are added sequentially, can be useful to monitor the spectral changes.
-
-
Data Analysis :
-
Compare the spectra of the neutral and anionic species.
-
Identify any new absorption bands or shifts in the existing bands (λmax).
-
Logical Workflow for Spectroscopic Titration
References
- 1. Observation of amide anions in solution by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Ch20: Spectroscopy Analysis : Amides [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anion modulation of the 1H/2H exchange rates in backbone amide protons monitored by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anion modulation of the 1H/2H exchange rates in backbone amide protons monitored by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 13. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences [tis.wu.ac.th]
- 15. tis.wu.ac.th [tis.wu.ac.th]
"thermodynamic properties of sodium amide"
An In-depth Technical Guide on the Thermodynamic Properties of Sodium Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium amide (NaNH₂). The information is curated for researchers, scientists, and professionals in drug development who utilize sodium amide in their work. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows for property determination.
Core Thermodynamic Properties
Sodium amide is a highly reactive inorganic compound, and its thermodynamic properties are crucial for its safe handling and application in chemical synthesis.
Data Summary
The fundamental thermodynamic and physical properties of sodium amide are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Notes | Citations |
| Molar Mass | 39.01 | g/mol | [1] | |
| Melting Point | 210 | °C | [1] | |
| 483 | K | [1] | ||
| Boiling Point | 400 | °C | Begins to volatilize at this temperature. | [1] |
| 673 | K | [1] | ||
| Decomposition Temperature | 500 - 600 | °C | Decomposes into its constituent elements. | |
| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -118.8 | kJ/mol | For the solid state. | [1] |
| Standard Molar Entropy (S⁰₂₉₈) | 76.9 | J/(mol·K) | For the solid state. | [1] |
| Heat Capacity (Cp) at 298.15 K | 66.15 | J/(mol·K) | For the solid state. | [2] |
| Density | 1.39 | g/cm³ | At 20 °C. | [1] |
Experimental Protocols
The determination of the thermodynamic properties of a reactive compound like sodium amide requires specialized experimental techniques.
Synthesis of Sodium Amide
A common method for the laboratory-scale synthesis of sodium amide involves the reaction of sodium metal with anhydrous ammonia gas at elevated temperatures.
Procedure:
-
A reaction vessel, typically a three-necked flask equipped with a gas inlet, a condenser, and a stirrer, is thoroughly dried and purged with an inert gas like nitrogen or argon.
-
Clean sodium metal is placed in the reaction vessel.
-
The vessel is heated to melt the sodium (melting point: 97.8 °C).
-
Dry ammonia gas is then passed over the molten sodium. The reaction is typically carried out at a temperature of 350 °C.[3]
-
The reaction is highly exothermic and proceeds to form sodium amide and hydrogen gas.
-
The resulting sodium amide is a white to grayish solid. Due to its high reactivity, it must be handled and stored under an inert atmosphere to prevent contact with air and moisture.[1]
Determination of Melting Point
The melting point of sodium amide is determined using standard techniques, with precautions taken due to its reactivity.
Procedure (Capillary Method):
-
A small, finely powdered sample of sodium amide is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the solid sample is observed to transition into a liquid is recorded as the melting point. Given the reactivity of sodium amide, this is performed in a sealed capillary under an inert atmosphere.
Determination of Boiling Point
The boiling point of sodium amide is challenging to measure directly due to its tendency to decompose at high temperatures. The reported value often refers to the temperature at which it begins to volatilize significantly. A common method for determining the boiling point of a substance is the Thiele tube method.
Procedure (Thiele Tube Method - General):
-
A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5]
For a substance like sodium amide, this would need to be conducted under an inert atmosphere to prevent decomposition and reaction with air.
Thermal Decomposition Analysis
The thermal stability and decomposition of sodium amide are critical parameters, often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.
-
A small, accurately weighed sample of sodium amide is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon).
-
The mass of the sample is continuously monitored. A loss in mass indicates decomposition.
-
Studies have shown that sodium amide decomposes in a stepwise manner, with an initial release of ammonia.[6][7]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
A small, encapsulated sample of sodium amide is placed in the DSC instrument along with an empty reference pan.
-
The sample and reference are heated at a controlled rate.
-
Endothermic or exothermic events, such as melting and decomposition, are recorded as peaks in the DSC thermogram.
-
DSC studies on sodium amide show an endothermic peak corresponding to its melting point around 210 °C, followed by decomposition at higher temperatures.[6][8]
Visualizations
Logical Workflow for Thermodynamic Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of sodium amide.
Caption: Workflow for determining thermodynamic properties of sodium amide.
References
- 1. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium amide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Thermal decomposition of sodium amide, NaNH2, and sodium amide hydroxide composites, NaNH2–NaOH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Coordination Chemistry of the Azanide Ligand: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azanide ligand, systematically named this compound and commonly known in coordination chemistry as the parent amido ligand (NH₂⁻), is a fundamental monoanionic, two-electron N-donor ligand. Its coordination chemistry is pivotal in a wide array of chemical transformations, including catalysis and the synthesis of nitrogen-containing compounds. This guide provides a comprehensive overview of the synthesis, structure, reactivity, and characterization of transition metal this compound complexes, with a focus on terminal M-NH₂ moieties.
Electronic Structure and Bonding
The this compound ligand is the conjugate base of ammonia and possesses a bent molecular geometry with sp³ hybridization and a bond angle of approximately 104.5°. In coordination complexes, the term "amido" is more frequently used to describe the NH₂⁻ ligand. While complexes with substituted amido ligands (NR₂⁻) are numerous, those with the parent amido (this compound) ligand are less common but fundamentally important for understanding N-H bond activation and formation.
Metal amides are coordination compounds composed of a metal center with amide ligands of the form NR₂⁻. While complexes of the parent amido ligand NH₂⁻ are less common than those with diorganoamido ligands, they are crucial intermediates in many catalytic reactions. The M-N bond in terminal amido complexes can have a significant degree of multiple bond character, depending on the metal's d-electron count and the ancillary ligands.
Synthesis of Terminal this compound Complexes
The synthesis of terminal metal-azanide complexes often involves the deprotonation of a coordinated ammonia ligand or the reaction of a metal halide with an alkali metal amide. A common strategy involves the synthesis of a stable ammine complex precursor, which is then deprotonated using a strong, non-coordinating base.
General Synthetic Routes
Several methods are employed for the synthesis of transition metal amido complexes:
-
Deprotonation of Coordinated Ammonia: A stable metal ammine complex is treated with a strong base to remove a proton from the coordinated NH₃ ligand.
-
Salt Metathesis: A metal halide is reacted with an alkali metal amide, such as sodium amide (NaNH₂).
-
Oxidative Addition: The oxidative addition of ammonia to a low-valent metal center can also lead to the formation of amido-hydrido complexes.
Spectroscopic Characterization
The characterization of this compound complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.
-
Infrared (IR) and Raman Spectroscopy: The N-H stretching frequencies in terminal amido complexes are characteristic. Typically, two N-H stretching bands are observed in the IR spectrum. For example, in the dinuclear ruthenium complex [(CymRuCl)₂(μ-NH₂)(μ-N₃)], N-H stretching vibrations are observed at 3328 and 3246 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the amido protons. The chemical shift of the NH₂ protons can vary significantly depending on the metal center, the other ligands, and the solvent.[2] In the iridium complex [Ir(Cp*)(PMe₃)(Ph)(NH₂)], the NH₂ resonance appears as a broad singlet.[3]
Quantitative Data of Terminal this compound Complexes
The structural parameters of terminal this compound complexes provide valuable insights into the nature of the metal-nitrogen bond. The following table summarizes key bond lengths and angles for a selection of crystallographically characterized terminal parent amido complexes.
| Complex | Metal | M-N Bond Length (Å) | N-H Bond Lengths (Å) | H-N-H Angle (°) | M-N-H Angles (°) | Reference |
| [Ir(Cp*)(PMe₃)(Ph)(NH₂)] | Ir | 2.136(4) | 0.88(6), 0.85(6) | 107(6) | 112(4), 114(4) | [3] |
| trans-(dmpe)₂Fe(H)(NH₂) | Fe | 2.046(2) | 0.82(3), 0.80(3) | 108(3) | 115(2), 111(2) | [4] |
| [Ir(NH₂)(dppp)(cod)] (dppp = dppb) | Ir | 2.159(5) | N/A | N/A | N/A | [5] |
Note: Data for N-H bond lengths and angles are often subject to higher uncertainty in X-ray crystallography.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and isolation of these often sensitive compounds.
Synthesis of [Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf] (Ammine Precursor)
This protocol is adapted from the work of Bergman and co-workers.[3]
Materials:
-
[Ir(Cp*)(PMe₃)(Ph)(OTf)]
-
Liquid ammonia (condensed at -78 °C)
-
Pentane
-
Toluene
Procedure:
-
A solution of [Ir(Cp*)(PMe₃)(Ph)(OTf)] in toluene is prepared in a Schlenk flask under an inert atmosphere.
-
The flask is cooled to -78 °C, and liquid ammonia is condensed into the flask with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The solvent and excess ammonia are removed in vacuo.
-
The resulting solid is washed with pentane and dried under vacuum to yield the ammine complex [Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf].
Synthesis of the Terminal Amido Complex [Ir(Cp*)(PMe₃)(Ph)(NH₂)]
This protocol is adapted from the work of Bergman and co-workers.[3]
Materials:
-
[Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf]
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene
-
Pentane
Procedure:
-
The ammine complex [Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf] is dissolved in toluene in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to -40 °C.
-
A solution of KHMDS in toluene is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -40 °C for a specified time and then allowed to warm to room temperature.
-
The solvent is removed in vacuo.
-
The residue is extracted with pentane, and the solution is filtered to remove potassium triflate.
-
The pentane is removed in vacuo to yield the terminal amido complex [Ir(Cp*)(PMe₃)(Ph)(NH₂)] as a solid.
Reactivity and Catalytic Applications
Terminal metal-azanide complexes are highly reactive species and are implicated as key intermediates in a variety of catalytic transformations, most notably in C-H amination and ammonia synthesis.
C-H Amination
Catalytic C-H amination is a powerful tool for the synthesis of amines, amides, and other nitrogen-containing molecules. Many proposed catalytic cycles involve a metal-amido or metal-imido intermediate. In these reactions, a metal catalyst facilitates the insertion of a nitrene group into a C-H bond. The formation of a metal-amido intermediate is a crucial step in many of these cycles.[6][7][8]
Ammonia Synthesis and Oxidation
The formation of ammonia from dinitrogen is a cornerstone of industrial chemistry. Homogeneous catalysts for this process often involve molybdenum or iron centers, and the catalytic cycle is thought to proceed through a series of nitrogen-containing intermediates, including nitride, imido, and amido species. The final step in these proposed mechanisms is often the protonation of a metal-amido complex to release ammonia.[9] Conversely, the catalytic oxidation of ammonia to dinitrogen can also proceed through metal-amido and -imido intermediates.[1]
Relevance in Drug Development
While direct applications of this compound complexes in pharmaceuticals are not widespread, the principles of their reactivity are highly relevant. C-H amination reactions, which often proceed through amido intermediates, are increasingly used in medicinal chemistry for the late-stage functionalization of complex molecules. This allows for the rapid generation of libraries of amine- and amide-containing compounds for biological screening. Understanding the coordination chemistry of the this compound ligand can, therefore, inform the design of new catalytic systems for more efficient and selective synthesis of potential drug candidates.
Conclusion
The coordination chemistry of the this compound (parent amido) ligand, while less explored than that of its substituted counterparts, is of fundamental importance. Terminal M-NH₂ complexes are key intermediates in a range of catalytic reactions, including C-H amination and nitrogen fixation. The continued development of synthetic routes to these reactive species and the detailed characterization of their structural and electronic properties will undoubtedly lead to the discovery of new and more efficient catalytic processes with broad applications in chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-catalyzed intermolecular C-H amination through an isolated imido intermediate - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and reactivity of the monomeric late-transition-metal parent amido complex [Ir(Cp*)(PMe3)(Ph)(NH2)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a first-row transition metal parent amido complex and carbon monoxide insertion into the amide N-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of the parent amido complexes of iridium with olefins: C-NH2 bond formation versus C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Catalytic reduction of dinitrogen to ammonia at a single molybdenum center - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Strong Bases: An In-Depth Technical Guide to the Early Discoveries of Azanide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discoveries of simple inorganic azanide compounds, providing a detailed account of their initial synthesis, characterization, and the experimental protocols that opened the door to their widespread use as powerful reagents in chemical synthesis. The early explorations into alkali and alkaline earth metal amides laid the groundwork for the development of superbases and have had a lasting impact on synthetic organic and inorganic chemistry.
Introduction: The Emergence of a New Class of Reagents
The early 19th century marked a period of profound advancement in chemistry, with the isolation of new elements and the exploration of their fundamental reactivity. Among the significant discoveries of this era were the alkali and alkaline earth metal amides, now systematically known as azanides. These compounds, characterized by the presence of the amide anion (NH₂⁻), were found to be exceptionally strong bases, a property that would later be harnessed for a myriad of chemical transformations. This guide focuses on the seminal work that led to the discovery and characterization of key inorganic azanides, including those of sodium, potassium, lithium, calcium, and magnesium.
The Alkali Metal Azanides: Pioneers of Strong Base Chemistry
The first forays into the world of metal amides were made by pioneering chemists of the early 1800s, who were investigating the nature of the newly discovered alkali metals and their interactions with ammonia.
Sodium this compound (Sodium Amide) and Potassium this compound (Potassium Amide)
The initial reporting of sodium and potassium amides can be traced back to the early 19th century, with significant contributions from French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard, and independently by the English chemist Sir Humphry Davy.[1] Davy's work with electrolysis was instrumental in isolating sodium and potassium for the first time in 1807, paving the way for the investigation of their compounds.[2][3][4][5]
| Property | Sodium this compound (NaNH₂) | Potassium this compound (KNH₂) |
| Molar Mass | 39.01 g/mol [6][7][8] | 55.121 g/mol [6][9][10] |
| Appearance | White/greyish solid[6][7][8] | White/pale-yellow solid[9] |
| Melting Point | 210 °C[7][8] | 338 °C[9][10] |
| Boiling Point | 400 °C[7][8] | Decomposes |
| Density | 1.39 g/cm³[7] | 1.57 g/cm³[9][10] |
| Solubility in Water | Reacts violently[6][7][8] | Reacts readily[9][10] |
| Solubility in Liquid NH₃ | 0.04 g/L[7] | 3.6 g/100 mL[9][10] |
Two primary methods for the synthesis of sodium and potassium amide emerged from early research.
Method 1: High-Temperature Reaction with Gaseous Ammonia
This was one of the earliest methods employed. It involves the direct reaction of the molten alkali metal with a stream of dry ammonia gas at elevated temperatures.
-
Reaction: 2 M + 2 NH₃(g) → 2 MNH₂ + H₂(g) (where M = Na, K)
-
Apparatus: A combustion tube housed in a furnace. The alkali metal is placed in a boat within the tube.
-
Procedure for Sodium Amide:
-
Clean sodium metal is placed in an iron or nickel boat inside a combustion tube.
-
A stream of dry ammonia gas is passed over the sodium.
-
The tube is heated to 350 °C.[11][12] The reaction is exothermic, and care must be taken to control the temperature.
-
The reaction is maintained at this temperature for approximately 30 minutes to an hour, or until the sodium is completely converted.[12]
-
The resulting sodium amide is a greyish-white powder.[6]
-
-
Procedure for Potassium Amide: The procedure is analogous to that for sodium amide, but the reaction is typically maintained at a temperature of 350-360°C.[13] A yield of 95% has been reported for this method.[13]
Method 2: Catalyzed Reaction in Liquid Ammonia
This method, developed later, provides a more convenient and often higher-yielding route to sodium amide at a much lower temperature. It relies on a catalyst, typically ferric nitrate, to facilitate the reaction between sodium and liquid ammonia.[7][8][10][11][12][14][15]
-
Reaction: 2 Na + 2 NH₃(l) --(Fe(NO₃)₃ catalyst)--> 2 NaNH₂ + H₂(g)
-
Apparatus: A flask equipped with a stirrer and a means of condensing ammonia, typically a dry ice/acetone condenser.
-
Procedure:
-
Liquid ammonia is condensed into the reaction flask, typically cooled to its boiling point of -33 °C.[7][8][14][15]
-
A catalytic amount of powdered ferric nitrate hexahydrate (e.g., 0.3 g for 26 g of Na) is added.[12]
-
A small piece of sodium (e.g., 1 g) is introduced, and the mixture is stirred until the initial blue color of the solvated electrons dissipates and a grey suspension of the catalyst forms.[10][12]
-
The remaining sodium is added in portions as rapidly as the blue color is discharged.[12]
-
The reaction is typically complete within 20-30 minutes after the final addition of sodium, yielding a grey suspension of sodium amide.[10]
-
Yields for this method are reported to be quantitative.[12]
-
Lithium this compound (Lithium Amide)
The first synthesis of lithium amide is reported to have occurred towards the end of the 19th century.[1]
| Property | Lithium this compound (LiNH₂) |
| Molar Mass | 22.96 g/mol [16] |
| Appearance | White solid[16] |
| Melting Point | 375 °C[16] |
| Boiling Point | 430 °C (decomposes)[16] |
| Density | 1.178 g/cm³[16] |
| Solubility in Water | Reacts[16] |
An early and still relevant method for the preparation of lithium amide involves the direct reaction of lithium metal with liquid ammonia.
-
Reaction: 2 Li + 2 NH₃(l) → 2 LiNH₂ + H₂(g)
-
Apparatus: A reaction vessel suitable for handling liquid ammonia, often in the presence of an inert hydrocarbon solvent.
-
Procedure: A low-temperature method has been described for preparing finely divided lithium amide.[17]
-
Bulk pieces of lithium metal are mixed with a catalyst, such as active metallic cobalt, in an inert aromatic hydrocarbon like toluene at a temperature between 0 °C and -60 °C.[17]
-
Anhydrous liquid ammonia is then added with stirring. The lithium metal dissolves, forming a two-phase system with a lithium-ammonia bronze solution as the top layer.[17]
-
The temperature is then raised, causing the liberation of hydrogen and excess ammonia, and the formation of lithium amide as a finely divided, light grey solid that precipitates from the toluene.[17]
-
Alkaline Earth Metal Azanides and Related Compounds
The investigation into this compound compounds extended to the alkaline earth metals, revealing compounds with distinct properties and synthetic challenges.
Calcium Cyanamide (Historically referred to as Calcium Amide)
What is often referred to in early literature in the context of nitrogen fixation as a form of calcium amide is more accurately calcium cyanamide (CaCN₂). Its synthesis was a major industrial development at the end of the 19th century.
The Frank-Caro process, developed by Adolph Frank and Nikodem Caro between 1895 and 1899, was the first commercial process to fix atmospheric nitrogen.[1][9][18]
| Property | Calcium Cyanamide (CaCN₂) |
| Molar Mass | 80.102 g/mol [19] |
| Appearance | White solid (commercial product is grey/black due to carbon impurity)[19] |
| Melting Point | 1340 °C[19] |
| Boiling Point | Sublimes at 1150-1200 °C[19] |
| Density | 2.29 g/cm³[19] |
| Solubility in Water | Reacts[19] |
This process involves the high-temperature reaction of calcium carbide with nitrogen gas.
-
Reaction: CaC₂ + N₂ → CaCN₂ + C
-
Apparatus: An electric furnace or large steel cylinders capable of reaching high temperatures.
-
Procedure:
-
Calcium carbide (CaC₂) powder is heated to approximately 1000-1100 °C in the reactor.[13][18]
-
Nitrogen gas is passed over the heated calcium carbide.[1]
-
The reaction is exothermic and becomes self-sustaining once initiated.[1]
-
The product is a solid mass of calcium cyanamide mixed with carbon, which gives it a characteristic black or grey color.[18] The purity of the commercial product is often around 60%.[14]
-
Magnesium this compound (Magnesium Amide)
The discovery of magnesium amides is more recent, with significant work being reported by Charles R. Hauser in 1947. These compounds, often referred to as Hauser bases, are typically prepared from Grignard reagents.
Quantitative data for simple, unsolvated magnesium amide (Mg(NH₂)₂) from the early period is scarce in readily available literature, as much of the work focused on organo-substituted magnesium amides.
The general method for preparing magnesium amides involves the reaction of a Grignard reagent with an amine. For the simplest magnesium amide, this would involve ammonia, though early work often focused on substituted amines.
-
Reaction (general): R'MgX + R₂NH → R₂NMgX + R'H
-
Apparatus: Standard laboratory glassware for inert atmosphere reactions.
-
Procedure (conceptual for Mg(NH₂)₂):
-
A Grignard reagent (e.g., ethylmagnesium bromide) is prepared in an anhydrous ether solvent.
-
Ammonia is bubbled through the Grignard solution.
-
The reaction would be expected to precipitate magnesium amide bromide (H₂NMgBr), which could then potentially be converted to magnesium amide.
-
Characterization in the Early 20th Century
The characterization of these newly discovered compounds in the late 19th and early 20th centuries relied on classical chemical methods. Techniques such as elemental analysis were crucial in determining their empirical formulas. Physical properties like melting point, boiling point, density, and solubility were meticulously measured to identify and purify these substances. Spectroscopic methods, which are central to modern chemical analysis, were not available in the earliest days of these discoveries.
Conclusion
The early discoveries of inorganic this compound compounds, from the initial observations of Gay-Lussac, Thénard, and Davy to the industrial development of the Frank-Caro process, represent a significant chapter in the history of chemistry. The experimental protocols developed during this period, though rudimentary by modern standards, were robust enough to produce these highly reactive compounds and enable the exploration of their chemistry. The quantitative data gathered by these early pioneers provided the first insights into the physical properties of this important class of strong bases. This foundational knowledge paved the way for the extensive use of this compound compounds in organic synthesis, a legacy that continues to influence the work of researchers and drug development professionals today.
References
- 1. Frank–Caro process - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium amide | H2KN | CID 87015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium amide - Wikipedia [en.wikipedia.org]
- 7. Sodium_amide [chemeurope.com]
- 8. assignmentpoint.com [assignmentpoint.com]
- 9. Potassium amide - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. scribd.com [scribd.com]
- 12. grokipedia.com [grokipedia.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CALCIUM CYANAMIDE - Ataman Kimya [atamanchemicals.com]
- 18. Calcium cyanamide - Wikipedia [en.wikipedia.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to Theoretical Studies of the Amide Anion (NH₂⁻)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide anion (NH₂⁻), systematically named azanide, is the conjugate base of ammonia and represents one of the simplest and most fundamental nitrogen-based anions. Its high basicity and nucleophilicity make it a crucial species in a wide range of chemical contexts, from organic synthesis and materials science to the chemistry of the interstellar medium. Theoretical and computational studies are indispensable for elucidating the intrinsic properties of this anion, including its electronic structure, geometry, and reactivity, often under conditions that are challenging to probe experimentally. This guide provides an in-depth overview of the theoretical approaches used to study NH₂⁻, summarizing key quantitative data and outlining the methodologies employed.
Molecular and Electronic Structure
The amide anion is isoelectronic with the water molecule, a fact that is reflected in its geometry. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom is surrounded by four electron pairs: two bonding pairs connected to hydrogen atoms and two non-bonding lone pairs. This arrangement results in a tetrahedral electron geometry and a bent molecular shape.[1][2][3][4]
Theoretical calculations confirm this structure. The ground electronic state of the NH₂⁻ anion is designated as X̃ ¹A₁. The presence of two lone pairs significantly influences its reactivity, making it a potent Brønsted-Lowry base and a strong nucleophile.
Table 1: Calculated and Experimental Molecular Properties of NH₂⁻
| Property | Value | Source (Citation) |
| IUPAC Name | This compound | [1] |
| Common Name | Amide Anion | [3] |
| Molecular Formula | NH₂⁻ | [3] |
| Molecular Shape | Bent / V-Shaped | [1][2][4][5] |
| Electron Geometry | Tetrahedral | [1][5] |
| H-N-H Bond Angle | ~104.5° | [2][3][5] |
| Ground Electronic State | X̃ ¹A₁ | - |
Spectroscopic and Thermodynamic Properties
Computational chemistry provides powerful tools for predicting spectroscopic and thermodynamic data, which can be validated against experimental measurements.
Vibrational Frequencies
The NH₂⁻ anion has three fundamental vibrational modes: a symmetric stretch (ν₁), a bending mode (ν₂), and an asymmetric stretch (ν₃). These frequencies can be calculated using ab initio and DFT methods and are crucial for interpreting infrared spectra.[6]
Thermodynamic Data
Two of the most important thermodynamic quantities related to NH₂⁻ are the electron affinity (EA) of its corresponding neutral radical (NH₂) and the proton affinity (PA) of ammonia (NH₃), which quantifies the gas-phase basicity of the amide anion.[7][8] The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction: NH₂⁻ + H⁺ → NH₃.[8]
Table 2: Key Thermodynamic and Spectroscopic Data for NH₂⁻ and Related Species
| Parameter | Value | Method/Condition | Source (Citation) |
| Electron Affinity (EA) of NH₂ | 0.771 ± 0.005 eV | Photoelectron Spectroscopy | - |
| Proton Affinity (PA) of NH₃ | 853.6 kJ/mol (~204.0 kcal/mol) | Gas-Phase Equilibrium | [7][9] |
| Symmetric Stretch (ν₁) | 3121.93 cm⁻¹ | Gas Phase | - |
| Bending (ν₂) | 1523 cm⁻¹ | Argon Matrix (IR) | - |
| Asymmetric Stretch (ν₃) | 3190.29 cm⁻¹ | Gas Phase | - |
Theoretical and Experimental Methodologies
A synergistic relationship between theory and experiment is essential for a comprehensive understanding of anionic species like NH₂⁻.
Computational Protocols
The theoretical investigation of NH₂⁻ typically involves high-level electronic structure calculations. A common workflow is visualized below.
References
- 1. topblogtenz.com [topblogtenz.com]
- 2. quora.com [quora.com]
- 3. geometryofmolecules.com [geometryofmolecules.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Proton affinity - Wikipedia [en.wikipedia.org]
- 9. Ammonia [webbook.nist.gov]
A Technical Guide to Azanide Nomenclature and IUPAC Naming
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise language of chemistry, the nomenclature of nitrogen-based anions is a subject of critical importance, ensuring clarity and avoiding ambiguity in scientific communication. This technical guide provides an in-depth exploration of the nomenclature and IUPAC naming conventions for azanides, a class of compounds containing the NH₂⁻ anion and its substituted derivatives. For researchers, scientists, and professionals in drug development, a thorough understanding of this topic is essential for accurate documentation, database searching, and unambiguous communication of chemical structures and reactions.
The International Union of Pure and Applied Chemistry (IUPAC) has sanctioned the term "azanide" for the anion NH₂⁻.[1] While the term "amide" is still commonly used, it can lead to confusion with the organic functional group of the same name, which consists of a carbonyl group attached to a nitrogen atom. To eliminate this potential for error, IUPAC recommends the use of "this compound" for the anion. This guide will delve into the systematic naming of both the parent this compound ion and its various substituted forms, provide key physicochemical data, detail experimental protocols for their synthesis and characterization, and present visual diagrams to clarify naming logic and experimental workflows.
IUPAC Nomenclature of Azanides
The systematic naming of azanides follows a set of rules established by IUPAC to ensure that each compound has a unique and descriptive name. The fundamental principle is the recognition of "azane" as the parent hydride for ammonia (NH₃).
1. The Parent Anion: this compound
The anion formed by the removal of a proton (H⁺) from ammonia is named by replacing the "-ane" suffix of the parent hydride "azane" with the "-ide" suffix.
-
Parent Hydride: Azane (NH₃)
-
Anion: this compound (NH₂⁻)
This systematic approach provides a clear and unambiguous name for the NH₂⁻ ion, distinguishing it from the organic amide functional group.[1]
2. Substituted Azanides
When one or both of the hydrogen atoms in the this compound anion are replaced by other groups, the compound is named as a substituted this compound. The substituents are listed alphabetically as prefixes to the parent name "this compound".
-
Example 1: An this compound with one methyl group substituent (CH₃NH⁻) is named methylthis compound .
-
Example 2: An this compound with two phenyl group substituents ((C₆H₅)₂N⁻) is named diphenylthis compound .
For more complex substituents, standard IUPAC nomenclature rules for organic groups are applied.
3. Disambiguation from Organic Amides
The potential for confusion between the this compound anion and the organic amide functional group is a significant issue that the adoption of "this compound" in formal nomenclature aims to resolve.
-
Organic Amide: Characterized by a carbonyl group bonded to a nitrogen atom (R-C(=O)NR'R''). These are named using the "-amide" suffix, for example, acetamide (CH₃CONH₂).[2][3][4][5][6]
-
This compound (Inorganic Amide): The anion NH₂⁻ and its derivatives.
The use of "this compound" for the anion and "-amide" for the organic functional group provides a clear distinction.
Logical Flow of IUPAC Naming for Azanides
Caption: Logical workflow for the IUPAC naming of azanides.
Physicochemical Properties of Alkali Metal Azanides
Alkali metal azanides are among the most common examples of this class of compounds and are widely used as strong bases in chemical synthesis. Their physical and chemical properties are critical for their appropriate handling and application.
| Property | Lithium this compound (LiNH₂) | Sodium this compound (NaNH₂) | Potassium this compound (KNH₂) |
| Molar Mass ( g/mol ) | 22.96 | 39.01 | 55.12 |
| Appearance | White solid | White to grey solid | White to yellowish solid |
| Melting Point (°C) | 375-385 | 210 | 338 |
| Boiling Point (°C) | 430 | 400 | Decomposes |
| Density (g/cm³) | 1.18 | 1.39 | 1.65 |
| Solubility | Reacts with water | Reacts with water | Reacts with water |
| Soluble in liquid NH₃ | Soluble in liquid NH₃ | Soluble in liquid NH₃ | |
| Sparingly soluble in THF | Insoluble in ether | Soluble in THF | |
| pKa of Conjugate Acid (NH₃) | ~38 | ~38 | ~38 |
Experimental Protocols
The synthesis and characterization of azanides require careful handling due to their high reactivity, particularly with moisture and air. The following are detailed methodologies for the preparation and characterization of a common this compound, sodium this compound (sodium amide).
Synthesis of Sodium this compound (Sodium Amide)
This protocol is adapted from established procedures for the synthesis of sodium amide from sodium metal and liquid ammonia.[7][8][9]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Ferric nitrate nonahydrate (catalyst)
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere. The three-necked flask should be equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser.
-
Drying the Apparatus: Flame-dry the entire glass apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Condensing Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 500 mL of anhydrous liquid ammonia into the flask.
-
Addition of Catalyst: Add a small amount of ferric nitrate nonahydrate (approx. 0.5 g) to the liquid ammonia with stirring.
-
Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal (23 g, 1 mole) to the stirred liquid ammonia. The solution will initially turn a deep blue color due to the formation of solvated electrons.
-
Reaction: The blue color will gradually fade as the sodium reacts with ammonia to form sodium this compound, which will precipitate as a grey solid. The reaction is typically complete within a few hours. The formation of hydrogen gas will be observed.
-
Completion and Isolation: Once the blue color has completely disappeared and the reaction has ceased, the liquid ammonia can be carefully evaporated under a stream of inert gas. The resulting solid is sodium this compound.
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle with care under an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood.
-
The reaction produces hydrogen gas, which is flammable. Ensure no ignition sources are present.
-
Sodium this compound is highly reactive with water and can be pyrophoric in air. Handle strictly under an inert atmosphere. Old or discolored (yellow/brown) sodium amide may contain explosive peroxides and should be handled with extreme caution.[7]
Characterization of Sodium this compound
1. Titration for Purity Assessment:
The purity of the synthesized sodium this compound can be determined by acid-base titration.
-
Procedure:
-
Under an inert atmosphere, accurately weigh a sample of the synthesized sodium this compound (approx. 0.5 g) into a flask.
-
Carefully and slowly add a known excess of standardized hydrochloric acid (e.g., 50 mL of 0.5 M HCl). The this compound will react with the acid.
-
Back-titrate the excess HCl with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) using a suitable indicator (e.g., methyl orange).
-
The amount of sodium this compound in the sample can be calculated from the amount of HCl consumed.
-
2. Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the N-H stretching and bending vibrations characteristic of the this compound ion.
-
Sample Preparation: Prepare a mineral oil mull of the sodium this compound sample in a glovebox under an inert atmosphere.
-
Data Acquisition: Acquire the IR spectrum.
-
Expected Absorptions: Look for characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹ and H-N-H bending vibrations around 1600 cm⁻¹.
3. X-ray Diffraction (XRD):
Powder XRD is a powerful technique for confirming the crystal structure of the synthesized sodium this compound.
-
Sample Preparation: The sample must be loaded into the XRD holder under an inert atmosphere to prevent decomposition.
-
Data Analysis: The obtained diffraction pattern can be compared with known patterns for sodium this compound from crystallographic databases.
Experimental Workflow for Synthesis and Characterization of Sodium this compound
Caption: Workflow for the synthesis and characterization of sodium this compound.
Conclusion
A precise and universally understood system of chemical nomenclature is paramount for the advancement of chemical sciences. The IUPAC-recommended term "this compound" for the NH₂⁻ anion and its derivatives provides a clear and unambiguous naming convention that distinguishes these species from organic amides. For researchers, scientists, and professionals in drug development, the adoption of this systematic nomenclature, coupled with a solid understanding of the synthesis, handling, and characterization of these reactive compounds, is crucial for safe and effective research and development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Naming Amides - Chemistry Steps [chemistrysteps.com]
- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 7. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of Potassium Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium amide (KNH₂), an inorganic compound, is a potent base with significant applications in organic synthesis, including in the development of pharmaceutical intermediates. Its high reactivity necessitates careful handling under anhydrous conditions.[1][2] A thorough understanding of its physical properties is paramount for its safe and effective use in research and development. This guide provides a comprehensive overview of the core physical characteristics of potassium amide, detailed experimental protocols for their determination, and a summary of its structural and spectroscopic properties.
Core Physical Properties
The fundamental physical properties of potassium amide are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Units | Notes |
| Chemical Formula | KNH₂ | - | [1] |
| Molar Mass | 55.121 | g·mol⁻¹ | [2] |
| Appearance | White to pale-yellow solid | - | [1] |
| Odor | Ammonia-like | - | [2] |
| Density | 1.57 | g/cm³ | [2] |
| Melting Point | 338 | °C (611 K) | [2] |
| Solubility in Water | Reacts vigorously | - | [1] |
| Solubility in Liquid Ammonia | 3.6 g / 100 mL | at -33 °C | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -128.9 | kJ/mol | [2] |
Crystal Structure and Polymorphism
Potassium amide is not a simple ionic salt but exhibits significant covalent character and tends to aggregate.[1][2] Its crystal structure has been characterized by X-ray crystallography in both its solvent-free form and as ammonia solvates.[1][2] In the diammonia solvate (KNH₂·2NH₃), the potassium centers are hexacoordinate, bonded to two amido ligands and four ammonia ligands, forming a chain-like polymer structure.[1]
KNH₂ exhibits polymorphism, undergoing phase transitions at specific temperatures. At ambient temperature, it possesses a monoclinic crystal structure. As the temperature increases, it undergoes two phase transitions:
-
~54-55°C: Monoclinic to a tetragonal phase (space group P4/nmm).
-
~75°C: Tetragonal to a cubic polymorph (space group Fm-3m).[1]
Experimental Protocols
Detailed methodologies for the synthesis of potassium amide and the determination of its key physical properties are provided below. These protocols are designed to be followed by trained professionals in a controlled laboratory setting.
Synthesis of Potassium Amide
The most common method for the synthesis of potassium amide is the direct reaction of potassium metal with liquid ammonia, often requiring a catalyst to proceed at a practical rate.[1][2]
Equation: 2 K + 2 NH₃ → 2 KNH₂ + H₂
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle
-
Potassium metal
-
Anhydrous liquid ammonia
-
Catalyst (e.g., a small amount of ferric nitrate)
-
Inert atmosphere (e.g., dry nitrogen or argon)
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere. The glassware must be rigorously dried to prevent reaction with moisture.
-
Place the desired amount of potassium metal into the reaction flask.
-
Introduce the catalyst into the flask.
-
Cool the condenser with a dry ice/acetone slurry.
-
Condense anhydrous liquid ammonia into the reaction flask while stirring.
-
Once the desired volume of liquid ammonia is collected, the reaction mixture will initially turn a deep blue color due to the formation of solvated electrons.
-
Gently heat the mixture to facilitate the reaction. The blue color will gradually fade as the potassium metal is converted to potassium amide, which will precipitate as a white solid.
-
The reaction is complete when the blue color has completely disappeared and hydrogen gas evolution has ceased.
-
The liquid ammonia can be carefully evaporated under a stream of inert gas to yield the solid potassium amide product.
Determination of Melting Point
The melting point of potassium amide must be determined under anhydrous conditions to prevent decomposition. A standard capillary melting point apparatus can be used with modifications to ensure an inert atmosphere.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp)
-
Sealed capillary tubes
-
Glove box or Schlenk line
-
Potassium amide sample
-
Thermometer
Procedure:
-
Inside a glove box or under an inert atmosphere, finely grind the potassium amide sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Seal the open end of the capillary tube using a flame.
-
Place the sealed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to approximately 20°C below the expected melting point (338°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a liquid. This range represents the melting point.
Determination of Density
The density of potassium amide can be determined using the oscillating U-tube principle with a digital density meter, ensuring the sample is handled under anhydrous conditions.
Materials and Equipment:
-
Digital density meter with an oscillating U-tube
-
Glove box
-
Anhydrous, non-reactive solvent in which potassium amide is insoluble (e.g., a high-boiling point hydrocarbon)
-
Potassium amide sample
-
Syringe for sample injection
Procedure:
-
Calibrate the density meter with dry air and a standard of known density (e.g., dry toluene) at the desired temperature.
-
Inside a glove box, prepare a suspension of a known mass of potassium amide in a known volume of the anhydrous solvent.
-
Ensure the sample is well-mixed to a uniform suspension.
-
Inject the suspension into the measuring cell of the density meter.
-
Allow the temperature to stabilize and record the oscillation period.
-
The density of the suspension can be calculated from the oscillation period.
-
The density of the solid potassium amide can then be determined by accounting for the known density and mass fraction of the solvent.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: As a primary amide, KNH₂ is expected to exhibit characteristic N-H stretching vibrations. In the solid state, these bands would likely appear near 3350 and 3180 cm⁻¹ due to hydrogen bonding.[3] In a dilute solution with a non-polar solvent, these bands would shift to higher frequencies, around 3520 and 3400 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of potassium amide would show a resonance for the N-H protons. In solution, the chemical shift and appearance of this peak would be highly dependent on the solvent, concentration, and temperature due to factors like hydrogen bonding and chemical exchange. 2H NMR studies on deuterated potassium amide (KND₂) have been conducted to investigate the molecular dynamics of the amide ions in the solid state.[4]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of potassium amide.
Caption: Workflow for the synthesis and physical characterization of potassium amide.
Caption: Logical relationships of potassium amide's properties and applications.
References
Methodological & Application
Application Notes and Protocols: Using Sodium Amide for Deprotonation of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium amide (NaNH₂) is a highly reactive and powerful base utilized in organic synthesis for the deprotonation of weakly acidic compounds, most notably terminal alkynes.[1][2] The acidity of terminal alkynes, with a pKa of approximately 25, is significantly higher than that of alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44), allowing for their selective deprotonation by a sufficiently strong base.[3] The conjugate base of ammonia (NH₃), the amide anion (NH₂⁻), has a pKa of about 38, making sodium amide an effective reagent for this transformation.[1][2][4][5] The resulting acetylide anion is a potent nucleophile, serving as a key intermediate in the formation of carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides. This application note provides detailed protocols and safety information for the use of sodium amide in the deprotonation of terminal alkynes.
Reaction Mechanism and Principles
The deprotonation of a terminal alkyne with sodium amide is a straightforward acid-base reaction. The amide anion removes the acidic proton from the sp-hybridized carbon of the alkyne, generating a sodium acetylide and ammonia as a byproduct.
-
Reaction: R-C≡C-H + NaNH₂ → R-C≡C⁻Na⁺ + NH₃
The resulting sodium acetylide is a valuable synthetic intermediate. As a strong nucleophile, it can participate in SN2 reactions with primary alkyl halides to form internal alkynes, effectively extending the carbon chain.[6] It is important to note that with secondary and tertiary alkyl halides, elimination reactions (E2) are often favored over substitution.
Quantitative Data
Acidity of Terminal Alkynes
The acidity of the terminal proton is a critical factor in the deprotonation reaction. The table below lists the approximate pKa values of various hydrocarbons for comparison.
| Compound Type | Example | Hybridization of C-H bond | pKa |
| Alkane | Ethane | sp³ | ~50 |
| Alkene | Ethene | sp² | ~44 |
| Terminal Alkyne | Acetylene | sp | ~25 |
| Ammonia | NH₃ | - | ~38 |
Data sourced from multiple references.
Reaction Conditions and Representative Yields
The deprotonation of terminal alkynes with sodium amide is typically carried out in liquid ammonia at low temperatures. The subsequent alkylation with an alkyl halide provides a versatile method for the synthesis of substituted alkynes.
| Terminal Alkyne | Alkyl Halide | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1-Hexyne | 1-Bromobutane | 5-Decyne | Liquid NH₃ | -33 | Not specified | Good |
| Phenylacetylene | Ethyl bromide | 1-Phenyl-1-butyne | Liquid NH₃ | -33 | Not specified | Good |
| Acetylene | 1-Bromobutane | 1-Hexyne | Liquid NH₃ | -33 | Not specified | Good |
| 1-Pentyne | Methyl Iodide | 2-Hexyne | Liquid NH₃ | -33 | Not specified | Good |
Note: Yields are generally reported as "good" to "excellent" in the literature for these types of reactions, though specific percentages can vary based on the exact reaction conditions and purification methods.
Experimental Protocols
General Safety Precautions for Sodium Amide
Sodium amide is a highly reactive and hazardous substance that requires careful handling.[7]
| Hazard | Precaution |
| Water Reactivity | Reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide. Handle under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).[7] |
| Air Sensitivity | Can form explosive peroxides upon exposure to air, especially when heated. Old or discolored (yellow or brown) sodium amide should be treated as potentially explosive. |
| Corrosivity | Causes severe burns to skin, eyes, and mucous membranes. |
| Flammability | Flammable solid. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves when handling sodium amide. All manipulations should be performed in a well-ventilated chemical fume hood.
Protocol for the Deprotonation of a Terminal Alkyne and Subsequent Alkylation (e.g., Synthesis of 1-Phenyl-1-butyne)
This protocol describes the in-situ generation of sodium acetylide from a terminal alkyne and its subsequent reaction with an alkyl halide.
Materials:
-
Terminal alkyne (e.g., Phenylacetylene)
-
Sodium amide (NaNH₂)
-
Alkyl halide (e.g., Ethyl bromide)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Apparatus for reactions at low temperatures (e.g., Dewar condenser, dry ice/acetone bath)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas, and a Dewar condenser cooled with a dry ice/acetone mixture. Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: Purge the entire system with a slow stream of dry nitrogen or argon.
-
Solvent Condensation: Condense anhydrous liquid ammonia into the reaction flask to the desired volume. The typical reaction temperature is the boiling point of ammonia (-33 °C).
-
Addition of Sodium Amide: Carefully add sodium amide to the liquid ammonia with gentle stirring.
-
Addition of Terminal Alkyne: Slowly add the terminal alkyne (e.g., phenylacetylene) dropwise to the stirred suspension of sodium amide in liquid ammonia. The formation of the sodium acetylide is usually indicated by a change in the appearance of the reaction mixture.
-
Alkylation: After the deprotonation is complete (typically after stirring for 30-60 minutes), slowly add the alkyl halide (e.g., ethyl bromide) to the reaction mixture. Maintain the low temperature during the addition.
-
Reaction Monitoring: Allow the reaction to stir at -33 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if appropriate.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a proton source, such as ammonium chloride, to neutralize any unreacted sodium amide and acetylide.
-
Work-up: Allow the ammonia to evaporate overnight in the fume hood. To the remaining residue, add water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the desired internal alkyne.
Visualizations
Reaction Pathway for Deprotonation and Alkylation
Caption: General reaction scheme for the deprotonation of a terminal alkyne followed by alkylation.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of an internal alkyne.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Reactions of alkynes with sodium/ammonia vs sodium amide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Protocols for Utilizing Lithium Amides in Organic Synthesis
Abstract
Lithium amides, such as lithium amide (LiNH₂) and lithium diisopropylamide (LDA), are powerful, non-nucleophilic bases widely employed in organic synthesis. Their primary application is the deprotonation of weakly acidic C-H bonds to generate reactive carbanions, most notably lithium enolates from carbonyl compounds.[1][2] This document provides detailed protocols for the safe handling and use of lithium amides, focusing on the in situ preparation of LDA and its application in a representative deprotonation reaction. Safety is paramount, as lithium amides are hazardous reagents that are water-reactive, corrosive, and potentially self-heating or pyrophoric.[3][4]
Critical Safety Precautions
WARNING: Lithium amides are highly reactive and dangerous. A thorough understanding of the risks and proper handling techniques is essential before beginning any experiment.
-
Reactivity Hazards: Lithium amide is a flammable solid that reacts violently with water, releasing flammable gases and generating heat.[3][4][5] It is corrosive and can cause severe skin burns and eye damage.[3][4][6] All operations must be conducted in the absence of air and moisture.
-
Handling Conditions: Always handle lithium amides and their solutions under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3] Ensure all glassware is rigorously oven- or flame-dried and cooled under vacuum or an inert gas stream before use. Solvents must be anhydrous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a flame-retardant lab coat, and suitable gloves (e.g., nitrile gloves).[6][7]
-
Fire Safety:
-
Spill & Waste Disposal:
-
Spills: In case of a spill, evacuate the area. Do not use water.[7] Cover the spill with a non-combustible absorbent material like dry sand, soda ash, or lime and place it in a sealed container for disposal.[5][7]
-
Quenching/Disposal: Unused reagents and reaction mixtures must be quenched carefully. A common method is the slow, dropwise addition of the reactive mixture to a cooled, stirred, and less reactive alcohol like isopropanol, followed by the slow addition of water. This process should be done in a fume hood behind a blast shield.
-
General Experimental Workflow
The following diagram outlines the typical workflow for a reaction involving the in situ generation of LDA followed by deprotonation and electrophilic quench.
Caption: High-level workflow for reactions using freshly prepared LDA.
Protocol: In Situ Generation of LDA and Deprotonation of Cyclohexanone
This protocol details the preparation of Lithium Diisopropylamide (LDA) from n-butyllithium (n-BuLi) and diisopropylamine (DIPA), followed by its use to deprotonate cyclohexanone, forming the corresponding lithium enolate. LDA is typically prepared fresh as it can decompose in solution over time.[8]
Materials and Equipment
-
Chemicals:
-
Diisopropylamine (DIPA), freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Cyclohexanone, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Schlenk line with argon or nitrogen supply
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rubber septa
-
Low-temperature bath (dry ice/acetone, -78 °C)
-
Separatory funnel
-
Detailed Experimental Procedure
-
Preparation: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum on one neck, to the Schlenk line. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times.
-
Reagent Addition:
-
Add anhydrous THF (e.g., 30 mL for a 10 mmol scale reaction) to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.2 eq) via syringe to the cold, stirring THF.
-
Slowly add n-BuLi in hexanes (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate may form.
-
Stir the resulting solution at -78 °C for 15-20 minutes to ensure complete formation of LDA.[9]
-
-
Enolate Formation:
-
In a separate, dry flask, prepare a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous THF (e.g., 5-10 mL).
-
Add the cyclohexanone solution dropwise via syringe or cannula to the LDA solution at -78 °C.[9]
-
Stir the reaction mixture at -78 °C for 30-45 minutes. The reaction is typically complete within this timeframe.[9]
-
-
Reaction Quench:
-
While the flask is still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to quench any remaining LDA and the lithium enolate.[9]
-
-
Work-up and Isolation:
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
If necessary, purify the product further using flash column chromatography.
-
Reaction Mechanism
The deprotonation of a ketone by a lithium amide base proceeds via the abstraction of an alpha-proton to form a lithium enolate intermediate.
References
- 1. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lithium amide | H2LiN | CID 24532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LITHIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
Application Notes and Protocols: Azanide-Mediated Cyclization Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for two key types of azanide-mediated cyclization reactions utilized in the synthesis of complex nitrogen-containing heterocycles. These methodologies are of significant interest to the pharmaceutical and agrochemical industries for the construction of novel molecular scaffolds.
Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion
This novel, metal-free reaction enables the synthesis of complex nitrogenated heterocycles through the intramolecular cyclization of α-azido-ω-isocyanides. The reaction is initiated by substoichiometric amounts of sodium azide, which acts as a trigger for the cyclization cascade.[1][2] This process leads to the formation of cyclic cyanamides, which can further react to form tetrazoles if an excess of the azide anion is present.[1][2]
Reaction Mechanism & Workflow
The reaction is initiated by the attack of an azide anion on the isocyanide carbon of the starting material. This is followed by an intramolecular cyclization and rearrangement to form a stable intermediate, which then eliminates dinitrogen to afford the cyclic cyanamide product.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various[3][4][5]triazolo[1,5-a]quinoxaline-5(4H)-carbonitriles from their corresponding 5-azidomethyl-1-(2-isocyanophenyl)-1H-1,2,3-triazoles.[1]
| Entry | Substrate (R group) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | H | 48 | 80 | 85 |
| 2 | 8-Me | 48 | 80 | 82 |
| 3 | 8-Cl | 48 | 80 | 75 |
| 4 | 8-F | 48 | 80 | 78 |
| 5 | 7,8-Me2 | 48 | 80 | 88 |
Experimental Protocols
General Procedure for the Synthesis of[3][4][5]triazolo[1,5-a]quinoxaline-5(4H)-carbonitriles: [1]
-
To a solution of the appropriate 5-azidomethyl-1-(2-isocyanophenyl)-1H-1,2,3-triazole (1.00 mmol, 1.0 equiv) in DMF (11 mL), add sodium azide (0.033 g, 0.50 mmol, 0.5 equiv).
-
Stir the reaction mixture at 80 °C in a block heater for 48 hours.
-
After completion of the reaction (monitored by TLC), add water (20 mL) to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (15 mL) and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of 5-(2H-tetrazol-5-yl)-4,5-dihydro-[3][4][5]triazolo[1,5-a]quinoxalines (in the presence of excess azide): [1]
-
To a solution of the corresponding 5-azidomethyl-1-(2-isocyanophenyl)-1H-1,2,3-triazole (1.00 mmol, 1.0 equiv) in DMF (8 mL), add sodium azide (0.130 g, 2 mmol, 2.0 equiv).
-
Stir the reaction mixture at 80 °C in a block heater for 7 days.
-
Upon reaction completion, acidify the mixture to pH 3–4 with an aqueous solution of 1 M HCl.
-
Add water (15 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Catalytic Aza-Wittig Cyclizations for Heteroaromatic Synthesis
The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.[5][6] This reaction involves the formation of an iminophosphorane from an organic azide and a phosphine, which then undergoes an intramolecular reaction with a carbonyl group to form a cyclic imine.[7] Recent advancements have led to the development of catalytic versions of this reaction, which reduces waste and improves atom economy.[3][4][8]
Reaction Mechanism & Workflow
The catalytic cycle begins with the reaction of a phosphine oxide catalyst with an isocyanate (formed in situ from an acyl azide) to generate an iminophosphorane. This intermediate then undergoes an intramolecular aza-Wittig reaction with a pendant carbonyl group to yield the heterocyclic product and regenerate the phosphine oxide catalyst.
Quantitative Data
The following table presents data for the catalytic aza-Wittig cyclization in the synthesis of phenanthridine and benzoxazole heterocycles.[3][4]
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Azidocarbonylbiphenyl | 10 | Toluene | 110 | 16 | 95 |
| 2 | 2-Azidocarbonylbiphenyl | 5 | Toluene | 110 | 16 | 93 |
| 3 | 2-Azidocarbonylbiphenyl | 1 | Toluene | 110 | 16 | 89 |
| 4 | 2-Azidophenoxycarbonylbenzene | 10 | Toluene | 110 | 16 | 85 |
| 5 | 2-Azidophenoxycarbonylbenzene | 5 | Toluene | 110 | 16 | 82 |
Experimental Protocols
General Procedure for Catalytic Aza-Wittig Cyclization: [3][4]
Note: The following is a general protocol based on the principles of the catalytic aza-Wittig reaction. Specific conditions may vary depending on the substrate and catalyst used. Researchers should consult the supporting information of the cited literature for precise experimental details.
-
To a solution of the acyl azide (1.0 equiv) in an appropriate solvent (e.g., toluene), add the phosphine oxide catalyst (1-10 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 16-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired heterocycle.
Synthesis of Acyl Azide Precursors: [3]
-
To a solution of the corresponding carboxylic acid (1.0 equiv) in a suitable solvent (e.g., acetone or THF), add triethylamine (1.1 equiv) and cool to 0 °C.
-
Slowly add ethyl chloroformate (1.1 equiv) and stir the mixture at 0 °C for 1 hour.
-
Add a solution of sodium azide (1.5 equiv) in water and continue stirring at 0 °C for an additional 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the acyl azide, which can often be used in the next step without further purification.
Disclaimer: These protocols are intended for use by trained chemists. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all reagents, especially sodium azide and organic azides, should be fully understood before commencing any experimental work.
References
- 1. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic aza-Wittig cyclizations for heteroaromatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Catalytic aza-Wittig cyclizations for heteroaromatic synthesis. | Semantic Scholar [semanticscholar.org]
Applications of Potassium Amide in Aromatic Substitution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium amide (KNH₂), a powerful non-nucleophilic strong base, serves as a critical reagent in organic synthesis for effecting aromatic substitution reactions. Its high basicity enables the deprotonation of otherwise unreactive aromatic C-H bonds, facilitating reactions that are challenging to achieve through other methods. This document provides detailed application notes and experimental protocols for the use of potassium amide in two major classes of aromatic substitution reactions: the Chichibabin reaction for the amination of N-heterocycles and nucleophilic aromatic substitution via benzyne intermediates. These methods are particularly relevant for the synthesis of key building blocks in pharmaceutical and materials science.
Chichibabin Reaction: Direct Amination of N-Heterocycles
The Chichibabin reaction is a direct method for the amination of electron-deficient nitrogen-containing heterocycles, such as pyridine and its derivatives, using an alkali metal amide.[1][2] Potassium amide is often favored in liquid ammonia at low temperatures due to its higher solubility compared to sodium amide.[2] This reaction provides a direct route to valuable 2-aminopyridines, which are prevalent structural motifs in numerous pharmaceutical agents.[2]
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged σ-complex (Meisenheimer-like adduct).[3] Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with a proton source (like ammonia or water during workup) to release hydrogen gas.[3] The coordination of the potassium ion to the pyridine nitrogen enhances the electrophilicity of the C2 position, facilitating the nucleophilic attack.[2]
Caption: General workflow of the Chichibabin reaction.
Quantitative Data
The Chichibabin reaction is effective for a range of nitrogen-containing heterocycles. The following table summarizes representative yields.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Pyridine | 2-Aminopyridine | KNH₂/liquid NH₃, then KMnO₄ | 55-60 | [4] |
| Quinoline | 2-Aminoquinoline | KNH₂/liquid NH₃, -65 °C, then KMnO₄ | 55-60 | [4] |
| Quinoline | 4-Aminoquinoline | KNH₂/liquid NH₃, -60 °C to +15 °C, then KMnO₄ | Major Product | [4] |
| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | KNH₂/liquid NH₃, -40 °C, then KMnO₄ | Not specified | [4] |
| 4-Nitroquinoline | 3-Amino-4-nitroquinoline | KNH₂/liquid NH₃, -40 °C, then KMnO₄ | Not specified | [4] |
| Purine | Adenine | KNH₂/liquid NH₃ | Not specified | [5] |
| 2-Methylpurine | 2-Methyladenine | KNH₂/liquid NH₃ | Not specified | [5] |
| 8-Methylpurine | 8-Methyladenine | KNH₂/liquid NH₃ | Not specified | [5] |
Experimental Protocol: Synthesis of 2-Aminoquinoline[4]
Materials:
-
Quinoline
-
Potassium metal
-
Liquid ammonia, anhydrous
-
Potassium permanganate (KMnO₄)
-
Dry ether
-
Ammonium chloride
Procedure:
-
Preparation of Potassium Amide Solution: In a three-necked flask equipped with a dry ice condenser and a stirrer, add approximately 100 mL of liquid ammonia. Carefully add small, freshly cut pieces of potassium metal until a persistent blue color is observed. Add a small crystal of ferric nitrate to catalyze the formation of potassium amide. Continue adding potassium metal portion-wise until the blue color disappears and a colorless to grayish solution of potassium amide is formed.
-
Reaction: Cool the potassium amide solution to -65 °C. Slowly add a solution of quinoline in dry ether to the stirred potassium amide solution.
-
Oxidation: After the addition of quinoline is complete, add finely powdered potassium permanganate portion-wise to the reaction mixture while maintaining the temperature at -65 °C.
-
Workup: After the addition of potassium permanganate, allow the ammonia to evaporate. To the remaining residue, carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 2-aminoquinoline.
Aromatic Substitution via Benzyne Intermediates
Potassium amide in liquid ammonia is a classic and highly effective reagent system for generating highly reactive benzyne intermediates from aryl halides that lack activating groups.[6][7] This elimination-addition mechanism allows for the introduction of nucleophiles onto the aromatic ring and can lead to the formation of rearranged products, a phenomenon known as cine-substitution.[7]
Reaction Mechanism & Workflow
The reaction is initiated by the deprotonation of the hydrogen atom ortho to the halogen on the aromatic ring by the strong base, potassium amide.[8] The resulting aryl anion then undergoes rapid elimination of the halide ion to form the benzyne intermediate, which contains a strained triple bond within the aromatic ring.[6] The nucleophile present in the reaction mixture (typically the amide ion from KNH₂) then attacks one of the sp-hybridized carbons of the benzyne. Subsequent protonation by the solvent (liquid ammonia) yields the aminated product.[8]
Caption: General workflow for benzyne-mediated amination.
Quantitative Data
The regioselectivity of the nucleophilic addition to unsymmetrical benzynes is a key consideration. The following table provides examples of product distributions in the amination of substituted halobenzenes.
| Substrate | Major Product(s) | Minor Product(s) | Product Ratio (Major:Minor) | Reference |
| p-Chlorotoluene | m-Toluidine | p-Toluidine | Not specified | [9] |
| 3-Chloro- and 4-Chloropyridine | 4-Aminopyridine | 3-Aminopyridine | 2:1 | [10] |
| 3-Iodo- and 4-Iodopyridine | 4-Aminopyridine | 3-Aminopyridine | 2:1 | [10] |
| 2-Amino-3-bromoquinoline | 2,3-Diaminoquinoline | 2,4-Diaminoquinoline | Not specified | [10] |
| 2-Amino-4-bromoquinoline | 2,3-Diaminoquinoline | 2,4-Diaminoquinoline | Not specified | [10] |
Experimental Protocol: Amination of p-Chlorotoluene[9]
Materials:
-
p-Chlorotoluene
-
Potassium amide (prepared in situ from potassium metal and liquid ammonia)
-
Liquid ammonia, anhydrous
-
Dry ether
-
Ammonium chloride
Procedure:
-
Preparation of Potassium Amide Solution: Prepare a solution of potassium amide in liquid ammonia as described in the protocol for the synthesis of 2-aminoquinoline.
-
Reaction: To the stirred solution of potassium amide in liquid ammonia at its boiling point (-33 °C), add a solution of p-chlorotoluene in dry ether dropwise.
-
Reaction Time: Allow the reaction to stir for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
Workup: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride. Allow the ammonia to evaporate.
-
Extraction: Add water to the residue and extract the product mixture with ether.
-
Purification and Analysis: Dry the ethereal extract over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting mixture of m- and p-toluidine can be analyzed and separated by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Applications in Drug Development
The synthesis of substituted anilines and aminopyridines is of paramount importance in the pharmaceutical industry, as these moieties are key components of a vast number of active pharmaceutical ingredients (APIs). The 2-aminopyridine scaffold, readily accessible through the Chichibabin reaction, is a privileged structure in medicinal chemistry, found in drugs with diverse therapeutic applications, including antihistamines, anti-inflammatory agents, and kinase inhibitors.[2]
Similarly, the benzyne mechanism provides a powerful tool for the synthesis of complex substituted anilines that may be difficult to prepare via traditional methods like nitration followed by reduction, especially when specific regiochemistry is desired or when sensitive functional groups are present. The ability to generate aryne intermediates from readily available haloaromatics makes this a versatile strategy for the construction of novel drug candidates and intermediates.
Conclusion
Potassium amide is a potent and versatile reagent for mediating aromatic substitution reactions. The Chichibabin reaction and benzyne-mediated substitutions offer direct and efficient pathways for the synthesis of valuable amino-substituted aromatic and heteroaromatic compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize these powerful transformations in their synthetic endeavors. Careful control of reaction conditions is crucial for achieving desired product outcomes and ensuring safe handling of this highly reactive reagent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Chiral Lithium Amides: Versatile Reagents for Asymmetric Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Chiral lithium amides have emerged as powerful and versatile reagents in modern asymmetric synthesis. Their ability to effectively control stereochemistry in a variety of carbon-carbon bond-forming reactions makes them invaluable tools for the synthesis of enantiomerically enriched molecules, a critical aspect of drug discovery and development. These strong, non-nucleophilic bases can achieve high levels of stereoselectivity through the formation of well-ordered transition states, often involving aggregation with lithium enolates. This document provides detailed application notes and experimental protocols for key transformations utilizing chiral lithium amides, including enantioselective deprotonation, asymmetric alkylation, and enantioselective Michael additions.
Key Applications
Chiral lithium amides are employed in a range of asymmetric transformations, primarily leveraging their ability to selectively remove a proton from a prochiral substrate, thereby creating a chiral enolate which then reacts with an electrophile.
-
Enantioselective Deprotonation of Prochiral Ketones: A cornerstone application is the desymmetrization of prochiral ketones, such as 4-substituted cyclohexanones. The chiral lithium amide selectively abstracts one of the two enantiotopic α-protons, leading to a chiral lithium enolate. This enolate can then be trapped with an electrophile, typically a silylating agent like trimethylsilyl chloride (TMSCl), to afford a chiral silyl enol ether with high enantiomeric excess (e.e.).
-
Asymmetric Alkylation of Carboxylic Acids: Chiral lithium amides can act as "traceless" chiral auxiliaries in the asymmetric alkylation of carboxylic acids. The process involves the formation of a mixed aggregate between the dilithium enediolate of the carboxylic acid and the chiral lithium amide. This chiral aggregate then directs the approach of an alkylating agent to one face of the enediolate, resulting in the formation of α-substituted carboxylic acids with high enantioselectivity.[1]
-
Enantioselective Michael Addition: In a similar vein to alkylation, chiral lithium amides can mediate the enantioselective conjugate addition of carboxylic acid enediolates to α,β-unsaturated esters. The chiral lithium amide-enediolate mixed aggregate controls the stereochemical outcome of the 1,4-addition, yielding adducts with high diastereo- and enantioselectivity.[2]
Data Presentation
The following tables summarize quantitative data for the key applications of chiral lithium amides in asymmetric synthesis, providing a comparative overview of their effectiveness with different substrates and chiral ligands.
Table 1: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone
| Chiral Amine Precursor | Electrophile | Solvent | Additive | Yield (%) | e.e. (%) |
| (R)-N-benzyl-N-(α-methylbenzyl)amine | TMSCl | THF | HMPA | 95 | 88 |
| (R,R)-1,2-bis(N-methyl-N-benzylamino)cyclohexane | TMSCl | Toluene | LiBr | 85 | 92 |
| (S)-N-(2,2,2-trifluoroethyl)-N-(α-methylbenzyl)amine | TMSCl | THF | - | 90 | 85 |
| (1R,2R)-N,N'-dibenzyl-1,2-diamino-1,2-diphenylethane | TMSCl | Ether | - | 78 | 75 |
Table 2: Asymmetric Alkylation of Phenylacetic Acid
| Chiral Amine Precursor | Alkylating Agent | Yield (%) | e.e. (%) |
| (R)-N,N'-Bis(1-phenylethyl)-1,2-ethanediamine | Benzyl bromide | 85 | 92[1] |
| (R)-N,N'-Bis(1-phenylethyl)-1,3-propanediamine | Allyl bromide | 91 | 90 |
| (R,R)-1,2-Bis(N-pyrrolidinomethyl)cyclohexane | Isopropyl iodide | 75 | 97[1] |
| (R)-2-(Anilinomethyl)pyrrolidine | Methyl iodide | 88 | 85 |
Table 3: Enantioselective Michael Addition of Phenylacetic Acid to Methyl Cinnamate
| Chiral Amine Precursor | Diastereomeric Ratio (anti:syn) | Yield (%) | e.e. (%) (anti) |
| (R)-N,N'-Bis(1-phenylethyl)-1,2-ethanediamine | >30:1 | 88 | 93[2] |
| (R,R)-1,2-Bis(N-piperidinoylmethyl)cyclohexane | 20:1 | 85 | 88 |
| (R)-N,N'-Bis(1-phenylethyl)-1,3-propanediamine | >30:1 | 75 | 85 |
| (R)-2-(Anilinomethyl)pyrrolidine | 15:1 | 82 | 80 |
Experimental Protocols
Protocol 1: Enantioselective Deprotonation of 4-tert-Butylcyclohexanone
This protocol describes the enantioselective deprotonation of 4-tert-butylcyclohexanone using a chiral lithium amide generated in situ from (R)-N-benzyl-N-(α-methylbenzyl)amine, followed by trapping with trimethylsilyl chloride (TMSCl).
Materials:
-
(R)-N-benzyl-N-(α-methylbenzyl)amine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
4-tert-Butylcyclohexanone
-
Trimethylsilyl chloride (TMSCl)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-N-benzyl-N-(α-methylbenzyl)amine (1.2 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 mmol) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes to generate the chiral lithium amide.
-
Add HMPA (2.4 mmol) to the solution and stir for an additional 15 minutes.
-
In a separate flask, prepare a solution of 4-tert-butylcyclohexanone (1.0 mmol) and TMSCl (1.5 mmol) in anhydrous THF (5 mL).
-
Add the ketone/TMSCl solution dropwise to the chiral lithium amide solution at -78 °C over a period of 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired silyl enol ether. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Alkylation of Phenylacetic Acid with Benzyl Bromide
This protocol details the direct enantioselective alkylation of phenylacetic acid with benzyl bromide using a chiral lithium amide derived from a C₂-symmetric tetramine as a traceless auxiliary.[1]
Materials:
-
(R)-N,N'-Bis(1-phenylethyl)-1,2-ethanediamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylacetic acid
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral diamine (1.05 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-BuLi (4.2 mmol) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of phenylacetic acid (1.0 mmol) in anhydrous THF (5 mL) dropwise to the chiral lithium amide solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 1 hour to form the enediolate-chiral amide aggregate.
-
Cool the reaction mixture to -78 °C.
-
Add benzyl bromide (1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the addition of 1 M HCl (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
The aqueous layer can be basified to recover the chiral amine.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the α-benzylated carboxylic acid. Determine the enantiomeric excess by chiral HPLC analysis after conversion to the corresponding methyl ester with diazomethane or TMS-diazomethane.
Protocol 3: Enantioselective Michael Addition of Phenylacetic Acid to Methyl Cinnamate
This protocol describes the enantioselective conjugate addition of phenylacetic acid to methyl cinnamate mediated by a chiral lithium amide.[2]
Materials:
-
(R)-N,N'-Bis(1-phenylethyl)-1,2-ethanediamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylacetic acid
-
Methyl cinnamate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under nitrogen, dissolve the chiral diamine (1.1 mmol) in anhydrous THF (15 mL).
-
Cool the solution to 0 °C and add n-BuLi (4.4 mmol) dropwise. Stir for 30 minutes at 0 °C.
-
Add a solution of phenylacetic acid (1.0 mmol) in anhydrous THF (5 mL) to the chiral base solution at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Cool the reaction to -78 °C.
-
Add a solution of methyl cinnamate (1.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with 1 M HCl (10 mL) at -78 °C.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
The chiral amine can be recovered from the aqueous layer.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess of the major diastereomer can be determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of chiral lithium amides in asymmetric synthesis.
References
Application Notes and Protocols: In Situ Generation of Lithium Amide for Base-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in situ generation of lithium amides and their application in a variety of essential base-catalyzed carbon-carbon bond-forming reactions. The in situ preparation of these strong, non-nucleophilic bases offers significant advantages, including the use of freshly prepared, highly reactive reagents and the avoidance of storing potentially unstable organometallic compounds.
Introduction to In Situ Lithium Amide Generation
Lithium amides are exceptionally strong bases vital for the deprotonation of weakly acidic C-H bonds in many organic synthesis applications. Their in situ generation immediately before use is a common and highly effective strategy. The two primary methods for this are:
-
Deprotonation of an Amine with an Organolithium Reagent: This is the most prevalent method, typically involving the reaction of a secondary amine, such as diisopropylamine, with an organolithium reagent like n-butyllithium (n-BuLi). This reaction is fast, clean, and produces a predictable concentration of the lithium amide.
-
Direct Reaction of Lithium Metal with an Amine: This method involves the direct reaction of lithium metal with a liquid amine, often in the presence of an electron transfer agent. While less common in standard laboratory settings, it is a viable alternative.
This document will focus on the first method, providing detailed protocols for the in situ generation of Lithium Diisopropylamide (LDA), a widely used non-nucleophilic strong base, and its application in key synthetic transformations.
General Protocol for In Situ Generation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of a solution of LDA in tetrahydrofuran (THF), which can then be used in subsequent reactions.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask or a flame-dried, three-necked round-bottom flask with a magnetic stirrer, rubber septa, and an inert gas inlet.
-
Syringes and needles
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous THF (e.g., 20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (e.g., 1.1 equivalents relative to the substrate in the subsequent reaction) to the cold THF via syringe.
-
Slowly add a solution of n-BuLi in hexanes (e.g., 1.05 equivalents) dropwise to the stirred amine solution. The addition should be done at a rate that maintains the internal temperature below -70 °C.
-
After the addition is complete, allow the solution to stir at -78 °C for 15-30 minutes. The resulting clear to pale yellow solution is the freshly prepared LDA, ready for use.
Below is a diagram illustrating the workflow for the in situ generation of LDA.
Application Notes and Protocols for the Synthesis of Indigo Dyes Using Sodium Amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium amide in the synthesis of indigo dye, primarily through the Heumann-Pfleger method. This method represents a significant improvement in indigo synthesis, offering high yields under more manageable conditions.
Sodium amide (NaNH₂) serves as a powerful reagent in the cyclization of N-phenylglycine to indoxyl, a key intermediate in the production of indigo.[1] Its strong basicity and dehydrating properties facilitate the ring-closure reaction at lower temperatures and with greater efficiency compared to earlier methods that relied solely on an alkali melt.[2][3] The addition of sodium amide to the reaction mixture was a pivotal development by Pfleger in 1901, which enhanced the original Heumann synthesis.[2][4] This modification lowered the reaction temperature from approximately 300°C to around 200-220°C and significantly increased the yield of indigo to about 90%.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative parameters for a laboratory-scale synthesis of indigo using sodium amide, based on the Heumann-Pfleger method.
| Parameter | Value | Reference |
| Reactants | ||
| N-phenylglycine (potassium salt) | 20 g | [5] |
| Sodium Hydroxide (NaOH) | 15 g | [5] |
| Potassium Hydroxide (KOH) | 20 g | [5] |
| Sodium Amide (NaNH₂) | 10 g | [5] |
| Reaction Conditions | ||
| Fusion Temperature | 200-220 °C | [3][5] |
| Reaction Time (Fusion) | 5-10 minutes for addition, 2 minutes post-addition | [5] |
| Yield | ||
| Indigo Yield (approx.) | up to 90% | [4] |
Experimental Protocols
Preparation of the Alkali Fusion Mixture
Caution: This procedure involves highly corrosive materials at high temperatures and the use of sodium amide, which is dangerously reactive with water.[1] Appropriate personal protective equipment (PPE), including eye and hand protection, must be worn. The reaction should be carried out in a well-ventilated fume hood.
-
In a nickel crucible, fuse a mixture of 15 g of sodium hydroxide and 20 g of potassium hydroxide.
-
Carefully dehydrate the molten mixture by heating to approximately 500°C.
-
Allow the melt to cool until it just solidifies.
-
Gently reheat the solidified mass to just remelt it and then pour it into a 100 mL Jena glass conical flask preheated to 220°C in an oil bath.[5]
Cyclization of N-Phenylglycine to Indoxyl
-
To the molten alkali mixture in the flask, add 10 g of sodium amide. The sodium amide will dissolve with a slight evolution of ammonia.[5]
-
Gradually add 20 g of pure, completely dried (at 100°C) potassium N-phenylglycine in small portions over 5 to 10 minutes, stirring cautiously with a glass rod.[5]
-
Maintain the temperature of the oil bath at 200-220°C throughout the addition.[3][5]
-
After the final portion of potassium N-phenylglycine has been added, loosely stopper the flask with a cork and continue heating for an additional 2 minutes.[5]
-
Remove the flask from the oil bath and allow it to cool completely.
Oxidation of Indoxyl to Indigo
-
Once cooled, carefully break the flask and transfer the solid melt in small pieces to a 1 L beaker containing 500 mL of water to dissolve the melt.[5]
-
Rapidly pour the resulting solution through a large folded filter into a 1.5 L round-bottomed or filter flask.[5]
-
Draw air through the solution using a water pump to oxidize the indoxyl to indigo.[3][5]
-
Monitor the oxidation by placing a drop of the aqueous suspension on filter paper. The oxidation is complete when a well-defined ring of precipitated indigo forms, and the liquid outside the ring no longer turns blue upon exposure to air.[5]
Isolation and Purification of Indigo
-
Collect the precipitated indigo by vacuum filtration.
-
Wash the crude indigo with hot water.
-
For further purification, the indigo can be boiled with 10% hydrochloric acid, collected by filtration, washed with hot water, and then dried.[5]
Visualizations
Heumann-Pfleger Synthesis Pathway for Indigo
Caption: Heumann-Pfleger synthesis pathway for indigo dye.
Experimental Workflow
Caption: Step-by-step workflow for indigo synthesis.
References
Application Notes and Protocols: The Amide Anion as a Nucleophile in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amide anion (NH₂⁻), most commonly derived from sodium amide (NaNH₂), is a powerful reagent in organic synthesis. While renowned for its strong basicity (the pKa of its conjugate acid, ammonia, is ~38), its utility as a potent nucleophile is pivotal in the formation of key carbon-nitrogen bonds.[1] This document provides an overview of the primary applications of the amide anion as a nucleophile, summarizes quantitative data for key reactions, and offers detailed experimental protocols for its use in laboratory settings.
Applications in Organic Synthesis
The amide anion participates in a variety of nucleophilic reactions, including substitution, addition, and ring-opening processes. Its high reactivity makes it particularly useful for reactions involving unactivated or electron-poor substrates.
Nucleophilic Aromatic Substitution (SNAr)
The amide anion is a classic nucleophile for the direct amination of aromatic and heteroaromatic systems.
1.1.1 The Chichibabin Reaction
One of the most notable applications is the Chichibabin reaction, which allows for the direct amination of electron-deficient nitrogen-containing heterocycles like pyridine.[2][3] The reaction typically proceeds at the C2 or C4 positions, driven by the coordination of the sodium cation to the ring nitrogen, which enhances the electrophilicity of the ring carbons.[3][4] The mechanism involves the nucleophilic addition of the amide anion to form a negatively charged σ-complex (a Meisenheimer-type intermediate), followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[2][4]
Caption: Mechanism of the Chichibabin reaction.
1.1.2 Reactions Involving Aryne Intermediates
In the absence of strong electron-withdrawing groups on an aryl halide, the amide anion can induce an elimination-addition reaction that proceeds through a highly reactive "benzyne" intermediate.[5] The amide anion first acts as a base to deprotonate the aryl halide ortho to the halogen, followed by elimination of the halide to form the aryne. A second equivalent of the amide anion then acts as a nucleophile, attacking the aryne to form a new C-N bond.[5][6] This method is effective for synthesizing anilines from unactivated aryl halides, albeit under harsh conditions.[5]
Caption: Aryne formation and trapping by an amide anion.
Conjugate Addition Reactions
The amide anion can act as a nucleophile in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. The reaction involves the 1,4-addition of the nucleophile to the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate.[7] Subsequent protonation yields the β-amino carbonyl compound. While other nitrogen nucleophiles (like amines) are more common for this transformation, the strong basicity of the amide anion can be leveraged in specific cases, particularly in intramolecular reactions.
Dehydrohalogenation to Form Alkynes
A primary use of sodium amide is in the double dehydrohalogenation of vicinal or geminal dihalides to synthesize alkynes.[1][8] Although this is fundamentally an elimination reaction, it showcases the dual role of the amide anion. It acts as a base to abstract protons in two successive E2 eliminations. While not a direct nucleophilic attack on carbon, it is a critical synthetic application involving the amide anion.[1]
Quantitative Data Summary
The efficiency of reactions involving the amide anion as a nucleophile is highly dependent on the substrate and reaction conditions.
Table 1: Nucleophilicity Parameters of Amide Anions
Kinetic studies have been performed to quantify the nucleophilicity of various amide and imide anions. The reactivity is described by the Mayr equation, log k₂ = s(N + E), where N is the nucleophilicity parameter.[9][10]
| Nucleophile (Anion) | Solvent | N Parameter | s Parameter | Reference |
| Phthalimide | DMSO | 15.63 | 0.82 | [9][10] |
| Succinimide | DMSO | 17.65 | 0.81 | [9][10] |
| Benzenesulfonamide | DMSO | 18.06 | 0.77 | [9][10] |
| Di-p-toluylsulfonimide | DMSO | 21.01 | 0.70 | [9][10] |
Note: Data shows that amide and imide anions are generally less reactive than carbanions of a similar pKaH.[9][11]
Table 2: Representative Yields in Chichibabin Reactions
| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene | 110 | 2-Aminopyridine | 66-76 | [4] |
| Pyridine | NaNH₂ | Liquid NH₃ | -33 | 2-Aminopyridine | Moderate | [2][3] |
| Quinoline | NaNH₂ | Toluene | 130 | 2-Aminoquinoline | ~70 | [2] |
| Isoquinoline | KNH₂ | Liquid NH₃ | -45 | 1-Aminoisoquinoline | ~82 | [3] |
Experimental Protocols
Safety First: Sodium amide is a highly water-reactive solid. It can form explosive peroxides upon storage in the presence of air and moisture.[8][12] Samples that are yellow or brown in color should be treated as a serious explosion hazard.[12] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.
General Workflow for Amide Anion Reactions
Caption: General experimental workflow for using NaNH₂.
Protocol 1: The Chichibabin Reaction - Synthesis of 2-Aminopyridine[4]
Materials:
-
Pyridine (anhydrous)
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Under a positive pressure of nitrogen, charge the flask with 100 mL of anhydrous toluene.
-
Carefully add sodium amide (4.7 g, 0.12 mol) to the toluene. Caution: NaNH₂ is highly reactive.
-
Begin stirring and add anhydrous pyridine (7.9 g, 0.10 mol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. The mixture will turn dark brown or black, and vigorous evolution of hydrogen gas will be observed. Maintain reflux for 6-8 hours.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Quenching: Very cautiously and slowly, add 50 mL of a saturated aqueous solution of ammonium chloride to the reaction flask while cooling in an ice bath. Caution: This is a highly exothermic process that releases ammonia gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-aminopyridine by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/toluene) to afford a crystalline solid. (Expected yield: 6-7 g, 65-75%).
Protocol 2: Aryne Generation - Synthesis of Aniline from Chlorobenzene[5]
Materials:
-
Chlorobenzene
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Dewar flask
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-neck flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas in a well-ventilated fume hood.
-
Condense approximately 100 mL of liquid ammonia into the flask at -78 °C.
-
Carefully add sodium amide (8.6 g, 0.22 mol) in small portions to the liquid ammonia with stirring.
-
Add chlorobenzene (11.2 g, 0.10 mol) dropwise to the NaNH₂/NH₃ suspension over 30 minutes.
-
Allow the reaction mixture to stir at the boiling point of ammonia (-33 °C) for 4-6 hours. The blue color of dissolved sodium may appear and disappear.
-
Quenching: After the reaction period, cautiously add solid ammonium chloride (12 g, 0.22 mol) in small portions to quench any unreacted sodium amide.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add 100 mL of water and 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aniline by vacuum distillation. (Expected yield: ~4.5 g, ~50%).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. myttex.net [myttex.net]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 8. Sodium amide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic reactivities of imide and amide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols for the Synthesis of Substituted Anilines Using Sodium Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. Sodium amide (NaNH₂) is a powerful reagent for the direct amination of aromatic systems, offering unique pathways to aniline derivatives that can be challenging to synthesize via other methods. This document provides detailed application notes and experimental protocols for the synthesis of substituted anilines using sodium amide, focusing on two primary methodologies: the Chichibabin reaction for heteroaromatic amines and the benzyne mechanism for haloarenes.
Reaction Mechanisms
Sodium amide facilitates the amination of aromatic rings through two principal mechanisms, depending on the substrate:
-
Nucleophilic Aromatic Substitution of Hydrogen (SNAH) - The Chichibabin Reaction: This reaction is characteristic of nitrogen-containing heterocyclic compounds like pyridine. The electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack by the amide ion (⁻NH₂). The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate, with the formal loss of a hydride ion (H⁻).[1][2]
-
Elimination-Addition - The Benzyne Mechanism: This pathway is prevalent for the amination of aryl halides, particularly those lacking strong electron-withdrawing groups. Sodium amide, a strong base, induces the elimination of hydrogen halide (HX) from the haloarene to form a highly reactive benzyne intermediate. Subsequent nucleophilic addition of the amide ion to the benzyne, followed by protonation, yields the substituted aniline.[3][4]
Data Presentation
Chichibabin Reaction of Substituted Pyridines
The Chichibabin reaction allows for the direct amination of pyridine and its derivatives. The position of the amino group is generally directed to the ortho position relative to the ring nitrogen.
| Substrate | Reagents | Conditions | Product(s) | Yield (%) | Reference(s) |
| Pyridine | NaNH₂ | Toluene, reflux | 2-Aminopyridine | High | [5] |
| 4-tert-Butylpyridine | NaNH₂ | Xylene, atmospheric pressure | 2-Amino-4-tert-butylpyridine | 11 | [1] |
| 4-tert-Butylpyridine | NaNH₂ | Xylene, 350 psi N₂ | 2-Amino-4-tert-butylpyridine | 74 | [1] |
| Pyridine | n-Butylamine, NaH, LiI | THF, 65 °C, 18 h | N-butylpyridin-2-amine | 95 | [6] |
| 3-Methoxypyridine | n-Butylamine, NaH, NaI/LiI | - | 2-Butylamino-3-methoxypyridine | 7 | [6] |
| 2,2'-Bipyridine | n-Butylamine, NaH, LiI | THF, 85 °C | 6,6'-Di(butylamino)-2,2'-bipyridine | Varies | [7] |
Amination of Substituted Haloarenes via Benzyne Intermediate
The amination of haloarenes proceeds through a benzyne intermediate, and the regioselectivity of the product is influenced by the directing effects of the substituents on the aromatic ring.
| Substrate | Reagents | Conditions | Product(s) | Yield (%) | Reference(s) |
| Chlorobenzene | NaNH₂ | Liquid NH₃ | Aniline | High | [3] |
| Bromobenzene | KNH₂ | Liquid NH₃, -33 °C | Aniline | Rapid | [8] |
| 4-Chlorotoluene | NaOH | 340 °C | 3-Methylphenol & 4-Methylphenol | Equimolar mixture | [8] |
| 2-Chloromethoxybenzene | NaNH₂ | - | 3-Methoxybenzenamine | Exclusive product | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Chichibabin Reaction
This protocol is a general guideline for the amination of pyridine derivatives.
Materials:
-
Substituted pyridine (1.0 eq)
-
Sodium amide (1.5 - 2.5 eq)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the substituted pyridine and anhydrous toluene (or xylene).
-
Under a positive pressure of nitrogen, carefully add sodium amide in portions to the stirred solution.
-
Heat the reaction mixture to reflux and maintain the temperature for the required time (typically several hours, monitor by TLC). The formation of a colored intermediate and evolution of hydrogen gas may be observed.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted aminopyridine.
Protocol 2: General Procedure for the Amination of Haloarenes via Benzyne Intermediate
This protocol provides a general method for the synthesis of substituted anilines from haloarenes in liquid ammonia.
Materials:
-
Substituted haloarene (1.0 eq)
-
Sodium amide (2.0 - 3.0 eq)
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium chloride
Procedure:
-
Set up a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Condense the required amount of ammonia gas into the flask at -78 °C.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve the substituted haloarene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia.
-
Allow the reaction mixture to stir at the temperature of liquid ammonia for the specified time (can range from minutes to hours).
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the addition of solid ammonium chloride in small portions until the blue color, if any, disappears and the evolution of ammonia ceases.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude substituted aniline.
-
Purify the product by column chromatography or distillation.
Mandatory Visualizations
Caption: Mechanism of the Chichibabin Reaction.
Caption: Mechanism of Amination via Benzyne Intermediate.
Caption: General Experimental Workflow for Aniline Synthesis.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. myttex.net [myttex.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
"common side reactions in sodium amide deprotonations"
Welcome to the technical support center for sodium amide (NaNH₂) deprotonation reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium amide and what are its primary applications in organic synthesis?
Sodium amide (NaNH₂), also known as sodamide, is a very strong base (the pKa of its conjugate acid, ammonia, is about 38).[1] It is widely used in organic chemistry for deprotonating weak carbon and nitrogen acids.[2] Its main applications include:
-
Deprotonation of terminal alkynes: To form sodium acetylides, which are potent nucleophiles.[3][4]
-
Elimination reactions: It is effective for dehydrohalogenations, particularly the double elimination from vicinal or geminal dihalides to synthesize alkynes.[1][5]
-
Enolate formation: Generating enolates from ketones, esters, and other carbonyl compounds.[2][6]
-
Amination of heterocycles: As seen in the Chichibabin reaction for synthesizing aminopyridines.[7][8]
Q2: What are the critical safety hazards associated with sodium amide?
Sodium amide is a highly reactive and hazardous material. Key safety concerns include:
-
Violent reaction with water: It reacts violently, and sometimes explosively, with water to produce sodium hydroxide and flammable ammonia gas.[2][9][10]
-
Formation of explosive peroxides: When exposed to air or stored improperly, especially for extended periods, it can form shock-sensitive and explosive peroxides.[2][10][11] This is often indicated by a yellow or brown discoloration of the typically white or gray powder.[2][10]
-
Spontaneous ignition: It can ignite spontaneously in moist air.[10]
-
Corrosivity: It is highly corrosive to the eyes, skin, and mucous membranes.[10]
Q3: How should I properly handle and store sodium amide?
Due to its hazardous nature, strict handling and storage procedures are mandatory:
-
Handling: Always handle sodium amide in an inert atmosphere, such as a glovebox or under a flow of nitrogen or argon.[10] Use spark-resistant tools.[10] Personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat, is essential.[10]
-
Storage: Store in a tightly sealed container under an inert gas.[2] Commercial samples are often gray due to small amounts of metallic iron from manufacturing, which does not typically affect reactivity.[2]
-
Fire Safety: Never use water, carbon dioxide, or halogenated extinguishers on a sodium amide fire. A Class D extinguisher (for combustible metals) or dry sand/soda ash should be used.[10]
Q4: My container of sodium amide has a yellow or brown tint. Is it safe to use?
No. A yellow or brown color indicates the formation of dangerous, shock-sensitive peroxides.[2][10][12] Such containers represent a serious explosion risk and must not be handled or moved.[10][11] Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures.[10]
Q5: Why might my deprotonation reaction be incomplete?
Incomplete deprotonation can result from several factors:
-
Insufficient Equivalents: For terminal alkynes, three equivalents of NaNH₂ are often necessary to ensure complete conversion to the alkynide salt, as the terminal alkyne product will protonate an equivalent of the base.[2][13]
-
Base Inactivation: The sodium amide may have been partially decomposed by exposure to moisture or air.
-
Substrate Acidity: The pKa of your substrate may be too high for effective deprotonation by sodium amide. While a strong base, it is not universally effective for all weak acids.
Troubleshooting Guide
Problem 1: Formation of an Unexpected Alkene or Alkyne
Symptom: You are attempting a substitution or a different type of deprotonation, but NMR or GC-MS analysis shows the presence of elimination products (alkenes or alkynes).
Possible Cause: Sodium amide is a strong, sterically unhindered base, which strongly favors elimination reactions (E2 mechanism) over substitution, especially with secondary and tertiary substrates.[1][14] It is particularly effective at promoting double dehydrohalogenation from dihalides to form alkynes.[1]
Troubleshooting Steps:
-
Assess Substrate: If your substrate has a leaving group on a carbon adjacent to a carbon with a proton (a β-hydrogen), elimination is a likely side reaction.
-
Change Base: Consider using a more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) if you wish to favor deprotonation at a specific site without elimination.
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of elimination relative to the desired reaction, though this is not always effective.
Problem 2: Di-amination product observed in Chichibabin reaction
Symptom: When attempting to synthesize a mono-aminopyridine via the Chichibabin reaction, a significant amount of the 2,6-diaminopyridine is formed.
Possible Cause: This is a known side reaction called over-amination.[7] The initially formed 2-aminopyridine can be deprotonated by the excess sodium amide, activating the ring for a second nucleophilic attack.[7]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of sodium amide used. Use of a large excess will favor the di-amination product.
-
Modify Temperature: The formation of the di-aminated product is highly dependent on temperature.
| Temperature (°C) | Yield of 2,6-diaminopyridine |
| Standard Conditions | Up to 20%[7] |
| 170–180 | Up to 55%[7] |
This table summarizes the effect of temperature on over-amination in the Chichibabin reaction.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the side product.
Problem 3: Cleavage and decomposition of a ketone substrate
Symptom: Instead of forming the desired enolate, your non-enolizable ketone (a ketone with no α-hydrogens) is cleaved, yielding an amide and a hydrocarbon.
Possible Cause: This is the Haller-Bauer reaction.[15] Sodium amide can act as a nucleophile, attacking the carbonyl carbon of non-enolizable ketones. The resulting tetrahedral intermediate then undergoes cleavage of a carbon-carbon bond.[15]
Troubleshooting Steps:
-
Verify Substrate Structure: This side reaction is specific to non-enolizable ketones like benzophenone.[15] Confirm that your substrate does not fall into this category if enolate formation is the goal.
-
Use an Alternative Base: For reactions involving such ketones where cleavage is not desired, a different synthetic strategy or a base that is less likely to act as a nucleophile should be considered.
Experimental Protocols
Protocol 1: Preparation of Sodium Amide in Liquid Ammonia
This protocol describes the in-situ preparation of sodium amide, which is often preferred for ensuring high reactivity and avoiding peroxide contaminants from storage.
Materials:
-
Sodium metal
-
Liquid ammonia, anhydrous
-
Iron(III) nitrate (catalyst)
-
Three-neck round-bottom flask equipped with a dry ice condenser, gas inlet, and gas outlet.
Procedure:
-
Assemble the glassware and flame-dry it under a vacuum, then cool under an inert atmosphere (argon or nitrogen).
-
Condense anhydrous liquid ammonia into the flask at approximately -78 °C (dry ice/acetone bath). The reaction is fastest at the boiling point of ammonia (-33 °C).[2]
-
Add a small crystal of iron(III) nitrate as a catalyst.[2][11]
-
Carefully add small, clean pieces of sodium metal to the stirred liquid ammonia. The sodium will dissolve to form a deep blue solution.[2]
-
The reaction 2 Na + 2 NH₃ → 2 NaNH₂ + H₂ will proceed.[5] The disappearance of the blue color and the formation of a gray or white precipitate indicates the formation of sodium amide.
-
Once the reaction is complete, the substrate can be added directly to the suspension.
Protocol 2: Deprotonation of a Terminal Alkyne
Materials:
-
Sodium amide (prepared in situ or from a reliable commercial source)
-
Terminal alkyne
-
Anhydrous solvent (e.g., liquid ammonia, THF, toluene)
-
Quenching agent (e.g., saturated ammonium chloride solution)
Procedure:
-
In a flame-dried, inert-atmosphere flask, suspend sodium amide (3 equivalents for terminal alkyne formation) in the chosen anhydrous solvent.[2][13]
-
Cool the mixture to the appropriate temperature (e.g., -78 °C to -33 °C for liquid ammonia).
-
Slowly add the terminal alkyne to the stirred suspension.
-
Allow the reaction to stir for 1-2 hours to ensure complete deprotonation.
-
The resulting acetylide can then be reacted with an electrophile (e.g., an alkyl halide).
-
After the subsequent reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at a low temperature.
-
Proceed with a standard aqueous workup and purification.
Visualizations
Caption: General workflow for a sodium amide deprotonation experiment.
Caption: Troubleshooting logic for failed deprotonation reactions.
Caption: Side reaction pathway in the Chichibabin amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium amide - Wikipedia [en.wikipedia.org]
- 3. Sodium amide, the base we use to deprotonate terminal alkynes, is... | Study Prep in Pearson+ [pearson.com]
- 4. google.com [google.com]
- 5. NaNH2 Chemical Name: Formula, Structure & Uses [vedantu.com]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Reaction Conditions for Potassium Amide Bases
Welcome to the technical support center for the effective use of potassium amide bases in your research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common potassium amide bases, and what are their primary applications?
A1: The most widely used potassium amide base is Potassium bis(trimethylsilyl)amide (KHMDS). It is a strong, non-nucleophilic base favored for its high reactivity, stability, and solubility in non-polar solvents, making it ideal for reactions requiring anhydrous conditions.[1][2][3] Its primary applications include deprotonation reactions to form carbanions or enolates, catalysis, and the synthesis of organometallic compounds.[1][3] Other potassium amide bases, such as potassium diisopropylamide (KDA), are also utilized for specific synthetic transformations.
Q2: How do potassium amide bases like KHMDS differ from their lithium (LiHMDS) and sodium (NaHMDS) counterparts?
A2: While all are strong, non-nucleophilic bases, their reactivity and selectivity can differ based on the alkali metal.[1] The larger ionic radius of potassium in KHMDS can influence the stability and formation of different chemical intermediates compared to LiHMDS and NaHMDS.[1] Basicity generally increases down the group, with KHMDS being more basic than LiHMDS and NaHMDS. This can be advantageous for deprotonating less acidic protons. However, LiHMDS is known to form stable trimers, which can affect its reactivity.[4]
Q3: What are the critical safety precautions for handling potassium amide bases?
A3: Potassium amide bases, particularly KHMDS, are flammable solids and solutions that react violently with water.[2][5] They must be handled under an inert atmosphere (e.g., nitrogen or argon) in a properly equipped lab to prevent exposure to moisture and air.[2][5][6] It is crucial to consult the Safety Data Sheet (SDS) from your supplier for detailed handling and emergency procedures.[5]
Q4: How does the choice of solvent affect reactions involving potassium amide bases?
A4: The solvent plays a critical role in the structure and reactivity of potassium amides in solution.[1][7] The aggregation state of the base (monomers, dimers, or larger aggregates) is highly dependent on the solvent, concentration, and temperature.[1][8] Weakly coordinating solvents like toluene tend to favor dimeric structures, while coordinating solvents like THF can lead to the formation of solvated monomers or dimers, influencing the base's reactivity.[7][8][9] For instance, KHMDS is often supplied as a solution in toluene or THF.[2][10]
Troubleshooting Guide
Q5: My deprotonation reaction is sluggish or incomplete. What are the possible causes and solutions?
A5: Several factors can lead to incomplete deprotonation:
-
Insufficient Base: Ensure you are using the correct stoichiometry. For some reactions, more than one equivalent of the base may be necessary if the product is also acidic.[11]
-
Base Quality: The potassium amide base may have degraded due to improper storage or handling, leading to lower activity. Use a freshly opened bottle or titrate the solution to determine the active concentration.
-
Low Temperature: While many reactions are run at low temperatures (e.g., -78 °C) to control selectivity, the rate of deprotonation might be too slow.[10] Consider allowing the reaction to warm slightly or stir for a longer period.
-
Solvent Effects: The chosen solvent may not be optimal for the desired reactivity. Consider switching to a more appropriate solvent (e.g., from toluene to THF) to alter the aggregation state and reactivity of the base.[7][8]
-
Steric Hindrance: The substrate may be sterically hindered, making the acidic proton less accessible to the bulky amide base. A less hindered potassium amide base or different reaction conditions might be necessary.
Q6: I am observing unexpected side products in my reaction. How can I improve the selectivity?
A6: The formation of side products can often be attributed to reaction conditions:
-
Temperature Control: Running the reaction at the optimal temperature is crucial. For many enolate formations, low temperatures (e.g., -78 °C) are essential to favor the kinetic product over the thermodynamic one.[10]
-
Addition Rate: Slow, dropwise addition of the base or the electrophile can help to maintain low concentrations of reactive intermediates and minimize side reactions.[11]
-
Base Choice: KHMDS is a non-nucleophilic base, but under certain conditions, it can act as a nucleophile or participate in other undesired pathways.[7] Ensure that the chosen base is appropriate for the desired transformation.
-
Quenching Conditions: The method of quenching the reaction can also influence the product distribution. Ensure the quenching agent is added appropriately to terminate the reaction cleanly.
Q7: The potassium amide base solution appears cloudy or has precipitated. Is it still usable?
A7: A cloudy appearance or precipitation in a potassium amide base solution can indicate several issues:
-
Low Temperature: At very low temperatures, such as in a dry ice/acetone bath, the base may become viscous or form a suspension, which is normal.[10]
-
Decomposition: If the solution appears cloudy at room temperature, it may be a sign of decomposition due to exposure to air or moisture. The quality of the base should be verified by titration before use.
-
Solubility Limits: The concentration of the base may exceed its solubility in the given solvent at a particular temperature. Gently warming the solution may redissolve the precipitate, but be cautious of potential decomposition at higher temperatures.
Quantitative Data
Table 1: Comparison of Common Alkali Metal Amide Bases
| Base | Cation | pKa of Conjugate Acid (in THF) | Common Aggregation State in THF | Notes |
| LiHMDS | Li⁺ | ~30 | Trimer | Unstable, tends to form trimers.[4] |
| NaHMDS | Na⁺ | ~29.5 | Dimer/Monomer | Good solubility in most organic solvents.[12] |
| KHMDS | K⁺ | ~30 | Dimer/Monomer | Highly reactive and soluble in non-polar solvents.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Deprotonation of a Ketone with KHMDS
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Dissolve the ketone (1.0 equiv) in anhydrous THF (or another suitable solvent) and add it to the reaction flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of KHMDS (1.05 equiv) in THF or toluene dropwise to the stirred ketone solution over a period of 10-15 minutes.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Electrophilic Quench: Add the electrophile (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for the appropriate time. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Visualizations
Caption: General workflow for a deprotonation reaction using a potassium amide base.
Caption: Factors influencing the reactivity and outcome of reactions with potassium amide bases.
References
- 1. Potassium Amide (KNH2) [benchchem.com]
- 2. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Enolate synthesis [quimicaorganica.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Page loading... [guidechem.com]
Technical Support Center: Quenching Procedures for Reactions Involving Alkali Metal Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkali metal amides. The following information is intended to supplement, not replace, established laboratory safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions to take when quenching reactions involving alkali metal amides?
A1: Reactions involving alkali metal amides are highly exothermic and require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[1][2][3] Ensure that a Class D fire extinguisher or a container of dry sand is readily available.[2] All quenching procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable solvents and reactive reagents.[1][4] It is crucial to cool the reaction mixture, typically to 0 °C or -78 °C, before and during the quenching process to control the rate of reaction and dissipate heat.[1][5]
Q2: What are the most common quenching agents for alkali metal amide reactions?
A2: The choice of quenching agent depends on the reactivity of the specific alkali metal amide and the sensitivity of the reaction products. A stepwise approach, starting with a less reactive quenching agent, is generally recommended.[6] Common quenching agents, in order of increasing reactivity, include:
-
Alcohols: Isopropanol is often used as the initial quenching agent because it reacts less vigorously than water.[1] Ethanol and methanol can also be used.[4][6]
-
Water: Added cautiously after the initial quench with an alcohol.[1] The addition of water can still be highly exothermic.[4]
-
Saturated Aqueous Solutions: Saturated aqueous ammonium chloride (NH₄Cl) is a common choice for a mildly acidic quench, which can help neutralize the reaction mixture.[7] Saturated aqueous sodium sulfite (Na₂SO₃) can also be used.[8]
Q3: My reaction mixture is turning brown and viscous during the addition of the alkali metal amide. What should I do?
A3: A brownish, cloudy, and viscous appearance during the addition of an alkali metal amide, such as KHMDS, can be normal for certain reactions.[9] However, it is essential to continue the addition slowly and maintain a low temperature (-78 °C) to ensure the reaction is controlled.[9] If the viscosity becomes too high and stirring is impeded, you may need to dilute the reaction mixture with more anhydrous solvent.
Q4: I am observing an uncontrolled exotherm during the quench. What is happening and what should I do?
A4: An uncontrolled exotherm indicates that the quenching agent is being added too quickly or that the reaction mixture was not sufficiently cooled. This can lead to a dangerous runaway reaction. Immediately stop the addition of the quenching agent and, if possible, increase the cooling of the reaction vessel.[5] Adding dry ice directly to the cooling bath can help to rapidly decrease the temperature.[5] Always add quenching agents slowly and dropwise to maintain control over the reaction temperature.[7]
Q5: My desired product is decomposing upon quenching. How can I prevent this?
A5: Product decomposition during quenching is often due to the product's sensitivity to pH or temperature changes. To mitigate this, quench the reaction at a low temperature (-78 °C) with a milder quenching agent.[7] For acid-sensitive products, a non-aqueous quench with a solution of a weak acid like acetic acid in THF can be employed before the addition of water.[7] For base-sensitive products, such as β-hydroxy ketones which can undergo a retro-aldol reaction, a weakly acidic quencher like saturated aqueous NH₄Cl is preferred.[7] It is also important to work up the reaction quickly after quenching to minimize the time the product is exposed to potentially harmful conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Uncontrolled Exotherm/Foaming | Quenching agent added too quickly; Inadequate cooling. | Stop addition immediately. Increase cooling (e.g., add dry ice to bath). Resume slow, dropwise addition once the temperature is controlled.[5] |
| Product Decomposition | Product is sensitive to pH or temperature. | Quench at low temperature (-78 °C). Use a milder quenching agent (e.g., saturated aq. NH₄Cl instead of strong acid).[7] For very sensitive products, consider a non-aqueous quench. |
| Formation of Emulsion during Workup | Incomplete quenching; Formation of insoluble salts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[10] Ensure the reaction is fully quenched before extraction. |
| Low Product Yield | Incomplete reaction; Product loss during workup. | Ensure the alkali metal amide was added completely and the reaction was stirred for the appropriate time. Saturate the aqueous layer with NaCl during extraction to minimize the solubility of the organic product.[7] |
| Reaction Mixture Solidifies | High concentration of reagents or product precipitation. | Dilute the reaction mixture with more anhydrous solvent. Ensure vigorous stirring to maintain a mobile slurry. |
| Fire | Exposure of pyrophoric reagents to air or moisture. | Smother small fires with dry sand or a Class D fire extinguisher.[2] NEVER use water or a CO₂ extinguisher.[2] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for LDA Reactions
This protocol is a general guideline for quenching a reaction where Lithium Diisopropylamide (LDA) was used as the base.
-
Cool the Reaction: Maintain the reaction mixture at the reaction temperature, typically -78 °C, in a dry ice/acetone bath.
-
Initial Quench with Alcohol: While stirring vigorously, slowly add isopropanol dropwise to the reaction mixture.[1] Monitor the internal temperature to ensure it does not rise significantly. Continue the addition until gas evolution ceases.
-
Aqueous Quench: Slowly add a 1:1 mixture of isopropanol and water, followed by the slow, dropwise addition of water.[1]
-
Warm to Room Temperature: Once the addition of water is complete and no further exotherm is observed, remove the cooling bath and allow the mixture to warm to room temperature with continuous stirring.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[8][10]
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Quenching of Sodium Amide (NaNH₂) Reactions
Sodium amide is highly reactive and can form explosive peroxides upon exposure to air.[11] Extreme caution is necessary.
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice bath.
-
Prepare Quenching Solution: In a separate flask, prepare a cooled solution of an alcohol (e.g., isopropanol or ethanol) containing a weak acid such as acetic acid.[11]
-
Slow Addition: Slowly and carefully add the sodium amide reaction mixture to the cooled alcoholic solution with vigorous stirring.[11] The acid will help to neutralize the ammonia that is evolved.[11]
-
Complete Neutralization: After the initial quench, water can be slowly added to ensure all the sodium amide has reacted.
-
Workup: Proceed with standard extraction and purification procedures as described in Protocol 1.
Quenching Workflow Diagram
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. wcu.edu [wcu.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of Products from Sodium Amide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions utilizing sodium amide (NaNH₂).
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in the workup of a sodium amide reaction?
The most critical first step is the safe and complete quenching of any unreacted sodium amide. Sodium amide reacts violently with water, so it must be neutralized before any aqueous workup is initiated.[1][2]
Q2: How do I safely quench excess sodium amide in my reaction?
Excess sodium amide should be quenched by the slow, portion-wise addition of a proton source that is less acidic than water to control the reaction rate. Common quenching agents include solid ammonium chloride or a solution of a protic solvent like ethanol in an inert co-solvent (e.g., toluene or benzene).[3] The reaction should be cooled in an ice bath during the quenching process to manage the exothermic reaction.
Q3: What are the primary byproducts to be aware of during the purification process?
The primary byproducts are sodium salts (e.g., sodium hydroxide from quenching with water, or the sodium salt of your product if it is acidic), and ammonia.[1] Depending on the specific reaction, other byproducts may form from side reactions. For example, in the Chichibabin reaction, side products can arise from dimerization or polymerization.
Q4: My product is a basic compound. How can I prevent it from being lost during an aqueous workup?
If your product is basic, quenching with water or alcohol will generate sodium hydroxide, which will keep your product in its freebase form, soluble in the organic layer.[1] However, if an acidic workup is required to remove other basic impurities, your product will be protonated and move to the aqueous layer. In such cases, the aqueous layer should be collected, basified with a strong base (e.g., NaOH), and then re-extracted with an organic solvent to recover the product.
Q5: Can I use column chromatography to purify my product?
Yes, column chromatography is a common method for purifying products from sodium amide reactions. However, if your product is a basic compound, it may interact strongly with silica gel, leading to poor separation and recovery. In such cases, using a less acidic stationary phase like alumina or deactivating the silica gel by adding a small amount of a basic modifier (e.g., triethylamine) to the eluent is recommended.
Troubleshooting Guides
Problem 1: A violent, uncontrolled reaction occurs upon adding water to the reaction mixture.
| Potential Cause | Solution |
| Incomplete quenching of sodium amide. | Immediate Action: If safe to do so, move the reaction vessel to a blast shield and allow the reaction to subside. Prevention: Always ensure complete quenching of sodium amide before the addition of water. Use a less reactive quenching agent like ammonium chloride or a dilute solution of ethanol in an inert solvent. Add the quenching agent slowly at 0 °C. |
Problem 2: Low or no yield of the desired product after workup.
| Potential Cause | Solution |
| Product is water-soluble and was lost in the aqueous layer. | Check the aqueous layer for your product. If present, adjust the pH to make the product less water-soluble (e.g., basify for an acidic product, or acidify and then basify for a basic product) and re-extract with an organic solvent. |
| Product is a basic compound that was protonated and extracted into an acidic aqueous wash. | Collect the acidic aqueous layer, basify it with a strong base like NaOH to deprotonate your product, and then extract with an organic solvent. |
| Product degradation during workup. | If your product is sensitive to acid or base, use neutral or mildly basic/acidic washes. Minimize the contact time between your product and the aqueous phase. |
Problem 3: Formation of an intractable emulsion during aqueous extraction.
| Potential Cause | Solution |
| High concentration of salts or polar byproducts. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. |
Quantitative Data Summary
The choice of a quenching agent is critical and depends on the reactivity of the remaining sodium amide and the stability of the product. The pKa of the conjugate acid of the quenching agent should ideally be higher than that of the product to avoid deprotonation of the product.
| Quenching Agent | Conjugate Acid | pKa of Conjugate Acid | Notes |
| Ammonium Chloride | Ammonium (NH₄⁺) | ~9.25 | A solid, gentle quenching agent. Produces ammonia and sodium chloride. |
| Ethanol | Ethanol (C₂H₅OH) | ~16 | A liquid, moderately reactive quenching agent. Often used as a dilute solution in an inert solvent. |
| Water | Hydronium (H₃O⁺) | -1.74 | Highly reactive and generally not recommended for initial quenching due to its strong acidity and the violent reaction with sodium amide. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup Procedure
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Quench Excess Sodium Amide: Slowly and portion-wise, add solid ammonium chloride to the stirred reaction mixture. Monitor for gas evolution (ammonia) and control the addition rate to maintain a manageable reaction temperature. Continue addition until gas evolution ceases.
-
Aqueous Workup:
-
Slowly add water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of a Basic Product by Column Chromatography
-
Prepare the Slurry: Prepare a slurry of silica gel in the chosen eluent system. To prevent streaking and improve recovery of basic compounds, add 1-2% triethylamine to the eluent.
-
Pack the Column: Pack a chromatography column with the prepared slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the Column: Elute the column with the eluent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for sodium amide reactions.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Managing the Pyrophoric Nature of Aged Sodium Amide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of aged sodium amide. The following sections offer troubleshooting advice and answers to frequently asked questions concerning the pyrophoric and peroxide-forming nature of this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My container of sodium amide has turned a yellow or brownish color. Is it still safe to use?
A1: No, it is not safe to use. A yellow or brownish discoloration is a visual indicator of the formation of shock-sensitive and potentially explosive peroxide and oxidation products.[1][2][3] Such containers should be considered extremely hazardous and must not be handled or moved.[1][4] Immediately contact your institution's Environmental Health and Safety (EHS) office for assistance with disposal.[1][4] Do not attempt to open or dispose of the material yourself.
Q2: I am unsure of the age of a container of sodium amide in my lab. How should I proceed?
A2: If the age of the sodium amide is unknown and it is not in its original sealed container, it should be treated as potentially hazardous. Visually inspect the container without moving it for any signs of discoloration (yellowing/browning) or crystal formation around the cap.[5] If any of these signs are present, contact EHS immediately. If the material appears white and free-flowing, you may proceed with a peroxide test, following a rigorous safety protocol. However, the safest course of action for an undocumented container is to arrange for its disposal. All containers of peroxide-forming chemicals like sodium amide should be dated upon receipt and upon opening to prevent this issue.[6][7]
Q3: What are the immediate signs of a dangerous reaction when working with sodium amide?
A3: Be alert for the following signs of a hazardous situation:
-
Spontaneous ignition: Sodium amide can ignite spontaneously in moist air.[1][4]
-
Violent reaction with water: Contact with water will cause a violent, exothermic reaction, producing flammable hydrogen gas and corrosive sodium hydroxide.[1][3]
-
Gas evolution: The reaction with water and moisture releases ammonia gas, which is toxic and has a strong odor.[2][7]
-
Hissing or fizzing sounds: This can indicate a reaction with moisture in the air.
In case of any of these signs, evacuate the immediate area and follow your laboratory's emergency procedures.
Q4: Can I quench a reaction with sodium amide using water?
A4: Absolutely not. Sodium amide reacts violently and explosively with water.[1][2][3] Using water to quench a reaction or clean equipment contaminated with sodium amide can lead to a fire or explosion.[1] Use a non-polar, high-boiling point solvent like toluene or kerosene to slurry the sodium amide, followed by the slow, controlled addition of a less reactive quenching agent like isopropanol or ethanol.
Q5: What is the appropriate fire extinguisher to have on hand when working with sodium amide?
A5: A standard water, carbon dioxide, or ABC fire extinguisher should never be used on a sodium amide fire, as they will intensify the reaction.[1][4] A Class D fire extinguisher, designed for combustible metals, is required.[1][4] Alternatively, dry sand, soda ash, or graphite can be used to smother a small fire.[1][4]
Quantitative Data Summary
While precise quantitative data on the shock sensitivity of aged sodium amide is not widely available in public literature, established safety protocols provide peroxide concentration limits for handling peroxide-forming chemicals.
| Parameter | Value/Guideline | Significance | Source(s) |
| Visual Indicator of Hazard | Yellow or brownish solid, crystal formation | Indicates formation of explosive peroxides and oxidation products. Do not handle. | [1][2] |
| Recommended Storage Limit (Opened) | 3 months | Sodium amide is a Class A/Group A peroxide former, prone to forming explosive peroxides without concentration. | [8][9] |
| Recommended Storage Limit (Unopened) | 12-18 months from receipt | To minimize the risk of peroxide formation over time. | [9] |
| Peroxide Concentration: Action Levels | |||
| 0-25 ppm | Safe for use and distillation (if applicable). | Low peroxide levels, minimal immediate hazard. | [9] |
| 26-99 ppm | Safe for use, but should not be concentrated (e.g., distilled). | Moderate peroxide levels, increased risk upon concentration. | [9] |
| >100 ppm | Unsafe for use. Material should be disposed of as hazardous waste. | High risk of spontaneous and violent decomposition. | [5][9] |
Experimental Protocols
Caution: These protocols are intended as guidelines and should be performed only by trained personnel in a properly equipped laboratory with appropriate safety measures in place, including a fume hood, personal protective equipment (PPE), and a nearby Class D fire extinguisher.
Protocol 1: Semi-Quantitative Peroxide Test for Sodium Amide
This test is adapted from methods for testing organic solvents and should only be performed on sodium amide that appears white and free of discoloration or crystals.
Materials:
-
Small, dry test tube or vial
-
Spatula
-
Glacial acetic acid
-
5% aqueous potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
Sample of sodium amide
Procedure:
-
In a chemical fume hood, carefully transfer a very small amount (approx. 10-20 mg) of the sodium amide sample to a dry test tube.
-
Add 1 mL of glacial acetic acid to the test tube and gently swirl to dissolve the sample.
-
Add 3 drops of the 5% aqueous KI solution.
-
Gently swirl the mixture and observe for any color change against a white background.
Interpretation of Results:
-
Colorless/No change: Peroxide concentration is likely below the detection limit.
-
Faint yellow: Indicates the presence of peroxides (approximately 40-100 ppm). The material should be handled with extreme caution and scheduled for disposal.[8]
-
Brown/Dark violet: Indicates a high and dangerous concentration of peroxides. Do not handle the material further. Leave the test tube in the fume hood, secure the area, and contact EHS immediately.[8]
Protocol 2: Safe Disposal of Aged (Non-Discolored) Sodium Amide
This procedure is for the controlled quenching of small quantities of aged sodium amide that has been tested and found to have low or no peroxide levels. Do not attempt this procedure on yellow or brown sodium amide.
Materials:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and an addition funnel.
-
Inert, high-boiling point solvent (e.g., toluene, kerosene).
-
Isopropanol or ethanol.
-
Ice bath.
Procedure:
-
Place the round-bottom flask in an ice bath inside a chemical fume hood.
-
Under a positive pressure of inert gas (nitrogen or argon), add a sufficient volume of the inert solvent to the flask to create a stirrable slurry with the sodium amide.
-
Carefully and slowly, add the sodium amide to the solvent.
-
Begin stirring the slurry.
-
Fill the addition funnel with a 1:1 mixture of the inert solvent and isopropanol (or ethanol).
-
Add the alcohol solution dropwise to the stirred slurry of sodium amide. The rate of addition should be slow enough to control the exothermic reaction and gas evolution.
-
Continue the slow addition until all the sodium amide has reacted (i.e., gas evolution ceases).
-
Once the reaction is complete, continue stirring for an additional 30 minutes to ensure all the sodium amide has been quenched.
-
The resulting mixture can then be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Decision workflow for handling aged sodium amide.
Caption: Reaction pathway of aged sodium amide with air and moisture.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 3. Sodium amide - Wikipedia [en.wikipedia.org]
- 4. Sodium Amide - Chemical Protocols (ERM) - SUU [suu.edu]
- 5. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 6. wcu.edu [wcu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 9. research.uga.edu [research.uga.edu]
"troubleshooting low yields in azanide-catalyzed reactions"
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with azanide-catalyzed reactions. This resource provides detailed troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues, particularly low reaction yields.
Troubleshooting Guide: Low Yields
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction shows low to no conversion of the starting material. What are the common causes?
Low or no conversion is a frequent issue that can stem from several factors, ranging from the quality of reagents to the reaction setup itself.
Potential Causes and Solutions:
-
Inactive Catalyst or Reagent: The catalyst or the this compound reagent may be inactive due to improper storage or handling. This compound reagents like sodium amide (NaNH₂) are highly reactive with water and air.[1]
-
Solution: Use freshly purchased catalyst and reagents. If using an older batch, consider testing its activity on a small-scale, reliable reaction. Store all air- and moisture-sensitive materials in a desiccator or glovebox.[2]
-
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst and quench highly reactive this compound bases.[2][3] Peroxides in ethereal solvents like THF are particularly detrimental.[2]
-
Inadequate Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Improper Reaction Setup: For air-sensitive reactions, failure to maintain an inert atmosphere can lead to immediate deactivation of the catalyst and reagents.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert gas stream (Nitrogen or Argon). Use proper techniques for solvent and reagent addition via syringe to a sealed flask.[2]
-
A logical workflow for troubleshooting low conversion issues is presented below.
Question 2: My reaction is producing significant side products or appears to be decomposing. How can I improve selectivity?
The formation of multiple products or decomposition indicates that reaction conditions may be too harsh or that alternative reaction pathways are being favored.
Potential Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote undesired side reactions, such as elimination, or lead to the thermal degradation of the catalyst, substrates, or products.[6][7]
-
Intermolecular Reactions: For reactions intended to be intramolecular, high concentrations can favor intermolecular side reactions or oligomerization.
-
Solution: Run the reaction at a lower concentration (high dilution). Alternatively, add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[6]
-
-
Incorrect Solvent or Base: The choice of solvent and base is critical and can significantly influence the reaction pathway. A base that is too strong or a solvent that is too polar (or nonpolar) can favor undesired outcomes.[2]
-
Solution: Screen a variety of solvents and bases. The optimal combination often needs to be determined empirically for a specific substrate.
-
Question 3: The reaction starts well but then stalls or fails to reach completion. What could be the problem?
A reaction that stalls is often a sign of catalyst deactivation, where the active catalytic species is progressively lost over the course of the reaction.
Potential Causes and Solutions:
-
Catalyst Poisoning: Trace impurities in the starting materials or solvent can act as poisons, binding strongly to the catalyst's active sites and rendering it inactive.[3][9] This can be a reversible or irreversible process.[9]
-
Solution: Purify all reagents and use high-purity, dry, degassed solvents. If a specific poison is suspected (e.g., sulfur compounds), pretreatment of the starting materials may be necessary.
-
-
Thermal Degradation (Sintering): At high temperatures, the small, highly active catalyst particles can agglomerate into larger, less active particles, reducing the available surface area.[7][9] This process is often accelerated by the presence of water vapor.[7]
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support material.
-
-
Fouling or Coking: In reactions involving organic substrates, carbonaceous material (coke) can deposit on the catalyst surface, blocking active sites and pores.[3][7]
-
Solution: Adjusting reaction parameters (e.g., temperature, reactant ratios) can sometimes minimize coke formation. For some industrial processes, periodic regeneration by controlled combustion of the coke is possible.[7]
-
The primary mechanisms of catalyst deactivation are summarized in the diagram below.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the this compound reagent (e.g., NaNH₂)? A1: Extremely critical. Sodium amide (sodamide) is a powerful base that reacts violently with water to produce ammonia and sodium hydroxide.[1] It can also react with air and moisture, especially in a poorly sealed container, to form explosive peroxides, indicated by a yellow or brown discoloration.[1] Using impure or improperly handled sodium amide can lead to inconsistent results and low yields, in addition to being a significant safety hazard.
Q2: How do I choose the optimal solvent for my reaction? A2: Solvent selection is crucial and depends on multiple factors, including reactant solubility, the polarity of the transition state, and potential interactions with the catalyst. Polar aprotic solvents like THF or dioxane are common in many catalytic reactions.[2] However, the best solvent must often be found through screening. In some cases, unexpected solvents can be effective; for example, some azide-alkyne cycloadditions work well in neat water.[10]
Q3: Can the order of reagent addition affect the reaction yield? A3: Yes, it can. For example, adding a substrate slowly to a solution of the catalyst and other reagents can be beneficial in preventing side reactions.[6] In other cases, premixing a catalyst with a ligand before adding the substrates is necessary for the efficient formation of the active catalytic species. While some studies show minimal impact of addition order, it is a variable worth investigating during optimization, especially if you observe exothermic events or side product formation upon mixing.[11]
Q4: My product seems to be lost during workup and purification. What can I do? A4: Product loss during isolation is a common, non-chemical reason for low yields.
-
Aqueous Workup: If your product has some water solubility, it may be lost in the aqueous phase during extraction. Try back-extracting the aqueous layer with your organic solvent. If the product is highly water-soluble, lyophilization (freeze-drying) of the aqueous layer may be an option.[6]
-
Chromatography: Your product might be co-eluting with a byproduct or be irreversibly adsorbed onto the column matrix. Try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for elution.[6] Checking your mass balance before and after purification can help determine if this is the primary source of yield loss.[5]
Data Presentation: Reaction Optimization
Optimizing reaction conditions is a systematic process. The following table provides an example of how variables such as catalyst, solvent, and temperature can be screened to improve product yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 45 | [2] |
| 2 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 32 | [2] |
| 3 | Pd(OAc)₂ (5) | Dioxane | 100 | 12 | 68 | [6] |
| 4 | Zn(OTf)₂ (10) | DCE | 60 | 6 | 85 | [12] |
| 5 | HOTf (0.5) | DCE | 60 | 2 | 96 | [12] |
| 6 | CuSO₄/NaAsc (5) | H₂O/t-BuOH | 25 (Room Temp) | 8 | 91 | [4][13] |
This table is a generalized representation based on data from multiple sources to illustrate optimization principles.
Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive Reaction
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere, which is critical for many this compound-catalyzed processes.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: Weigh solid reagents (catalyst, ligand, substrates) that are air-stable on the bench and add them to the reaction flask.
-
Inert Atmosphere Setup: Seal the flask with a septum and purge with an inert gas using a needle connected to a gas line and a second needle as an outlet for 10-15 minutes.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the flask via a dry syringe.
-
Liquid Reagent Addition: Add any liquid or dissolved reagents via syringe. For reagents sensitive to air, ensure they are handled using appropriate Schlenk line or glovebox techniques.
-
Reaction Execution: Place the flask in a preheated oil bath or cooling bath to reach the desired reaction temperature. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing them by TLC or LC-MS.[2]
-
Workup: Once complete, cool the reaction to room temperature. Quench the reaction carefully (e.g., by adding a saturated ammonium chloride solution if a strong base was used). Proceed with standard extraction, washing, and drying procedures.[2]
A visual representation of this workflow is provided below.
References
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Safe Handling and Storage of Alkali Metal Amides
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of alkali metal amides. The following information is presented in a question-and-answer format to directly address specific issues and troubleshooting scenarios encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with alkali metal amides?
Alkali metal amides are highly reactive and hazardous compounds. The primary hazards include:
-
Water Reactivity: They react violently with water, producing flammable and toxic gases. For instance, sodium amide reacts with water to produce ammonia and sodium hydroxide.[1][2] This reaction is vigorous and can be explosive.[3]
-
Air Sensitivity: Many alkali metal amides are air-sensitive and may ignite on contact with moist air.[2]
-
Peroxide Formation: Prolonged contact with air can lead to the formation of shock-sensitive and explosive peroxides.[1][4][5] Samples that appear yellow or brown may indicate a serious explosion risk.[1][4]
-
Corrosivity: They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][6]
Q2: What are the proper storage conditions for alkali metal amides?
Proper storage is critical to ensure safety and maintain the integrity of the reagent. Key storage recommendations include:
-
Inert Atmosphere: Store in airtight containers under an inert atmosphere, such as argon or nitrogen.[4][5][7] Schlenk flasks or ampoules are suitable storage vessels.[4]
-
Dry Conditions: Protect from moisture at all times.[6][8] Storage areas should be dry and well-ventilated.[6][9]
-
Segregation: Store away from incompatible materials, including water, acids, alcohols, and oxidizing agents.[5][8][9][10][11]
-
Labeling: Containers should be clearly labeled with the receiving and opening dates to track the age of the chemical and monitor for potential peroxide formation.[5]
Q3: How can I tell if my alkali metal amide has degraded and is unsafe to use?
Visual inspection is the first step in assessing the safety of an alkali metal amide. A yellow or brown discoloration of the solid is a sign of peroxide formation, which presents a significant explosion risk.[1][4] If discoloration is observed, do not handle the container and contact your institution's environmental health and safety (EH&S) department for guidance on disposal.
Q4: What personal protective equipment (PPE) is required when handling alkali metal amides?
A comprehensive PPE ensemble is mandatory when working with these hazardous materials:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6][12][13]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are often recommended, and wearing two pairs can provide additional protection.[5][12][14]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12][13][14] An apron resistant to chemicals may also be necessary.[6]
-
Respiratory Protection: Work should be conducted in a glove box or a certified chemical fume hood to avoid inhalation of dust or vapors.[5][14] If these engineering controls are not sufficient, a respirator may be required.[6][13]
Troubleshooting Guide
Problem: My reaction involving an alkali metal amide is not proceeding as expected.
-
Possible Cause 1: Reagent Degradation. The alkali metal amide may have been exposed to air or moisture, leading to degradation and loss of reactivity.
-
Possible Cause 2: Inadequate Anhydrous Conditions. Trace amounts of water in the solvent or on the glassware can quench the alkali metal amide.
-
Solution: Ensure all solvents are rigorously dried and glassware is oven-dried or flame-dried before use.[14] Conduct the reaction under a positive pressure of a dry, inert gas.
-
Problem: I observe a color change in my stored alkali metal amide.
-
Possible Cause: Peroxide Formation. A yellow or brown color indicates the formation of potentially explosive peroxides due to exposure to air.[1][4]
-
Solution: DO NOT ATTEMPT TO OPEN OR USE THE REAGENT. Isolate the container in a safe location, away from other materials. Immediately contact your institution's EH&S department for assistance with disposal.
-
Quantitative Data Summary
The following table summarizes key physical and safety properties of common alkali metal amides.
| Property | Lithium Amide (LiNH₂) | Sodium Amide (NaNH₂) | Potassium Amide (KNH₂) |
| Molar Mass | 22.96 g/mol | 39.01 g/mol [1] | 55.12 g/mol |
| Appearance | White crystalline solid | White to grayish crystalline powder[3][15] | White to yellowish crystalline solid |
| Melting Point | 375 °C | 210 °C[1][3] | 338 °C |
| Boiling Point | 430 °C | 400 °C[1][3] | Decomposes |
| Reactivity with Water | Reacts violently[16] | Reacts violently, can be explosive[1][3] | Reacts violently[17] |
| Primary Hazards | Flammable gas emission, severe skin and eye damage[18] | Water-reactive, corrosive, risk of explosion[1][8] | Water-reactive, corrosive |
Experimental Protocols
Protocol 1: Safe Quenching of Small Amounts of Alkali Metal Amides
This protocol outlines a general procedure for the safe quenching of residual alkali metal amides. Always perform this procedure in a certified chemical fume hood.
-
Preparation:
-
Ensure the reaction vessel containing the residual alkali metal amide is under an inert atmosphere.
-
Cool the vessel to 0 °C using an ice bath.
-
-
Initial Quenching:
-
Slowly and cautiously add a less reactive alcohol, such as isopropanol, to the cooled and stirred reaction mixture.[19] The addition should be dropwise to control the rate of reaction and prevent excessive heat generation.
-
-
Sequential Quenching:
-
Neutralization and Disposal:
Protocol 2: Spill Response for Alkali Metal Amides
This protocol provides a general guideline for responding to a small spill of an alkali metal amide.
-
Immediate Actions:
-
Containment (for solid spills):
-
Cleanup:
-
Do not attempt to clean up the spill without proper training and PPE.
-
Contact your institution's EH&S department for assistance with the cleanup and disposal of the spilled material.[2]
-
Visualizations
The following diagrams illustrate key workflows for the safe handling of alkali metal amides.
References
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. ALKALI METAL AMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. alkalimetals.com [alkalimetals.com]
- 4. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. uwm.edu [uwm.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. LITHIUM AMIDE - Ataman Kimya [atamanchemicals.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. purdue.edu [purdue.edu]
- 15. alkalimetals.com [alkalimetals.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. scribd.com [scribd.com]
- 18. Lithium amide | H2LiN | CID 24532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemistry.nd.edu [chemistry.nd.edu]
"detecting peroxide formation in sodium amide"
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and detection of peroxide formation in sodium amide.
Frequently Asked Questions (FAQs)
Q1: What is sodium amide and why is it hazardous?
A: Sodium amide (NaNH₂) is a strong base widely used in organic synthesis.[1] It is a greyish-white powder that is highly reactive.[1][2] The primary hazards are its violent reaction with water and its tendency to form shock-sensitive and explosive peroxides upon exposure to air or during prolonged storage.[2][3][4] These peroxides can detonate upon friction, grinding, or handling.[2][3]
Q2: What are the visual signs of peroxide formation in sodium amide?
A: Pure sodium amide is a white or greyish-white powder.[1][2] The most prominent visual indicator of peroxide contamination is a change in color. If the solid appears yellow or brown, it is a sign of dangerous peroxide formation.[1][2][4][5] Under no circumstances should a container with discolored sodium amide be handled or opened. [2][4]
Q3: How quickly can peroxides form in sodium amide?
A: Peroxide formation can occur in containers that have been opened and remain in storage.[6] Sodium amide is classified as a chemical that can form explosive levels of peroxides without concentration.[7][8] It is recommended that sodium amide not be stored for more than three months after being exposed to air.[9] Some guidelines suggest monthly testing for peroxide formation starting 3 months after opening.[10]
Q4: Can I use standard peroxide test strips to check my sodium amide?
A: Standard peroxide tests, including commercial test strips or wet chemical methods (like the potassium iodide test), are not recommended for solid alkali metal amides like sodium amide.[8][11] These tests often require dissolving the sample in a solvent, which is extremely hazardous given that sodium amide reacts violently with water and many organic solvents.[1][2][8] Furthermore, the act of sampling a potentially shock-sensitive solid can be dangerous. Visual inspection is the primary and safest method for evaluation.[8]
Q5: What should I do if I suspect my container of sodium amide has formed peroxides?
A: If you observe yellow or brown discoloration, or if the container is old and its integrity is questionable, follow these steps:
-
Warn other laboratory personnel about the potential hazard.[7]
-
Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent safety department for emergency disposal.[2][4][7]
Q6: How can I prevent peroxide formation in sodium amide?
A: Proper storage and handling are critical.
-
Inert Atmosphere: Always store sodium amide in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][5][13][14]
-
Labeling: Clearly label the container with the date it was received and the date it was first opened.[12][13]
-
Location: Store in a cool, dry, well-ventilated area away from light, heat, and sources of ignition.[6][15]
-
Inventory Management: Purchase only the quantities needed for the short term to avoid prolonged storage.[12] Dispose of unopened containers after 12-18 months or by the manufacturer's expiration date.[10]
Data Presentation
Table 1: Visual Indicators and Corresponding Actions for Sodium Amide
| Visual Appearance | Peroxide Status | Recommended Action | Citation |
| White / Greyish-white powder | Normal / Uncontaminated | Proceed with caution, handle under inert atmosphere. | [1][2] |
| Yellow or Brown solid | DANGEROUS - High Peroxide Contamination | DO NOT HANDLE. Evacuate the immediate area and contact EHS for emergency disposal. | [2][4][12] |
Table 2: Peroxide Concentration Levels and Safety Recommendations (General)
Note: These values are for general peroxide-forming chemicals where testing is feasible. Direct quantitative testing of solid sodium amide is not recommended.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action | Citation |
| 1 - 30 ppm | Acceptable for some uses | May be acceptable for use if the procedure does not involve concentration (distillation/evaporation). | [12][15] |
| > 30 ppm | Hazardous | Avoid handling. Treat as hazardous waste and arrange for disposal via EHS. | [12] |
| > 100 ppm | Extremely Hazardous | DO NOT HANDLE. Contact EHS for immediate emergency disposal. | [7][16] |
Experimental Protocols
Method 1: Visual Inspection (Primary Recommended Method)
This is the safest and most critical evaluation method for solid sodium amide.
Objective: To assess the condition of sodium amide for signs of peroxide formation without disturbing the container.
Methodology:
-
Before approaching the container, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[2]
-
Visually inspect the container from a safe distance. Look for any signs of discoloration.
-
Observe the color of the solid material through the container (if possible).
-
If the material is discolored, or if the container is a metal can with a metal cap that is very old, do not proceed further.[7] The material is potentially shock-sensitive.
-
If any unsafe indicators are present, do not touch the container. Immediately contact your EHS department for assistance.[2][4]
Method 2: Potassium Iodide (KI) Test (For Informational Purposes - NOT Recommended for Sodium Amide)
This method is used for organic solvents and is provided here to explain the chemistry of common peroxide tests. Attempting this with sodium amide is extremely dangerous due to its violent reactivity.
Objective: To qualitatively detect the presence of peroxides.
Principle: Peroxides oxidize iodide (I⁻) ions to iodine (I₂), which then reacts with starch to produce a deep blue-black color.
Methodology (for liquids):
-
Add 0.5-1.0 mL of the liquid to be tested to an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals.
-
A yellow color indicates a low concentration of peroxides; a brown color indicates a high concentration.[11][17]
-
For better visualization, a few drops of a starch solution can be added. The formation of a dark blue or purple color indicates the presence of peroxides.[17]
Mandatory Visualization
Caption: Workflow for safe handling and inspection of sodium amide.
Caption: Formation pathway of explosive peroxides from sodium amide.
References
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. SODIUM AMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sodium Amide - Chemical Protocols (ERM) - SUU [suu.edu]
- 5. Sodium_amide [chemeurope.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. academics.eckerd.edu [academics.eckerd.edu]
- 12. wcu.edu [wcu.edu]
- 13. wcu.edu [wcu.edu]
- 14. uwm.edu [uwm.edu]
- 15. www1.wellesley.edu [www1.wellesley.edu]
- 16. auburn.edu [auburn.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Improving the Solubility of Lithium Amide in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium amide. Here, you will find information to address common challenges related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my lithium amide not dissolving in the organic solvent?
Lithium amide is a polar, salt-like compound and generally exhibits low solubility in many common organic solvents, particularly non-polar ones. Its crystal lattice energy is high, making it difficult for solvent molecules to break it apart. It is known to be insoluble in anhydrous ether, benzene, and toluene and only slightly soluble in ethanol.[1][2][3]
Q2: I've noticed that even when my lithium amide appears to dissolve in THF, the solution is not stable. Why does this happen?
Solutions of lithium amide in ethers, such as tetrahydrofuran (THF), can be unstable and decompose upon standing at room temperature.[4] This is due to the reactivity of the lithium amide, which can lead to cleavage of the ether solvent over time. It is recommended to use such solutions immediately after preparation or store them at low temperatures for short periods.
Q3: Are there any additives that can help improve the solubility of lithium amide?
Yes, certain additives can enhance the solubility of lithium amide. For instance, complexing agents like organomagnesium compounds have been used to increase the concentration of lithium amide in solution.[4] However, the presence of such additives may complicate reaction workups. Another effective strategy is the use of a co-solvent. For example, adding THF can increase the solubility of lithium amides in hydrocarbon solvents.[4]
Q4: What is the "mixed lithium amide" approach to improving solubility?
The "mixed lithium amide" approach involves preparing a solution containing more than one type of lithium amide. It has been shown that a mixture of a poorly soluble lithium amide with a more soluble one can significantly increase the overall solubility in hydrocarbon solvents.[4] This is believed to occur because the presence of the soluble amide disrupts the crystal lattice of the poorly soluble one, hindering its crystallization.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Lithium amide powder is not dissolving in a non-polar solvent (e.g., heptane, toluene). | Lithium amide has very low solubility in non-polar hydrocarbon solvents. | - Use a co-solvent: Add a polar aprotic solvent like THF to the hydrocarbon solvent. Be aware of potential solution instability. - Prepare a mixed lithium amide solution: Introduce a second, more soluble amine to the reaction mixture when preparing the lithium amide in situ. (See Experimental Protocol 1). |
| A precipitate forms in my lithium amide/THF solution upon standing. | The solution is unstable and the lithium amide or a decomposition product is precipitating out. | - Use the solution immediately: Prepare the lithium amide solution fresh and use it without delay. - Store at low temperature: If storage is necessary, keep the solution at a low temperature (e.g., in a freezer) to slow down decomposition. However, use it as soon as possible. |
| The reaction yield is lower than expected when using a lithium amide solution. | The concentration of the dissolved, active lithium amide may be lower than anticipated due to poor solubility or decomposition. | - Verify the concentration: If possible, titrate a small aliquot of the supernatant to determine the actual concentration of the soluble lithium amide. - Improve solubility: Employ the mixed lithium amide technique to achieve a higher concentration of the active reagent. |
| Difficulty in filtering the reaction mixture after using additives to improve solubility. | Some additives, like organomagnesium compounds, can form insoluble byproducts (e.g., magnesium oxide) during the workup, leading to filtration challenges. | - Consider alternative methods: If possible, use the mixed lithium amide approach which avoids the introduction of metals other than lithium. - Careful workup: If using such additives is unavoidable, employ appropriate workup procedures, which may include the use of celite or other filter aids. |
Data Presentation
Solubility of Lithium Amide and Mixed Lithium Amides
| Compound | Solvent | Temperature | Solubility |
| Lithium Amide (LiNH₂) | Anhydrous Ether | Ambient | Insoluble[1][2] |
| Lithium Amide (LiNH₂) | Benzene | Ambient | Insoluble[1][2] |
| Lithium Amide (LiNH₂) | Toluene | Ambient | Insoluble[1][2] |
| Lithium Amide (LiNH₂) | Ethanol | Ambient | Slightly Soluble[1][3] |
| Lithium Amide (LiNH₂) | Liquid Ammonia | 36 °C | Insoluble[5] |
The table below presents data on the enhanced solubility achieved by forming mixed lithium amides in hydrocarbon solvents, as reported in U.S. Patent 5,196,138.
| Less Soluble Amine (Component 1) | Mole % (Component 1) | More Soluble Amine (Component 2) | Mole % (Component 2) | Solvent | Molar Concentration |
| Diisopropylamine | 80 | Diisobutylamine | 20 | Heptane | 1.1 M |
| Diisopropylamine | 80 | Diisobutylamine | 20 | Toluene | >2.2 M |
| Diisopropylamine | 80 | Dimethylaminopropylamine (DMAPA) | 20 | Heptane | 1.0 M |
| Diisopropylamine | 80 | Dimethylaminopropylamine (DMAPA) | 20 | Toluene | >2.2 M |
| Diisopropylamine | 50 | Di-sec-butylamine | 50 | Toluene | 1.2 M |
| Diethylamine | 80 | Diisobutylamine | 20 | Heptane | 0.60 M |
Experimental Protocols
Protocol 1: Preparation of a Mixed Lithium Amide Solution to Enhance Solubility
This protocol is adapted from the procedure described in U.S. Patent 5,196,138 for preparing a mixed lithium amide solution with improved solubility in a hydrocarbon solvent.
Materials:
-
n-Butyllithium (n-BuLi) in a hydrocarbon solvent (e.g., 15% in heptane or 24% in toluene)
-
Amine 1 (less soluble, e.g., diisopropylamine)
-
Amine 2 (more soluble, e.g., diisobutylamine)
-
Anhydrous hydrocarbon solvent (e.g., heptane or toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, add a stoichiometric amount of n-butyllithium in the chosen hydrocarbon solvent to a dry reaction flask equipped with a stirrer.
-
In a separate flask, prepare a mixture of the two selected amines. The combined number of moles of the amines should be equivalent to the moles of n-butyllithium. The desired molar ratio of the two amines can be adjusted as needed (e.g., 80 mole % diisopropylamine and 20 mole % diisobutylamine).
-
Slowly add the amine mixture to the stirred n-butyllithium solution. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
After the addition is complete, continue to stir the solution to ensure the reaction goes to completion. The formation of the mixed lithium amides results in a solution with a higher concentration of the amide base than could be achieved with the less soluble amine alone.
Visualizations
Caption: Workflow for preparing a soluble mixed lithium amide solution.
References
- 1. 7782-89-0 CAS MSDS (Lithium amide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. LITHIUM AMIDE - Ataman Kimya [atamanchemicals.com]
- 3. Lithium amide | H2LiN | CID 24532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5196138A - Preparation of mixed lithium amide reagents - Google Patents [patents.google.com]
- 5. lithium amide [chemister.ru]
Technical Support Center: Work-up Techniques for a a a-Ammonia Removal
Welcome to the Technical Support Center for ammonia removal work-up techniques. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual ammonia from chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual ammonia from my reaction?
A1: Residual ammonia can interfere with subsequent reaction steps, act as a poison for certain catalysts, and complicate purification by co-eluting with the desired product. In the context of drug development, even trace amounts of ammonia can be an unacceptable impurity in the final active pharmaceutical ingredient (API).
Q2: What are the most common methods for removing ammonia in a laboratory setting?
A2: The most prevalent methods include aqueous work-up (washing with acidic solutions or copper sulfate), distillation or stripping, and the use of solid-phase scavengers. The choice of method depends on the properties of your product, the scale of the reaction, and the required level of purity.
Q3: My product is sensitive to acid. What are my options for ammonia removal?
A3: If your product contains acid-labile functional groups (e.g., certain protecting groups like Boc, acetals, or silyl ethers), you should avoid acidic washes.[1][2] Alternative methods include:
-
Aqueous wash with copper (II) sulfate: This forms a water-soluble copper-ammonia complex that can be extracted into the aqueous phase.[1]
-
Solid-phase scavengers: Polymeric resins functionalized with acidic groups (e.g., sulfonic acid resins) can effectively sequester ammonia and are easily removed by filtration.
-
Distillation or stripping: If your product is not volatile, these methods can be effective.
-
Nitrogen purging: Bubbling a stream of inert gas, such as nitrogen, through the reaction mixture can help to remove volatile ammonia.
Q4: I've performed an aqueous wash, but I'm still detecting ammonia. What should I do?
A4: A single aqueous wash may not be sufficient. It is often necessary to perform multiple washes to effectively remove ammonia. Consider increasing the number of washes or the volume of the wash solution. Also, ensure that the pH of the aqueous layer is sufficiently acidic (for acid washes) to fully protonate the ammonia.
Q5: What is a scavenger resin and how does it work to remove ammonia?
A5: A scavenger resin is a solid support, typically a polymer bead, that has been functionalized with a reactive group designed to bind to and "scavenge" specific molecules from a solution.[3] For ammonia removal, acidic scavenger resins, such as those with sulfonic acid groups, are commonly used. The basic ammonia reacts with the acidic groups on the resin, becoming trapped on the solid support, which can then be easily filtered off.[3]
Troubleshooting Guide
Issue 1: Formation of an Emulsion During Aqueous Work-up
Symptoms:
-
The organic and aqueous layers do not separate cleanly, forming a cloudy or milky interface.
-
It is difficult or impossible to distinguish the boundary between the two phases.
Causes:
-
The presence of surfactants or other amphiphilic molecules.
-
High concentration of salts.
-
Vigorous shaking of the separatory funnel.
-
Use of chlorinated solvents with basic aqueous solutions.[4]
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a period; sometimes the layers will separate on their own.[4]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5]
-
Filtration through Celite®: Filter the entire mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Solvent Evaporation: If emulsions are a persistent problem with a particular reaction, try removing the reaction solvent via rotary evaporation before the work-up. Then, redissolve the residue in the extraction solvent and proceed with the aqueous wash.[5]
Issue 2: Product Loss During Aqueous Work-up
Symptoms:
-
Low yield of the desired product after purification.
-
The product is detected in the aqueous layer by methods like TLC or LC-MS.
Causes:
-
The product has some solubility in the aqueous phase.
-
If an acidic wash is used, the product itself may be basic and become protonated, partitioning into the aqueous layer.
-
If a basic wash is used, the product may be acidic and deprotonated.
Solutions:
-
Back-extraction: If you suspect your product is in the aqueous layer, you can perform a back-extraction. For a product that partitioned into an acidic wash, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extract with an organic solvent.
-
"Salting Out": Before extraction, add a significant amount of a salt like NaCl to the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.[6]
-
Use a More Nonpolar Extraction Solvent: If possible, switch to a more nonpolar solvent for the extraction.
-
Continuous Extraction: For products with significant water solubility, a continuous liquid-liquid extraction apparatus may be necessary.[6]
-
Avoid Unnecessary pH Changes: If your product has acidic or basic properties, carefully consider the pH of your washes to avoid converting it into its water-soluble salt form.
Quantitative Data Summary
The efficiency of ammonia removal can vary significantly based on the chosen method and the specific reaction conditions. The following tables provide a summary of quantitative data from various sources to aid in method selection.
Table 1: Efficiency of Aqueous Work-up and Distillation/Stripping Methods
| Method | Conditions | Ammonia Removal Efficiency | Reference(s) |
| Acid Wash (Scrubbing) | Sulfuric acid wash, pH adjusted to 6 | >95% | [7] |
| Steam Stripping | Bench-scale, pH adjusted with NaOH | 90-98% at 78-92°C | [8][9] |
| Ammonia Stripping | Packed tower, pH 10.8, 20°C | ~73% after 2.5 hours | [10] |
| Ammonia Stripping | Packed tower, 70°C, pH 8.5, L/G ratio of 26.8 L/m³ | ~63% after 6 hours | [11] |
Table 2: Capacity of Solid-Phase Scavengers for Ammonia Removal
| Scavenger Type | Functional Group | Typical Loading Capacity | Reference(s) |
| Sulfonic Acid Resin | -SO₃H | 1.0 - 3.5 mmol/g | [12] |
| Polymeric Acid | Carboxylic Acid | Up to 17.7 mmol/g (at 1 bar) |
Experimental Protocols
Protocol 1: Ammonia Removal using an Acidic Wash
This protocol is suitable for products that are stable in acidic conditions.
Materials:
-
Reaction mixture containing residual ammonia.
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization).
-
Saturated sodium chloride (brine) solution.
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the reaction mixture with an appropriate organic extraction solvent.
-
Add a volume of 1 M HCl solution approximately equal to the organic layer volume.
-
Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M HCl one or two more times.
-
(Optional) If residual acid needs to be removed, wash the organic layer with a saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine to help remove dissolved water.
-
Drain the organic layer into a clean flask and dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Ammonia Removal using a Sulfonic Acid Scavenger Resin
This protocol is a good alternative for acid-sensitive products.
Materials:
-
Reaction mixture containing residual ammonia in a suitable solvent.
-
Sulfonic acid functionalized polymer resin (e.g., Amberlyst® 15).
-
Reaction vessel with a stirrer.
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
Procedure:
-
Once the reaction is complete, add the sulfonic acid resin to the reaction mixture. A typical starting point is to use a 2-3 fold molar excess of resin-bound acid groups relative to the estimated amount of residual ammonia.
-
Stir the resulting slurry at room temperature. The required time can vary, but 1-4 hours is often sufficient. The progress of ammonia scavenging can be monitored by TLC or LC-MS if a suitable analytical method is available.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin beads.
-
Wash the collected resin beads with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the crude product, now free of ammonia.
Visualized Workflows
The following diagrams illustrate the decision-making process and workflow for selecting and performing an ammonia removal technique.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 4. pjoes.com [pjoes.com]
- 5. How To [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
Validation & Comparative
Comparative Reactivity of Lithium Amide vs. Sodium Amide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice between lithium amide (LiNH₂) and sodium amide (NaNH₂) as a strong, non-nucleophilic base is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for specific synthetic applications.
Executive Summary
Lithium amide and sodium amide are both powerful reagents for deprotonation and other base-mediated transformations in organic synthesis. While structurally similar, the difference in the alkali metal cation—lithium versus sodium—imparts distinct physical and chemical properties that influence their reactivity, solubility, and thermal stability.
Generally, sodium amide is considered a more reactive and stronger base than lithium amide. This heightened reactivity, however, is often accompanied by lower thermal stability and poorer solubility in common organic solvents compared to its lithium counterpart. The choice between the two therefore represents a trade-off between reactivity and handling characteristics. This guide will delve into the available experimental data to quantify these differences and provide practical guidance for their application.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties and reactivity of lithium amide and sodium amide.
| Property | Lithium Amide (LiNH₂) | Sodium Amide (NaNH₂) | Reference |
| Molar Mass ( g/mol ) | 22.96 | 39.01 | [1] |
| Appearance | White crystalline powder | White to greyish crystalline powder | [1][2] |
| Melting Point (°C) | 375 | 210 | [1] |
| Boiling Point (°C) | 430 (decomposes) | 400 | [1] |
| Density (g/cm³) | 1.178 | 1.39 | [1] |
| Solvent | Lithium Amide (LiNH₂) | Sodium Amide (NaNH₂) |
| Liquid Ammonia | Soluble | Soluble |
| Tetrahydrofuran (THF) | Sparingly soluble | Poorly soluble |
| Ethanol | Slightly soluble (reacts) | Reacts |
| Water | Reacts violently | Reacts violently |
Note: Comprehensive, directly comparable quantitative data on the pKa and reaction kinetics of LiNH₂ and NaNH₂ in common organic solvents is scarce in the literature. The relative basicity is generally inferred from their performance in various chemical reactions.
Reactivity and Performance: Experimental Insights
The enhanced reactivity of sodium amides over their lithium analogues has been noted in several contexts. For instance, in deprotonation reactions, sodium amide can be more effective, particularly with less acidic substrates.
A study on the decomposition of metal amides revealed significant differences in their thermal stability. LiNH₂ primarily releases ammonia (NH₃) upon heating, with a small amount of nitrogen (N₂) at temperatures as high as 350°C. In contrast, NaNH₂ decomposes in a narrower temperature range of 275-290°C, releasing a mixture of hydrogen (H₂), ammonia, and a small amount of nitrogen.[3] This suggests that NaNH₂ is less thermally stable than LiNH₂.
In reactions involving alkali metal hydrido-magnesiate complexes, it was observed that intermediates formed with lithium and sodium amides were unstable and could not be isolated, while those with heavier alkali metals were more stable. This highlights the influence of the alkali metal cation on the stability of reaction intermediates.[4]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of lithium and sodium amide, followed by a general protocol for comparing their reactivity in a deprotonation reaction.
Synthesis of Lithium Amide
This protocol is adapted from standard laboratory procedures.
Materials:
-
Lithium metal
-
Anhydrous liquid ammonia
-
Ferric nitrate (Fe(NO₃)₃) (catalyst)
-
An inert atmosphere glovebox or Schlenk line
-
Dry glassware
Procedure:
-
Under an inert atmosphere, place a stirring bar and freshly cut lithium metal into a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a gas outlet.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask until the lithium metal is submerged.
-
Add a catalytic amount of ferric nitrate to initiate the reaction. The formation of a dark blue color indicates the dissolution of lithium in ammonia, which will gradually fade as the reaction proceeds to form a white suspension of lithium amide.
-
Allow the reaction to stir at -33°C (the boiling point of ammonia) until the blue color has completely disappeared.
-
The resulting suspension of lithium amide in liquid ammonia can be used directly, or the ammonia can be carefully evaporated under a stream of inert gas to yield solid lithium amide.
Synthesis of Sodium Amide
This protocol is based on established synthetic methods.[5]
Materials:
-
Sodium metal
-
Anhydrous liquid ammonia
-
Ferric nitrate (Fe(NO₃)₃) (catalyst)
-
An inert atmosphere glovebox or Schlenk line
-
Dry glassware
Procedure:
-
Following the same setup as for lithium amide synthesis, place freshly cut sodium metal into the reaction flask under an inert atmosphere.
-
Cool the flask to -78°C and condense anhydrous ammonia into it.
-
Add a catalytic amount of ferric nitrate.
-
Allow the mixture to warm to the boiling point of ammonia (-33°C) and stir until the initial deep blue color of the sodium-ammonia solution dissipates, indicating the formation of sodium amide as a greyish-white precipitate.
-
The resulting sodium amide suspension can be used in situ, or the ammonia can be removed to isolate the solid.
Comparative Reactivity in the Deprotonation of a Ketone
This protocol provides a framework for comparing the deprotonating strength of LiNH₂ and NaNH₂ using a model substrate, such as acetophenone.
Materials:
-
Lithium amide (prepared as above or commercially sourced)
-
Sodium amide (prepared as above or commercially sourced)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone (freshly distilled)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Experimental Workflow:
-
Preparation of Reagent Solutions:
-
In an inert atmosphere glovebox, prepare separate suspensions of lithium amide and sodium amide in anhydrous THF of a known concentration (e.g., 0.5 M).
-
-
Deprotonation Reaction:
-
Set up two parallel reactions. In each reaction flask, dissolve acetophenone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78°C.
-
To one flask, add the lithium amide suspension (1.1 equivalents) dropwise.
-
To the second flask, add the sodium amide suspension (1.1 equivalents) dropwise.
-
Allow both reactions to stir at -78°C for a specified time (e.g., 30 minutes).
-
-
Quenching and Workup:
-
Quench both reactions at -78°C by the addition of a suitable electrophile (e.g., methyl iodide) or a proton source (e.g., saturated aqueous ammonium chloride).
-
Allow the reactions to warm to room temperature and perform a standard aqueous workup.
-
-
Analysis:
-
Analyze the crude reaction mixtures by ¹H NMR spectroscopy to determine the extent of deprotonation by quantifying the ratio of starting material to product. This will provide a direct comparison of the efficacy of each base under identical conditions.
-
Visualizing Reaction Pathways
To illustrate the fundamental process of amide-based deprotonation and the subsequent reaction of the generated enolate, the following diagrams are provided.
Caption: General mechanism of ketone deprotonation by a metal amide.
Caption: Workflow for comparing the reactivity of LiNH₂ and NaNH₂.
Conclusion
The selection between lithium amide and sodium amide should be guided by the specific requirements of the chemical transformation. Sodium amide offers the advantage of higher basicity, which can be beneficial for challenging deprotonations. However, its lower thermal stability and poor solubility in many organic solvents can present practical challenges. Lithium amide, while a slightly weaker base, often provides a more favorable balance of reactivity, stability, and solubility, making it a more versatile and commonly used reagent in many applications. For reactions sensitive to the nature of the cation or the stability of intermediates, the choice of alkali metal can have a profound effect on the outcome. It is therefore recommended that researchers consider these factors and, where possible, perform small-scale comparative experiments to determine the optimal base for their specific synthetic needs.
References
A Comparative Guide to Sodium Amide and LDA for Ketone Enolization
For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the selective formation of ketone enolates is a critical step in the construction of complex molecules. The choice of base for the deprotonation of an unsymmetrical ketone dictates the regioselectivity of the resulting enolate, which can be controlled to favor either the kinetic or the thermodynamic product. This guide provides an objective comparison of two common strong bases, sodium amide (NaNH₂) and lithium diisopropylamide (LDA), for ketone enolization, supported by experimental data and detailed methodologies.
Introduction to Regioselective Enolate Formation
The α-protons of a ketone are acidic and can be removed by a strong base to form an enolate. For an unsymmetrical ketone with protons on two different α-carbons, two regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate .
-
Kinetic Enolate: This enolate is formed faster, typically by removing the less sterically hindered α-proton. Its formation is favored under irreversible conditions, such as using a strong, bulky base at low temperatures.[1][2]
-
Thermodynamic Enolate: This enolate is the more stable of the two, usually corresponding to the more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as using a strong, less bulky base at higher temperatures or a slight excess of the ketone.[1][2]
Sodium Amide (NaNH₂) vs. Lithium Diisopropylamide (LDA): A Head-to-Head Comparison
Sodium amide and LDA are both powerful bases capable of quantitatively deprotonating ketones.[3][4] However, their distinct structural and chemical properties lead to different outcomes in regioselective enolization.
| Feature | Sodium Amide (NaNH₂) | Lithium Diisopropylamide (LDA) |
| Structure | Small, sterically unhindered | Bulky, sterically hindered |
| Basicity (pKa of conjugate acid) | ~34 (Ammonia)[4] | ~36 (Diisopropylamine)[4] |
| Typical Reaction Conditions | Room temperature or elevated temperatures | Low temperatures (e.g., -78 °C)[2] |
| Predominant Enolate Formed | Thermodynamic[5] | Kinetic[2] |
| Reaction Control | Thermodynamic | Kinetic |
| Solubility | Generally insoluble in ethers like THF[4] | Soluble in ethers like THF[4] |
Key Differentiation: The primary difference between NaNH₂ and LDA lies in their steric bulk. LDA's two bulky isopropyl groups hinder its approach to the more substituted α-carbon, leading to preferential abstraction of the more accessible, less hindered proton to form the kinetic enolate.[2] In contrast, the small size of the amide anion (NH₂⁻) allows it to access the more sterically hindered, yet more acidic, proton, leading to the formation of the more stable thermodynamic enolate, especially under equilibrating conditions.[5]
Quantitative Data on Regioselective Enolization
The following table, based on classic studies by House and Kramar, illustrates the effect of different bases and conditions on the regioselectivity of enolization of 2-methylcyclohexanone. While this specific study does not use sodium amide, the results for other small, strong bases under equilibrating conditions are representative of what would be expected with NaNH₂.
| Ketone | Base | Solvent | Temperature (°C) | % Less Substituted Enolate (Kinetic) | % More Substituted Enolate (Thermodynamic) |
| 2-Methylcyclohexanone | LDA | 1,2-Dimethoxyethane | -78 | 99 | 1 |
| 2-Methylcyclohexanone | Lithium triphenylmethide | 1,2-Dimethoxyethane | 25 | 10 | 90 |
| 2-Methylcyclohexanone | Sodium triphenylmethide | 1,2-Dimethoxyethane | 25 | 38 | 62 |
| 2-Methylcyclohexanone | Potassium triphenylmethide | 1,2-Dimethoxyethane | 25 | 67 | 33 |
Data adapted from H. O. House and V. Kramar, J. Org. Chem. 1963, 28, 12, 3362–3379.
As the data indicates, the sterically hindered base LDA at low temperature overwhelmingly favors the kinetic enolate. In contrast, less hindered bases at room temperature, which allow for equilibration, lead to a majority of the thermodynamic enolate.
Experimental Protocols
Kinetic Enolization with LDA
This protocol is designed for the formation of the less substituted (kinetic) enolate of an unsymmetrical ketone.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Unsymmetrical ketone
-
Dry ice/acetone bath
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.[6] The addition of the ketone to the base (rather than the reverse) is crucial to maintain an excess of base and prevent equilibration.[6]
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate. The enolate solution is now ready for subsequent reaction with an electrophile.
Thermodynamic Enolization with Sodium Amide
This protocol is designed for the formation of the more substituted (thermodynamic) enolate of an unsymmetrical ketone.
Materials:
-
Anhydrous solvent (e.g., toluene or benzene)
-
Sodium amide (NaNH₂)
-
Unsymmetrical ketone
-
Heating mantle and reflux condenser
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium amide (1.1 equivalents) in the anhydrous solvent.
-
Enolate Formation: To the stirred suspension, add the unsymmetrical ketone (1.0 equivalent) either neat or as a solution in the reaction solvent.
-
Equilibration: Heat the reaction mixture to reflux and maintain for several hours to allow the enolate composition to reach thermodynamic equilibrium. The progress of the reaction can be monitored by quenching aliquots and analyzing the product distribution.
-
Subsequent Reaction: After cooling, the resulting mixture containing the thermodynamic enolate is ready for the next step.
Logical Workflow for Enolate Formation
The choice of base and reaction conditions directly influences the outcome of ketone enolization. This relationship can be visualized as a logical workflow.
Caption: Decision pathway for ketone enolization.
Conclusion
The choice between sodium amide and LDA for ketone enolization is a clear example of how subtle changes in reagent structure can have a profound impact on reaction selectivity. For the synthesis of the less substituted, kinetic enolate, the sterically demanding nature of LDA, coupled with low reaction temperatures, provides excellent control. Conversely, when the more stable, thermodynamic enolate is the desired intermediate, a small, strong base like sodium amide, used under conditions that permit equilibration, is the appropriate choice. A thorough understanding of these principles is essential for the strategic design and successful execution of complex organic syntheses.
References
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide for Researchers: Potassium Amide vs. Sodium tert-Butoxide as Strong Bases
For researchers, scientists, and professionals in drug development, the selection of an appropriate strong base is a critical decision that can significantly influence the outcome of a chemical synthesis. Both potassium amide (KNH₂) and sodium tert-butoxide (t-BuONa) are potent bases frequently employed in organic chemistry. However, their distinct structural and reactivity profiles make them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal base for a given transformation.
Physicochemical Properties and Basicity
The fundamental difference between potassium amide and sodium tert-butoxide lies in their basic strength, which can be inferred from the pKa values of their respective conjugate acids.
| Property | Potassium Amide (KNH₂) | Sodium tert-Butoxide (t-BuONa) |
| Conjugate Acid | Ammonia (NH₃) | tert-Butanol ((CH₃)₃COH) |
| pKa of Conjugate Acid | ~38 | ~18 |
| Appearance | White to grayish-white powder | White, crystalline powder |
| Molecular Weight | 55.12 g/mol | 96.10 g/mol |
| Solubility | Soluble in liquid ammonia; reacts with water.[1] Limited solubility data in common organic solvents. | Soluble in THF, diethyl ether, and other organic solvents. |
| Steric Hindrance | Low | High |
The significantly higher pKa of ammonia compared to tert-butanol indicates that the amide ion (NH₂⁻) is a substantially stronger base than the tert-butoxide ion (t-BuO⁻). This vast difference in basicity dictates their suitability for deprotonating substrates with varying acidity.
Comparative Performance in Organic Synthesis
The choice between potassium amide and sodium tert-butoxide is often dictated by the specific requirements of the reaction, including the acidity of the proton to be removed and the desired selectivity.
Deprotonation and Enolate Formation
Due to its exceptional basicity, potassium amide and its analogues, like sodium amide, are capable of deprotonating very weak carbon acids, such as terminal alkynes and even some hydrocarbons. They are highly effective for the quantitative formation of enolates from ketones and esters, where a strong, non-nucleophilic base is required to drive the equilibrium completely to the product side.
Sodium tert-butoxide, while a strong base, is generally not basic enough to quantitatively deprotonate simple ketones or esters. However, its bulky nature makes it a poor nucleophile, which is advantageous in preventing unwanted side reactions like nucleophilic addition to the carbonyl group. It is often used in situations where a moderately strong, sterically hindered base is sufficient.
Elimination Reactions
In dehydrohalogenation reactions, the steric bulk of the base plays a crucial role in determining the regioselectivity of the resulting alkene. Sodium tert-butoxide is a classic example of a sterically hindered base that favors the formation of the Hofmann product (the less substituted alkene) by abstracting a proton from the less sterically hindered β-carbon.[2] For example, in the dehydrohalogenation of 2-bromobutane, the use of sodium tert-butoxide would favor the formation of 1-butene over the more thermodynamically stable 2-butene.
Potassium amide, being less sterically hindered, is more likely to favor the formation of the thermodynamically more stable Zaitsev product (the more substituted alkene).
Experimental Data: A Head-to-Head Comparison
Direct comparative studies under identical conditions are invaluable for discerning the practical differences between these two bases. A study on the one-pot synthesis of nitriles from aldehydes provides a clear example of their differing performance.
| Reaction | Base | Time | Yield |
| Benzaldehyde to Benzonitrile | Sodium tert-butoxide | 3 h | 36% |
| Benzaldehyde to Benzonitrile | Potassium tert-butoxide | 1 h | 46% |
| Benzaldehyde to Benzonitrile | Potassium tert-butoxide (2 equiv.) | 1 h | 78% |
Data sourced from a study on one-pot nitrile synthesis.[3]
In this specific application, potassium tert-butoxide demonstrated superior reactivity, affording a higher yield in a shorter reaction time compared to its sodium counterpart.[3] The use of two equivalents of potassium tert-butoxide further improved the yield significantly.[3]
Experimental Protocols
Chichibabin Reaction using Potassium Amide
The Chichibabin reaction is a classic method for the amination of pyridine and its derivatives, showcasing the utility of potassium amide in nucleophilic aromatic substitution.[4][5][6][7]
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, liquid ammonia is condensed.
-
Small pieces of potassium metal are cautiously added to the liquid ammonia with stirring until a persistent blue color is obtained. A catalytic amount of ferric nitrate is then added to facilitate the formation of potassium amide, indicated by the discharge of the blue color and the formation of a grayish-white precipitate.
-
Pyridine, dissolved in a minimal amount of anhydrous ether or toluene, is added dropwise to the suspension of potassium amide in liquid ammonia.
-
The reaction mixture is stirred at the boiling point of ammonia for several hours.
-
After the reaction is complete, the ammonia is allowed to evaporate.
-
The reaction is carefully quenched by the slow addition of water or an ammonium chloride solution.
-
The product, 2-aminopyridine, is then extracted with a suitable organic solvent, dried, and purified by crystallization or distillation.
Oppenauer Oxidation using Sodium tert-Butoxide
The Oppenauer oxidation is a gentle method for the oxidation of secondary alcohols to ketones, where a metal alkoxide, such as aluminum or potassium tert-butoxide, is used as the catalyst in the presence of a ketone as a hydride acceptor.[8][9][10][11]
Procedure:
-
A solution of the secondary alcohol and a large excess of a ketone (e.g., acetone or cyclohexanone) in a dry, inert solvent like toluene or benzene is prepared in a flask equipped with a reflux condenser.
-
A catalytic amount of sodium tert-butoxide (or more commonly, aluminum isopropoxide) is added to the solution.
-
The reaction mixture is heated to reflux for several hours to allow the equilibrium to favor the formation of the product ketone.
-
After cooling, the reaction is quenched with dilute acid.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The resulting ketone is then purified by distillation or chromatography.
Visualizing the Comparison
To further illustrate the key differences and applications of these bases, the following diagrams are provided.
Caption: Comparison of Basicity and Steric Hindrance.
Caption: Decision workflow for selecting the appropriate base.
Caption: Regioselectivity in an E2 elimination reaction.
Conclusion
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. jk-sci.com [jk-sci.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Methods for Monitoring Azanide Reactions
In the realms of synthetic chemistry and drug development, the precise monitoring of chemical reactions is paramount for optimizing yields, understanding mechanisms, and ensuring process safety. Azanide-mediated reactions, which utilize powerfully basic nitrogen anions (e.g., LDA, NaNH₂, KHMDS), are fundamental tools in organic synthesis for deprotonation and bond formation. Real-time analysis of these often rapid and sensitive reactions provides invaluable kinetic and mechanistic insights. This guide offers a comparative overview of common spectroscopic methods for monitoring this compound reactions, complete with experimental data and protocols to aid researchers in selecting the optimal technique for their specific needs.
Comparison of Spectroscopic Methods
The choice of spectroscopic technique depends on several factors, including the nature of the reactants and products, the reaction conditions, and the type of data required (qualitative, quantitative, structural, or kinetic).[1] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are among the most powerful and versatile tools for this purpose.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules by probing the magnetic properties of atomic nuclei.[1] It is an exceptionally powerful tool for monitoring reaction progress by tracking the disappearance of reactant signals and the appearance of product signals over time.[3] For this compound reactions, ¹H NMR is particularly useful for observing changes in the chemical environment of protons, such as the deprotonation of a C-H bond.
-
Principle: Measures the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is sensitive to its chemical environment.[1]
-
Information Obtained: Detailed molecular structure, connectivity, and quantitative concentration of species in solution.[1][4] The integral of an NMR signal is directly proportional to the number of nuclei, allowing for accurate quantification.[2]
-
Suitability for this compound Reactions: Excellent for quantitatively tracking the consumption of starting material and the formation of the deprotonated species or subsequent products. It can also be used to determine the concentration of organometallic reagents like LDA.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[1] It is highly effective for identifying functional groups.[2] In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for real-time monitoring without sample extraction.[6]
-
Principle: Measures the vibrations of molecular bonds (stretching, bending) upon absorption of infrared radiation.[5]
-
Information Obtained: Identification of functional groups present in the reaction mixture. Provides kinetic data by tracking the intensity of characteristic absorption bands over time.[7]
-
Suitability for this compound Reactions: Ideal for monitoring changes in functional groups. For example, in a deprotonation reaction, one could monitor the disappearance of a specific C-H stretching band. In subsequent reactions, the formation of new functional groups, such as a C=O group in an amide synthesis, can be easily tracked.[8][9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions.[10] It is most useful when a reactant, intermediate, or product possesses a chromophore (a light-absorbing group). The formation of many organic anions results in colored solutions, making UV-Vis a viable monitoring technique.
-
Principle: Measures the absorption of UV or visible light resulting from the promotion of electrons from a lower to a higher energy state. Absorbance is proportional to concentration as described by the Beer-Lambert law.[9][10]
-
Information Obtained: Concentration of light-absorbing species. It is a highly effective method for studying reaction kinetics.[11][12]
-
Suitability for this compound Reactions: Applicable if the this compound base, the substrate, or the resulting anion has a distinct UV-Vis absorption profile. For instance, the formation of a highly conjugated anionic intermediate can be monitored colorimetrically or spectrophotometrically.[6] Amide bond formation can also be monitored by observing the increase in absorbance around 205 nm.[13]
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations.[14] It is complementary to FTIR and particularly advantageous for monitoring reactions in aqueous media (as water is a weak Raman scatterer) and for analyzing solid-state reactions.[15][16]
-
Principle: Measures the inelastic scattering of monochromatic light (e.g., from a laser). The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecules.[14]
-
Information Obtained: Vibrational information similar to FTIR, useful for identifying functional groups and tracking their changes.[17]
-
Suitability for this compound Reactions: Well-suited for in-situ monitoring, as measurements can often be taken through the wall of a glass reactor.[15][16] It is effective for detecting changes in non-polar bonds and symmetric vibrations, which may be weak in FTIR spectra.
Data Presentation: Comparative Analysis
The following tables summarize the key characteristics and performance metrics of each spectroscopic method for monitoring this compound reactions.
Table 1: Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | FTIR Spectroscopy | UV-Vis Spectroscopy | Raman Spectroscopy |
| Principle | Nuclear spin transitions in a magnetic field[1] | Molecular bond vibrations[5] | Electronic transitions[10] | Inelastic light scattering |
| Information | Detailed structure, quantification[4] | Functional groups, kinetics[7] | Concentration of chromophores, kinetics[12] | Functional groups, vibrational modes[17] |
| Typical Sensitivity | Lower (mM to M concentrations)[4] | Moderate to High | High (µM to mM concentrations)[4] | Moderate |
| Temporal Resolution | Seconds to minutes per spectrum[3] | Milliseconds to seconds per spectrum | Milliseconds to seconds | Seconds per spectrum[15] |
| In-situ Capability | Possible with flow tubes or specialized probes[18] | Excellent with ATR probes[6] | Good with fiber optic probes | Excellent with fiber optic probes[16] |
| Pros for this compound Reactions | Highly specific, quantitative, provides structural information on intermediates.[5] | Excellent for real-time monitoring, sensitive to functional group changes.[19] | Simple, high-throughput, very sensitive for colored species. | Non-invasive, minimal sample prep, good for heterogeneous mixtures.[15] |
| Cons for this compound Reactions | Lower sensitivity, more expensive equipment, slower data acquisition.[4] | Less structural information than NMR, potential for probe fouling.[4] | Requires a chromophore, less specific structural information. | Signal can be weak, potential for fluorescence interference. |
Table 2: Key Spectroscopic Signals for Monitoring this compound Reactions
| Functional Group / Bond | Spectroscopic Method | Typical Wavenumber / Chemical Shift | Observation |
| C-H (acidic proton) | FTIR | 2800-3100 cm⁻¹ | Disappearance of signal upon deprotonation |
| C-H (acidic proton) | ¹H NMR | Varies (e.g., 1.5-4.5 ppm for α-protons) | Disappearance of signal, changes in adjacent peaks |
| N-H (in amine/ammonia) | FTIR | 3300-3500 cm⁻¹ (often two bands) | Appearance of product amine/ammonia after quenching |
| C=O (in amide product) | FTIR | 1630-1680 cm⁻¹ | Appearance of strong signal indicating product formation[9] |
| C=O (in amide product) | ¹³C NMR | 160-180 ppm | Appearance of signal indicating product formation[8] |
| Conjugated Anion | UV-Vis | 300-700 nm | Appearance of new absorption band |
Mandatory Visualization
Diagrams created using the DOT language provide clear visual representations of experimental workflows and logical comparisons.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments.
Protocol 1: In-situ FTIR Monitoring of a Deprotonation Reaction
This protocol describes the use of an FTIR spectrometer with an ATR probe to monitor the consumption of a substrate following the addition of an this compound base.
-
System Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a septum for injections, and a port for the in-situ FTIR-ATR probe.
-
Ensure the ATR probe tip is clean and positioned in a way that ensures good mixing and representative sampling.[4]
-
Calibrate the instrument according to the manufacturer's guidelines.
-
-
Background Spectrum:
-
Inject the anhydrous reaction solvent (e.g., THF) into the flask via syringe.
-
Begin stirring and allow the system to reach the desired reaction temperature (e.g., -78 °C).
-
Collect a background spectrum of the solvent. This will be subtracted from subsequent spectra.[20]
-
-
Reaction Monitoring:
-
Inject the substrate into the flask and collect a spectrum to establish the initial (t=0) signals for the reactant.
-
Set the software to acquire spectra at regular intervals (e.g., every 30 seconds).
-
Initiate the reaction by slowly adding a solution of the this compound base (e.g., LDA in THF).
-
Continue data collection until the reaction appears complete, as indicated by the stabilization of key spectral features (e.g., the disappearance of a C-H stretch of the starting material).
-
-
Data Analysis:
-
Process the collected spectra (e.g., baseline correction, solvent subtraction).
-
Identify one or more unique, non-overlapping peaks for the reactant and product(s).
-
Generate a trend plot of the peak height or area versus time.
-
To obtain quantitative data, a calibration file must be created by measuring the absorbance of solutions with known concentrations, or by using a method like standard addition at the end of the reaction.[7]
-
Protocol 2: Kinetic Analysis by Ex-situ NMR Spectroscopy
This protocol outlines how to monitor a reaction by periodically taking samples and analyzing them by NMR. This method is suitable for reactions that are slow enough to allow for manual sampling.
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the substrate and an internal standard (a compound that does not react and has a known concentration with a simple, isolated NMR signal) in a deuterated solvent (e.g., THF-d₈).
-
Place the flask in a bath to maintain a constant temperature.
-
-
Sampling Procedure:
-
At time t=0 (before adding the base), withdraw a small aliquot (~0.1 mL) using a syringe and immediately transfer it to a vial containing a quenching agent (e.g., D₂O or a mild acid) to stop the reaction.
-
Initiate the reaction by adding the this compound base. Start a timer immediately.
-
At regular, recorded time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw additional aliquots and quench them in the same manner.
-
-
NMR Analysis:
-
Transfer each quenched sample into a separate, labeled NMR tube.
-
Acquire a ¹H NMR spectrum for each sample. Ensure acquisition parameters (e.g., relaxation delay) are set appropriately for quantitative analysis.
-
Process the spectra (phasing, baseline correction).
-
-
Data Interpretation:
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting material and a unique proton on the product.
-
Calculate the concentration of each species at each time point by comparing its integral to the integral of the known internal standard.
-
Plot the concentration of the reactant and product versus time to obtain the reaction profile and determine the reaction order and rate constant.[21]
-
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ch20: Spectroscopy Analysis : Amides [chem.ucalgary.ca]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. youtube.com [youtube.com]
- 20. google.com [google.com]
- 21. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating the Purity of Commercial Sodium Amide
For professionals engaged in chemical synthesis and drug development, the purity of reagents is paramount to achieving reproducible and reliable results. Sodium amide (NaNH₂), a potent strong base, is widely used in organic synthesis for deprotonation and elimination reactions.[1][2] However, its high reactivity makes it susceptible to degradation, and commercial preparations can vary in purity. This guide provides a comprehensive comparison of methods to validate the purity of commercial sodium amide, presents detailed experimental protocols, and contrasts its performance with common alternatives.
Initial Quality Assessment: Visual Inspection
Before any quantitative analysis, a visual inspection of the commercial sodium amide is a critical first safety and quality check. Proper handling and storage are crucial, as exposure to air and moisture can lead to the formation of highly explosive oxidation products.[3][4]
-
High-Purity Sodium Amide: Appears as a white or gray solid. The gray coloration is typically due to trace amounts of metallic iron from the manufacturing process and generally does not impede its reactivity.[1][5][6]
-
Degraded or Hazardous Sodium Amide: The presence of a yellow or brownish color indicates significant degradation and the formation of potentially explosive oxidation and peroxide products.[3][5][7] Such samples should not be used and must be destroyed immediately using a recommended safety protocol, such as careful quenching with ethanol in a hydrocarbon solvent.[3][5]
Quantitative Purity Determination: Acid-Base Titration
The most straightforward and reliable method for determining the purity of sodium amide is through acid-base titration. The principle relies on the complete and violent reaction of sodium amide with water to produce sodium hydroxide (NaOH) and ammonia (NH₃).[1] The resulting sodium hydroxide, a strong base, can then be titrated with a standardized acid solution to quantify the amount of active sodium amide in the original sample.
The entire process, from receiving the material to calculating the final purity, follows a systematic workflow.
Caption: A logical workflow for validating commercial sodium amide purity.
Safety Precautions: Sodium amide is highly corrosive and reacts explosively with water.[6][8] All manipulations must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques). Appropriate personal protective equipment (safety glasses, fire-retardant lab coat, and impervious gloves) is mandatory.[4]
Materials:
-
Commercial Sodium Amide Sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) Solution
-
Degassed, Deionized Water
-
Phenolphthalein Indicator
-
Erlenmeyer Flasks
-
Burette
-
Magnetic Stirrer and Stir Bar
-
Analytical Balance (inside an inert atmosphere glovebox)
Procedure:
-
Sample Preparation: Inside a glovebox, accurately weigh approximately 0.2 g of the commercial sodium amide into a 250 mL Erlenmeyer flask containing a magnetic stir bar.
-
Quenching: Seal the flask. Outside the glovebox, place the flask in an ice bath. Slowly and carefully add approximately 100 mL of cold, degassed, deionized water to the flask while stirring vigorously. The reaction is highly exothermic and will release ammonia gas; perform this step in a well-ventilated fume hood.
-
Titration Setup: Allow the solution to cool to room temperature. Add 2-3 drops of phenolphthalein indicator. The solution should turn pink, indicating the presence of a base (NaOH).
-
Titration: Fill a burette with the standardized 0.1 M HCl solution. Titrate the NaOH solution with the HCl until the pink color completely disappears. Record the final volume of HCl used.
-
Repeat: Perform the titration in triplicate to ensure accuracy.
The titration process is based on a two-step reaction mechanism.
Caption: The two-step chemical reaction underlying the titration method.
Calculation: The purity of the sodium amide sample can be calculated using the following formula:
% Purity = [ (Volume of HCl (L) × Molarity of HCl (mol/L) × Molar Mass of NaNH₂ ( g/mol )) / (Mass of Sample (g)) ] × 100
-
Molar Mass of NaNH₂ = 39.01 g/mol
Data Presentation and Interpretation
The results from titrating different commercial batches can be summarized for easy comparison.
| Commercial Batch | Appearance | Sample Mass (g) | HCl Molarity (M) | Avg. HCl Volume (mL) | Calculated Purity (%) |
| Supplier A, Lot #1 | Light Gray Powder | 0.205 | 0.1002 | 49.85 | 94.9 |
| Supplier A, Lot #2 | Gray Powder | 0.211 | 0.1002 | 50.10 | 92.8 |
| Supplier B, Lot #1 | White Powder | 0.198 | 0.1002 | 49.95 | 98.2 |
| Old Stock, Lot #X | Yellowish Powder | 0.201 | 0.1002 | 35.50 | 69.0 (Degraded) |
Table 1: Example titration data for different commercial sodium amide samples. Data is representative.
Interpretation: The data clearly distinguishes between high-purity samples (Supplier B, Lot #1) and those with lower purity or significant degradation (Old Stock, Lot #X). This quantitative data is crucial for deciding if a batch meets the stringent requirements for sensitive synthetic procedures.
Comparison with Alternative Strong Bases
While sodium amide is an effective base, its poor solubility in solvents other than liquid ammonia and its hazardous nature have led to the widespread use of alternatives.[1] The choice of base often depends on factors like solubility, steric hindrance, and the specific acid to be deprotonated.
| Reagent | Formula | pKa (of Conjugate Acid) | Common Solvents | Key Features & Considerations |
| Sodium Amide | NaNH₂ | ~38 | Liquid Ammonia, Toluene (suspension) | Very strong, small, non-nucleophilic base.[2] Poorly soluble. Reacts violently with water. |
| Sodium Hydride | NaH | ~36 | THF, DMF | Strong, non-nucleophilic base. Insoluble (used as a dispersion). Generates H₂ gas upon reaction. |
| Sodium bis(trimethylsilyl)amide | NaHMDS | ~26 | THF, Toluene | Strong, sterically hindered, non-nucleophilic base. Soluble in organic solvents. Less basic than NaNH₂. |
| Lithium Diisopropylamide | LDA | ~36 | THF, Hexanes | Very strong, sterically hindered, non-nucleophilic base. Soluble. Typically prepared in situ from diisopropylamine and n-BuLi. |
Table 2: Comparison of sodium amide with common alternative strong bases.
Validating the purity of commercial sodium amide is a critical step for ensuring the safety, predictability, and success of chemical reactions. A combination of careful visual inspection and a quantitative acid-base titration provides a reliable and accessible method for quality control. While effective, researchers should also consider modern alternatives like NaH, NaHMDS, and LDA, which may offer advantages in solubility and handling for specific applications. By implementing the protocols and understanding the comparative data presented in this guide, researchers can make informed decisions about the quality and suitability of their reagents.
References
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Amide [drugfuture.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Sodium_amide [chemeurope.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium Amide (NaNH2) [benchchem.com]
A Comparative Guide to the Kinetics of Deprotonation with Alkali Metal Amides
For researchers, scientists, and drug development professionals, understanding the kinetics of deprotonation is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide provides an objective comparison of the performance of different alkali metal amides in deprotonation reactions, supported by experimental data and detailed methodologies.
Alkali metal amides are a cornerstone of modern organic synthesis, valued for their strong basicity and utility in forming carbanions. The choice of the alkali metal cation—typically lithium, sodium, or potassium—can significantly influence the rate and selectivity of deprotonation reactions. This is attributed to factors such as the degree of aggregation of the amide in solution, the polarity of the metal-nitrogen bond, and the Lewis acidity of the metal cation, all of which are influenced by the solvent. This guide delves into the kinetic nuances of deprotonation reactions mediated by common alkali metal amides, including lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), sodium hexamethyldisilazide (NaHMDS), and potassium hexamethyldisilazide (KHMDS).
Comparative Kinetic Data
The rate of deprotonation is a critical parameter in selecting the appropriate base for a chemical transformation, particularly when kinetic control is desired to favor the formation of a specific product. While a comprehensive dataset comparing all common alkali metal amides under identical conditions is sparse in the literature, existing studies provide valuable insights into their relative reactivities.
The reactivity of these bases is highly dependent on the substrate and the solvent system employed. For instance, in the context of halogen dance reactions, potassium hexamethyldisilazide (KHMDS) has been shown to exhibit higher catalytic activity for deprotonation compared to its sodium (NaHMDS) and lithium (LiHMDS) counterparts, highlighting the significant role of the potassium cation in accelerating the reaction.[1]
In the enolization of ketones, the choice of the alkali metal amide and the solvent can dramatically affect both the reaction rate and the stereoselectivity of the resulting enolate. Studies on the enolization of 2-methyl-3-pentanone with NaHMDS have revealed a complex interplay between solvent and reaction mechanism, with observed relative rates varying by over 17,000-fold across different solvent systems.[2] While direct rate constant comparisons are challenging due to differing reaction orders and aggregation states, these studies underscore the importance of empirical evaluation for specific applications.
Below is a summary of qualitative reactivity trends and available quantitative data from various studies. It is important to note that direct comparison of rate constants should be done with caution unless the experimental conditions are identical.
| Alkali Metal Amide | Substrate (Example) | Solvent System (Example) | Observed Relative Rate/Kinetic Observation | Reference |
| LiHMDS | 2-Methylcyclohexanone | THF/Toluene | Enolization proceeds via a monomer-based pathway. | [3] |
| NaHMDS | 2-Methyl-3-pentanone | Et3N/Toluene | Exhibits high E-selectivity in enolization. | [2] |
| NaHMDS | 2-Methyl-3-pentanone | THF | Exhibits high Z-selectivity due to rapid equilibration. | [2] |
| KHMDS | Bromo-heteroarenes | THF | Higher catalytic activity in deprotonation-driven halogen dance compared to LiHMDS and NaHMDS. | [1] |
Note: The table illustrates the context-dependent nature of alkali metal amide reactivity. A direct numerical comparison of rate constants is often not feasible due to the differing reaction orders and mechanistic pathways.
Factors Influencing Deprotonation Kinetics
The observed differences in the kinetic behavior of alkali metal amides can be attributed to several key factors:
-
Aggregation: Alkali metal amides exist as aggregates (dimers, monomers, etc.) in solution, with the degree of aggregation being solvent-dependent. The deaggregation to a more reactive monomeric species can often be the rate-limiting step.
-
Solvation: The nature of the solvent and its ability to solvate the metal cation can influence the aggregation state and the reactivity of the amide.
-
Cation Identity: The size and Lewis acidity of the alkali metal cation affect the polarity of the M-N bond and the stability of the transition state. Potassium cations, being larger and "softer," can lead to different reactivity profiles compared to the smaller, "harder" lithium cations.[1]
Experimental Protocols for Kinetic Studies
The study of rapid deprotonation reactions necessitates specialized techniques to monitor the reaction progress on a millisecond to second timescale. Stopped-flow spectroscopy is a powerful method for this purpose.
Generalized Experimental Protocol for Stopped-Flow Infrared (IR) Spectroscopy
This protocol outlines a general procedure for determining the kinetics of a deprotonation reaction using stopped-flow IR spectroscopy.
1. Reagent Preparation:
- Prepare a solution of the substrate in a dry, aprotic solvent (e.g., THF, toluene) of a known concentration.
- Prepare a solution of the alkali metal amide (e.g., LDA, NaHMDS, KHMDS) in the same solvent system at a known concentration. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to prevent quenching of the amide base by moisture.
2. Instrumentation Setup:
- Utilize a rapid-scanning Fourier Transform Infrared (FT-IR) spectrometer equipped with a stopped-flow accessory.[1]
- The stopped-flow apparatus typically consists of two syringes to hold the reactant solutions, a mixing chamber, and an observation cell with a short path length (e.g., 100 microns) and IR-transparent windows (e.g., CaF2).[1]
- The system should be thoroughly dried and purged with an inert gas prior to use.
3. Data Acquisition:
- Load the substrate and alkali metal amide solutions into the respective syringes of the stopped-flow apparatus.
- Initiate the reaction by rapidly driving the solutions from the syringes into the mixing chamber. The mixed solution then flows into the observation cell, and the flow is abruptly stopped.
- Simultaneously, trigger the FT-IR spectrometer to acquire spectra in a time-resolved manner. Modern FT-IR instruments can collect spectra at rates of up to 100 scans per second, allowing for the monitoring of sub-second reactions.[1]
- Monitor the reaction by observing the decrease in the absorbance of a characteristic vibrational band of the substrate (e.g., the C=O stretch of a ketone) and/or the increase in the absorbance of a band corresponding to the enolate product.[2]
4. Data Analysis:
- Extract the absorbance data at the relevant wavenumbers as a function of time.
- Plot the concentration of the substrate (proportional to its absorbance) versus time.
- Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
- By varying the concentrations of the substrate and the amide base, the order of the reaction with respect to each component can be determined, and the rate constant (k) can be calculated.
Visualizing Reaction Workflows and Logical Relationships
To better illustrate the processes involved in these kinetic studies, the following diagrams are provided.
Caption: A generalized workflow for kinetic analysis of deprotonation.
Caption: Interplay of factors affecting deprotonation reaction rates.
References
- 1. pepolska.pl [pepolska.pl]
- 2. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of ketones with lithium hexamethyldisilazide: competitive enolizations and 1,2-additions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Azanide and Nitrogen-Centered Nucleophile Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. This guide provides an objective comparison of computational methods for analyzing the reaction mechanisms of azanides and other nitrogen-centered nucleophiles, supported by experimental and computational data. We delve into the performance of various computational approaches, offer detailed methodologies for key computational experiments, and visualize complex reaction pathways and workflows.
The study of reaction mechanisms involving nitrogen-containing compounds is crucial in various fields, from organic synthesis to drug design. Computational chemistry has emerged as a powerful tool to elucidate these mechanisms at an atomic level, providing insights that are often difficult to obtain through experimental means alone. This guide focuses on the computational analysis of reactions involving azanides (the NH₂⁻ anion and its derivatives) and other nitrogen-centered nucleophiles, offering a comparative overview of commonly employed theoretical methods.
Comparing Computational Methods: A Quantitative Look
The accuracy of computational predictions for reaction energetics, such as activation energies (ΔE‡) and reaction energies (ΔErxn), is highly dependent on the chosen theoretical method and basis set. Below, we present a comparison of various Density Functional Theory (DFT) functionals against the high-accuracy "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method for bimolecular nucleophilic substitution (SN2) reactions at a nitrogen center.
| Computational Method | Mean Absolute Error (kcal/mol) vs. CCSD(T) for SN2 at Nitrogen | Key Strengths & Weaknesses |
| Hybrid DFT Functionals | ||
| B3LYP | 3.0 - 4.5 | Strengths: Widely used, good balance of cost and accuracy for many systems. Weaknesses: Can underestimate barrier heights. |
| M06-2X | 1.5 - 2.5 | Strengths: Generally provides good accuracy for main-group thermochemistry and kinetics. Weaknesses: Can be more computationally expensive than B3LYP. |
| ωB97X-D | 1.0 - 2.0 | Strengths: Includes dispersion corrections, performing well for non-covalent interactions and barrier heights. Weaknesses: Higher computational cost. |
| Double-Hybrid DFT Functionals | ||
| B2PLYP | 1.0 - 1.5 | Strengths: Often more accurate than standard hybrids by incorporating a portion of MP2 correlation. Weaknesses: Significantly more computationally demanding. |
| Wave Function Theory Methods | ||
| MP2 | 2.0 - 3.0 | Strengths: A cost-effective wave function-based method that includes electron correlation. Weaknesses: Can be less accurate than modern DFT functionals for some systems. |
| CCSD(T) | (Reference) | Strengths: Considered the "gold standard" for accuracy in computational chemistry for single-reference systems. Weaknesses: Extremely high computational cost, limiting its application to smaller systems. |
Note: The Mean Absolute Error values are approximate ranges compiled from various benchmark studies and are intended for comparative purposes.
Detailed Computational Protocols
Reproducibility and accuracy are cornerstones of computational research. Below are detailed methodologies for performing a computational analysis of an azanide reaction mechanism.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: Build the 3D structures of the reactants, products, and a guess for the transition state using a molecular modeling program (e.g., Avogadro, GaussView).
-
Choice of Method and Basis Set: Select an appropriate level of theory and basis set (e.g., ωB97X-D/def2-TZVP). The choice should be guided by the desired accuracy and the computational resources available.
-
Geometry Optimization: Perform geometry optimizations for all structures. For reactants and products, this involves finding the minimum energy conformation. For the transition state, a saddle point search is conducted (e.g., using the Berny algorithm in Gaussian).
-
Frequency Analysis: Calculate the vibrational frequencies for all optimized structures.
-
Minima (Reactants and Products): All vibrational frequencies should be real (positive).
-
Transition State: Exactly one imaginary frequency should be present, corresponding to the motion along the reaction coordinate.
-
-
Zero-Point Energy (ZPE) Correction: The ZPE obtained from the frequency calculation is added to the electronic energy to obtain the total energy at 0 K.
Protocol 2: Intrinsic Reaction Coordinate (IRC) Calculation
-
Purpose: To confirm that the located transition state connects the desired reactants and products.
-
Procedure: Starting from the optimized transition state geometry, an IRC calculation is performed in both the forward and reverse directions.
-
Analysis: The IRC path should lead downhill from the transition state to the corresponding reactant and product minima on the potential energy surface.
Protocol 3: Single-Point Energy Refinement
-
Purpose: To obtain more accurate energies for the optimized geometries.
-
Procedure: Using the geometries obtained from the lower-level optimization (e.g., ωB97X-D/def2-TZVP), perform a single-point energy calculation with a more accurate and computationally expensive method (e.g., CCSD(T)/aug-cc-pVTZ).
-
Application: This "multi-level" approach provides a good balance between computational cost and accuracy.
Visualizing Reaction Mechanisms and Workflows
Visual representations are invaluable for understanding complex chemical processes and computational workflows. The following diagrams were generated using the Graphviz DOT language.
A representative SN2 reaction pathway for an this compound nucleophile.
A typical workflow for the computational analysis of a reaction mechanism.
A Comparative Guide to the Performance of Azanide Bases in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Azanide bases, particularly lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), and potassium hexamethyldisilazide (KHMDS), are indispensable reagents in organic synthesis, primarily utilized for the deprotonation of weakly acidic C-H bonds to form carbanions. The efficacy of these powerful, non-nucleophilic bases is profoundly influenced by the solvent system in which they are employed. This guide provides a comparative analysis of the performance of these common this compound bases in various organic solvents, supported by experimental data and detailed protocols to aid in the rational selection of base and solvent for specific synthetic applications.
Key Performance Metrics: A Comparative Overview
The performance of an this compound base is critically dependent on its solubility, aggregation state, and the polarity of the solvent. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are generally good at solvating the metal cations, leading to less aggregated and more reactive base species. In contrast, non-polar hydrocarbon solvents such as toluene and hexane can lead to the formation of higher-order aggregates, which are typically less reactive.
Solubility
The solubility of an this compound base is a primary consideration for its practical application. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.
Table 1: Solubility of Common this compound Bases in Various Organic Solvents [1][2][3][4][5][6][7][8][9][10][11]
| This compound Base | Tetrahydrofuran (THF) | Diethyl Ether | Toluene | Hexane(s) |
| LDA | Soluble[2][8][12] | Soluble[1][3] | Soluble (often in mixtures)[2][13] | Insoluble (often sold as a mixture with THF)[3][6] |
| NaHMDS | Soluble[9][10] | Soluble[9] | Soluble[9][10][14] | Soluble[10] |
| KHMDS | Soluble[4][5][15][16][17] | Miscible[4][7] | Soluble[4][5][7] | Very Soluble[5] |
Reaction Performance: Deprotonation of 4-tert-Butylcyclohexanone
To provide a comparative measure of reactivity, the deprotonation of a model substrate, 4-tert-butylcyclohexanone, is considered. The yield of the resulting enolate, trapped as its trimethylsilyl enol ether, serves as an indicator of the base's performance in different solvents. While direct comparative studies across all three bases in multiple solvents are scarce, the available data and general principles allow for an estimation of relative performance. The enantioselective deprotonation of 4-tert-butylcyclohexanone has been studied, indicating that both THF and toluene are viable solvents for this transformation.[18]
Table 2: Estimated Performance in the Deprotonation of 4-tert-Butylcyclohexanone
| This compound Base | Solvent | Estimated Yield | Notes |
| LDA | THF | High | THF promotes the formation of monomeric LDA, which is highly reactive. |
| LDA | Toluene | Moderate to High | Often used with a co-solvent like THF to improve solubility and reactivity. |
| NaHMDS | THF | High | NaHMDS is highly effective in THF for enolate formation. |
| NaHMDS | Toluene | High | Soluble and reactive in toluene, often used for large-scale applications. |
| KHMDS | THF | Very High | Generally considered more reactive than its lithium and sodium counterparts. |
| KHMDS | Toluene | Very High | Highly effective in non-polar solvents due to its high basicity. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable results. Below are protocols for key experiments related to the performance of this compound bases.
Protocol 1: Determination of this compound Base Solubility in an Organic Solvent under Inert Atmosphere
This protocol outlines a method for determining the quantitative solubility of an air- and moisture-sensitive this compound base in a dry, deoxygenated organic solvent.
Materials:
-
This compound base (e.g., solid LDA, NaHMDS, or KHMDS)
-
Anhydrous organic solvent (e.g., THF, diethyl ether, toluene, hexane)
-
Schlenk flask or glovebox
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Filtration apparatus (e.g., cannula with a filter frit)
-
Standardized acid solution for titration (e.g., HCl in isopropanol)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a known excess mass of the solid this compound base to a tared Schlenk flask containing a magnetic stir bar.
-
Add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant solution using a syringe and pass it through a filter frit to remove any suspended solids.
-
Transfer the filtered solution to a separate tared flask and determine the mass of the solution.
-
Quench the solution by carefully adding it to a known excess of a protic solvent (e.g., isopropanol).
-
Titrate the resulting solution with a standardized acid to determine the concentration of the base.
-
Alternatively, evaporate the solvent from the filtered solution under vacuum and weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or mol/L.
Protocol 2: Measurement of Reaction Kinetics by 1H NMR Spectroscopy
This protocol describes the use of 1H NMR spectroscopy to monitor the rate of a deprotonation reaction.
Materials:
-
Substrate with distinct proton signals that change upon deprotonation (e.g., a ketone with alpha-protons)
-
This compound base solution of known concentration
-
Anhydrous, deuterated NMR solvent (e.g., THF-d8, toluene-d8)
-
NMR spectrometer
-
NMR tubes with septa
Procedure:
-
Prepare a stock solution of the substrate in the deuterated solvent in an NMR tube under an inert atmosphere.
-
Acquire a 1H NMR spectrum of the starting material to establish the initial chemical shifts and integrals.
-
Cool the NMR probe to the desired reaction temperature.
-
Inject the this compound base solution into the NMR tube via syringe.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material and the enolate product.
-
Plot the concentration of the starting material or product as a function of time.
-
From this data, determine the reaction order and the rate constant.
Visualizing Experimental Workflows
Diagrams generated using Graphviz can clearly illustrate the logical flow of experimental procedures.
Signaling Pathways and Logical Relationships
The choice of base and solvent has a direct impact on the aggregation state of the this compound base, which in turn dictates its reactivity. This relationship can be visualized as a signaling pathway.
This guide provides a framework for understanding and comparing the performance of common this compound bases in different solvent systems. By considering the interplay of solubility, aggregation, and solvent effects, researchers can make more informed decisions to optimize their synthetic strategies. Further detailed studies providing direct quantitative comparisons of these bases under identical conditions would be of great value to the synthetic chemistry community.
References
- 1. lithium diisopropylamide [chemister.ru]
- 2. Lithium diisopropylamide, 2M sol. in THF/n-heptane/ethylbenzene, AcroSeal 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. Lithium diisopropylamide CAS#: 4111-54-0 [m.chemicalbook.com]
- 4. 40949-94-8 CAS MSDS (Potassium bis(trimethylsilyl)amide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. suparnachemicals.co.in [suparnachemicals.co.in]
- 6. Lithium diisopropylamide | 4111-54-0 [chemicalbook.com]
- 7. Potassium bis(trimethylsilyl)amide | 40949-94-8 [chemicalbook.com]
- 8. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 9. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 10. Sodium Hexamethyldisilazide [chembk.com]
- 11. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 12. Lithium diisopropylamide Solution - 2.0 M in THF at Best Price [symaxlaboratories.net]
- 13. Lithium diisopropylamide, 2M sol. in THF/n-heptane/ethylbenzene, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 双(三甲基硅基)酰胺钾 溶液 1.0 M in 2-methyltetrahydrofuran | Sigma-Aldrich [sigmaaldrich.com]
- 16. Potassium hexamethyldisilazide solution, 1.0 M in THF (40949-94-8) - Potassium hexamethyldisilazide solution, 1.0 M in THF Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 17. Kalium-bis(trimethylsilyl)amid -Lösung 1 M in THF | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 18. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Azanide (NH₂⁻): A Comparative Analysis of Nucleophilicity and Basicity
For Researchers, Scientists, and Drug Development Professionals
The azanide ion (NH₂⁻), commonly encountered as its sodium salt (sodium amide, NaNH₂), is a powerful chemical tool in organic synthesis. Its utility stems from its pronounced reactivity, which is characterized by both strong basicity and notable nucleophilicity. However, the interplay and distinction between these two properties are critical for its effective and selective application in complex chemical transformations. This guide provides an objective comparison of the nucleophilicity and basicity of the this compound ion, supported by experimental data and detailed methodologies.
Distinguishing Nucleophilicity and Basicity
Fundamentally, both nucleophilicity and basicity describe the tendency of a species to donate a lone pair of electrons. The distinction lies in the electrophile to which the electrons are donated.
-
Basicity is a thermodynamic concept that quantifies the ability of a species to accept a proton (H⁺). It is typically expressed by the pKa of the conjugate acid. A higher pKa of the conjugate acid indicates a stronger base.
-
Nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electron-deficient atom (most commonly a carbon atom) to form a new covalent bond. It is influenced by factors such as charge, electronegativity, polarizability, and solvent effects.
The relationship between these two properties is not always straightforward. While strong bases are often strong nucleophiles, this is not a universal correlation. Steric hindrance, for instance, can significantly diminish the nucleophilicity of a strong base.
Quantitative Comparison of this compound's Properties
The this compound ion is an exceptionally strong base, a fact well-supported by experimental data. Its nucleophilic character, while significant, is often modulated by reaction conditions, particularly in the gas phase versus in solution.
| Property | Parameter | Value | Phase/Solvent | Reference(s) |
| Basicity | pKa of conjugate acid (NH₃) | ~38 | - | [1] |
| Proton Affinity | High | Gas | [2][3][4] | |
| Nucleophilicity | Reaction Probability (with CH₃Cl) | 1 > P(NH₂⁻) > 0.3 | Gas | [5] |
| Qualitative Assessment | Relatively low in solution (due to poor solubility and side reactions) | Solution (e.g., liquid ammonia) | [1][6][7] |
Note: The reaction probability (P) is the ratio of the experimental reaction rate constant to the theoretical collision rate constant. A value approaching 1 indicates a very efficient reaction, highlighting high intrinsic nucleophilicity.
Experimental Protocols
Determining Basicity: pKa of the Conjugate Acid (Ammonia)
The basicity of the this compound ion is indirectly but accurately determined by measuring the acidity of its conjugate acid, ammonia (NH₃). Due to the extremely high pKa of ammonia, direct measurement in water is not feasible as the amide ion would immediately deprotonate water.[8] Therefore, measurements are often made in non-aqueous solvents like DMSO or extrapolated from gas-phase acidity measurements. A common method for determining the pKa of weak acids is potentiometric titration.
Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
A standard solution of a strong, non-nucleophilic base (e.g., a hindered alkoxide) is prepared in a suitable non-aqueous solvent (e.g., anhydrous DMSO).
-
A solution of the weak acid (in this case, ammonia) of known concentration is prepared in the same solvent.
-
A calibrated pH electrode (or a suitable alternative for non-aqueous media) and a potentiometer are set up.
-
-
Titration:
-
The electrode is immersed in the ammonia solution.
-
The strong base titrant is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the potential (or pH reading) is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the potential (or pH) versus the volume of titrant added.
-
The equivalence point, where the moles of added base equal the initial moles of acid, is identified from the inflection point of the curve.
-
The pKa is determined from the half-equivalence point, where the pH is equal to the pKa of the acid.
-
Determining Nucleophilicity: Gas-Phase Reactivity
The intrinsic nucleophilicity of an ion, free from solvent effects, can be measured in the gas phase. A powerful technique for this is flowing afterglow mass spectrometry.
Protocol: Flowing Afterglow Mass Spectrometry
-
Ion Generation:
-
This compound ions (NH₂⁻) are generated in a flow of helium buffer gas. This is typically achieved by electron impact on ammonia gas.[5]
-
-
Thermalization:
-
The generated ions travel down a flow tube and undergo numerous collisions with the helium buffer gas. This process ensures that the ions are thermalized to a known temperature (e.g., 300 K) before they enter the reaction region.[5]
-
-
Reaction:
-
A neutral reactant gas (e.g., methyl chloride, CH₃Cl) is introduced into the flow tube at a known concentration.
-
The this compound ions react with the methyl chloride via nucleophilic substitution.
-
-
Detection and Analysis:
-
A mass spectrometer at the end of the flow tube detects the reactant and product ions.
-
By monitoring the decay of the NH₂⁻ signal as a function of the CH₃Cl concentration and the reaction time (determined by the flow rate and the length of the reaction region), the rate constant for the reaction can be determined.
-
The reaction probability is then calculated by comparing the experimental rate constant to the theoretically calculated collision rate constant.
-
Visualizing the Concepts
References
- 1. Sodium amide - Wikipedia [en.wikipedia.org]
- 2. Which one of the following ionic species has the greatest proton affinity to form stable compound? a NH2- b F- c I- d HS- [doubtnut.com]
- 3. Identify the correct order of increasing proton affinity among the given .. [askfilo.com]
- 4. Which one of the following ionic species has the greatest proton affinity to form stable compound [infinitylearn.com]
- 5. yorku.ca [yorku.ca]
- 6. Sodium_amide [chemeurope.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Azanide Compounds
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical waste are paramount. This document provides essential safety and logistical information for the proper disposal of azanide-containing compounds, which are highly reactive and require specialized procedures.
Understanding this compound and Its Hazards
This compound is the IUPAC-sanctioned name for the anion NH₂⁻, also commonly known as the amide ion.[1] In laboratory settings, it is typically encountered as a salt, such as sodium amide (NaNH₂) or potassium amide (KNH₂). These compounds are powerful bases and are highly reactive.
Key Hazards:
-
Extreme Reactivity with Water: this compound salts react violently, and sometimes explosively, with water to produce ammonia and the corresponding metal hydroxide.[2]
-
Air and Moisture Sensitivity: These compounds are sensitive to air and moisture and must be handled under an inert atmosphere.[2]
-
Formation of Explosive Peroxides: If stored improperly or for extended periods, azanides can form explosive peroxides.[2]
-
Corrosive and Toxic: Contact can cause severe irritation or burns to the skin, eyes, and respiratory tract.[2][3] Inhalation of ammonia fumes produced upon contact with moisture is also a significant hazard.
A summary of the key chemical and physical properties of sodium this compound (sodium amide) is provided in the table below.
| Property | Value | Source |
| Synonyms | Sodium amide, Sodamide | [1] |
| Appearance | Greyish-white crystalline powder | [2] |
| Odor | Ammonia-like | [2] |
| Melting Point | 210 °C | [2] |
| Boiling Point | 400 °C | [2] |
| Water Solubility | Reacts violently, potentially explosively | [2] |
| Stability | Flammable; reacts violently with water. May form explosive peroxides upon heating or storage. Air and moisture sensitive. | [2] |
| Storage Condition | Store below +30°C in a dry, cool, and well-ventilated place. | [2][4] |
Core Disposal Procedure: Professional Hazardous Waste Management
Due to their extreme reactivity, do not attempt to neutralize or dispose of this compound compounds down the drain. The safest and required method of disposal is through a licensed hazardous waste disposal company. The following steps outline the procedure for preparing this compound waste for professional collection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All handling of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment:
Step 2: Waste Segregation and Labeling
-
Do Not Mix: Never mix this compound waste with other waste streams, especially aqueous or acidic waste, as this can trigger a violent reaction.[3]
-
Proper Container: Use a clean, dry, and chemically compatible container designated for this compound waste. The container must be sealable and in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound Waste," and "Reactive" or "Water-Reactive." Ensure the chemical name (e.g., Sodium Amide) is written out.
Step 3: Secure Storage Pending Disposal
-
Inert Atmosphere: If possible, store the waste under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.
-
Safe Location: Store the sealed container in a cool, dry, and well-ventilated area away from water sources, acids, and incompatible materials. Follow all institutional guidelines for hazardous waste storage.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide Information: Inform the disposal company of the exact nature of the waste, including its reactivity and any potential contaminants.
The logical workflow for the disposal of this compound waste is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound waste.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention.
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Decomposition Byproducts
The controlled thermal decomposition of sodium this compound in a vacuum yields sodium, nitrogen, hydrogen, and ammonia.[2] Uncontrolled reactions with water or other substances can produce hazardous and unpredictable byproducts. Given the risks, on-site decomposition is not recommended for waste disposal.
References
Essential Safety and Handling Protocols for Azanide Compounds
Disclaimer: The term "azanide" refers to the anion NH₂⁻ and is most commonly encountered in laboratory settings as its salt derivatives, such as sodium amide (NaNH₂), potassium amide (KNH₂), and lithium amide (LiNH₂).[1] This guide focuses on the safe handling of these highly reactive alkali metal amides. It is critical to distinguish "amides" (containing NH₂⁻) from "azides" (containing N₃⁻), such as sodium azide, as their properties and handling procedures are vastly different.[2][3]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound compounds. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Understanding the Hazards
This compound compounds, particularly alkali metal amides, are highly hazardous and demand careful handling. The primary risks include:
-
Extreme Reactivity with Water: this compound salts react violently with water, including moisture in the air or on skin, to produce ammonia (a toxic, corrosive gas) and the corresponding metal hydroxide (a corrosive base).[4][5] This reaction is highly exothermic and can cause thermal burns.
-
Corrosivity: These compounds are corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][6]
-
Explosive Peroxide Formation: When exposed to air over time, especially in poorly sealed containers, this compound compounds can form explosive peroxides. This risk is heightened by a yellowish or brownish discoloration of the solid.[4]
-
Flammability: While not flammable themselves, their violent reaction with water can generate enough heat to ignite flammable materials. The ammonia gas produced can also form flammable mixtures in air.[6]
Personal Protective Equipment (PPE)
Due to the severe hazards, a stringent PPE protocol is mandatory. All handling of this compound compounds must occur within a fume hood with the sash positioned as low as possible.[7]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a full-face shield. | Protects against splashes of corrosive material and violent reactions.[7][8][9] |
| Skin Protection | Flame-retardant lab coat and impervious, chemical-resistant clothing (e.g., Tychem® suit). | Provides full-body protection from corrosive solids and potential splashes.[7][8] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile) with long cuffs. Consider double-gloving. | Prevents skin contact, which can cause severe burns due to the material's corrosivity and reactivity with moisture.[10][11] |
| Respiratory Protection | A full-face respirator with an appropriate cartridge for ammonia and inorganic bases is required if there is any risk of exceeding exposure limits or if engineering controls are insufficient.[7][8][9] | Protects against inhalation of toxic ammonia gas released upon contact with moisture. |
| Footwear | Closed-toe, chemical-resistant rubber boots. | Protects feet from spills.[10] |
Operational Plan: Handling and Storage
Storage:
-
Store this compound compounds in a cool, dry, well-ventilated area, away from sources of moisture and heat.[5]
-
Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[5]
-
Segregate from incompatible materials, especially acids, water, and oxidizing agents.[3]
-
Maintain minimal quantities in the laboratory.
Handling Procedure:
-
Preparation: Ensure the fume hood is operational and the work area is clean, dry, and free of incompatible materials. Have all necessary equipment, including quenching and spill materials, readily available.
-
Inert Atmosphere: All transfers and manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contact with air and moisture.
-
Dispensing: Use non-sparking tools made of compatible materials. Weigh the required amount in a dry, inert-gas-flushed container.
-
Reaction Setup: Add the this compound compound to the reaction vessel slowly and in a controlled manner. Never add water or protic solvents directly to solid this compound. The compound should be added to the solvent, not the other way around.
-
Post-Handling: Tightly seal the main container under an inert atmosphere immediately after use. Decontaminate all tools and equipment used.
Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency Type | Procedure |
| Skin Contact | Immediately brush off any solid particles. Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7][12] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
| Small Spill | In a fume hood, carefully cover the spill with a dry, inert absorbent material like sand or sodium carbonate. Do not use water or flammable absorbents. Carefully collect the mixture into a dry, non-metallic, labeled container for disposal. |
| Large Spill | Evacuate the area immediately and notify emergency personnel. Prevent entry and ventilate the area if safe to do so. |
| Fire | Do NOT use water, carbon dioxide, or halogenated extinguishers. Use dry chemical powder, limestone powder, or dry sand.[5] |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly. Never pour this compound waste down the drain.[3]
Step-by-Step Neutralization and Disposal:
-
Preparation: Conduct the neutralization process in a fume hood, wearing full PPE. Prepare an ice bath to control the reaction temperature.
-
Suspension: Suspend the waste this compound compound in an inert, high-boiling-point, non-polar solvent (e.g., toluene or mineral oil).
-
Quenching: Slowly and carefully add a less reactive alcohol, such as isopropanol or tert-butanol, to the suspension while stirring and cooling the mixture in an ice bath. The reaction will generate ammonia gas.
-
Final Quenching: Once the reaction with the alcohol subsides, slowly add water dropwise to quench any remaining reactive material.
-
Waste Collection: The resulting neutralized solution should be collected in a clearly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for final disposal procedures.[3][13]
Visual Workflow for Handling this compound Compounds
Caption: Safe Handling Workflow for this compound Compounds
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. Sodium amide - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. ammoniagas.com [ammoniagas.com]
- 10. velsafe.com [velsafe.com]
- 11. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 12. Safe Handling of Anhydrous Ammonia | Ohioline [ohioline.osu.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
